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  • Product: 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride
  • CAS: 1187931-83-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a bifunctional organic molecule featuring a pyrazole ring linked to a benzoic acid moiety. The hydrochloride salt form enhances its stability and handling properties.

Chemical Structure and Identification

The structural formula of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride reveals a para-substituted benzoic acid where the substituent at the 3-position is a 1H-pyrazol-4-yl ring.

chemical_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_pyrazole Pyrazole Moiety C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 C4 C C3->C4 C_pyrazole_4 C C3->C_pyrazole_4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C_pyrazole_3 C C_pyrazole_3->C_pyrazole_4 C_pyrazole_5 C C_pyrazole_4->C_pyrazole_5 N1_pyrazole NH C_pyrazole_5->N1_pyrazole N2_pyrazole N N1_pyrazole->N2_pyrazole N2_pyrazole->C_pyrazole_3 HCl · HCl synthesis_workflow start 3-Bromobenzoic acid intermediate1 Methyl 3-bromobenzoate start->intermediate1 Esterification (MeOH, H+) intermediate2 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate intermediate1->intermediate2 Miayura Borylation intermediate3 Methyl 3-(1H-pyrazol-4-yl)benzoate intermediate2->intermediate3 Suzuki Coupling (4-bromo-1H-pyrazole, Pd catalyst, base) product 3-(1H-Pyrazol-4-yl)benzoic acid intermediate3->product Hydrolysis (NaOH, H2O) final_product 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride product->final_product Acidification (HCl)

Caption: Proposed Suzuki coupling-based synthesis workflow.

Step-by-Step Protocol (Illustrative):

  • Esterification of 3-Bromobenzoic Acid: 3-Bromobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 3-bromobenzoate.

  • Miyaura Borylation: The resulting ester is then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) to form methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

  • Suzuki Coupling: The boronic ester is coupled with 4-bromo-1H-pyrazole using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) to afford methyl 3-(1H-pyrazol-4-yl)benzoate.

  • Hydrolysis: The ester is hydrolyzed to the carboxylic acid by heating with an aqueous base such as sodium hydroxide.

  • Salt Formation: The reaction mixture is then acidified with hydrochloric acid, leading to the precipitation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoic acid and pyrazole rings.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • Benzoic Acid Protons: A complex multiplet pattern in the aromatic region (7.5-8.5 ppm).

  • Pyrazole Protons: Two singlets in the aromatic region, likely between 7.5 and 8.5 ppm, corresponding to the C3-H and C5-H of the pyrazole ring.

  • Pyrazole N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each of the 10 unique carbon atoms in the molecule.

  • Carboxyl Carbon: In the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the 120-140 ppm region.

  • Pyrazole Carbons: Signals corresponding to the carbons of the pyrazole ring.

2.2.3. FT-IR Spectroscopy

The FT-IR spectrum will be characterized by the following key absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • N-H Stretch (Pyrazole): A broad band in the 3100-3500 cm⁻¹ region.

2.2.4. Mass Spectrometry

In mass spectrometry, the parent acid is expected to show a molecular ion peak [M]⁺ at m/z 188. The hydrochloride salt will likely not show the intact salt in the gas phase; instead, the spectrum will correspond to the free acid.

Chemical Reactivity and Stability

The reactivity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is dictated by its three main components: the carboxylic acid group, the pyrazole ring, and the aromatic benzoic acid core.

reactivity_profile cluster_reactions Potential Reactions main_compound 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride esterification Esterification main_compound->esterification Carboxylic Acid amidation Amidation main_compound->amidation Carboxylic Acid n_alkylation N-Alkylation/Arylation main_compound->n_alkylation Pyrazole NH electrophilic_substitution Electrophilic Aromatic Substitution main_compound->electrophilic_substitution Benzoic Acid Ring

Caption: Reactivity profile of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations such as esterification with alcohols under acidic conditions and amidation with amines using coupling reagents (e.g., EDC, HATU).

  • Pyrazole Ring Reactivity: The pyrazole ring is relatively stable. The N-H proton can be deprotonated with a base, and the resulting anion can be alkylated or acylated. The carbon atoms of the pyrazole ring are generally less susceptible to electrophilic substitution than the benzene ring.

  • Stability: The compound is expected to be stable under normal laboratory conditions. As a hydrochloride salt, it is less likely to undergo decarboxylation than the free acid at elevated temperatures. It should be protected from strong bases, which will deprotonate the carboxylic acid and the pyrazole N-H.

Applications in Research and Development

The bifunctional nature of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride makes it a valuable building block in several areas of chemical research.

Medicinal Chemistry

Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. [1]The presence of the benzoic acid moiety provides a handle for further derivatization to explore structure-activity relationships (SAR). For instance, pyrazole derivatives have been investigated as potent inhibitors of bacterial growth. [2]

Materials Science

The rigid structure and the presence of both a carboxylic acid and a pyrazole ring make this molecule an excellent candidate as a linker for the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid can coordinate to metal centers, while the pyrazole ring can act as an additional coordination site or as a hydrogen bond donor/acceptor to direct the framework's topology.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed. Precautionary Statements:

  • Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (URL not available)
  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid - International Journal of Multidisciplinary Research and Development. (URL not available)
  • 3-(1H-Pyrazol-4-yl)benzoic acid AldrichCPR - Sigma-Aldrich. (URL not available)
  • 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed Central. (URL not available)
  • 3-(1H-Pyrazol-4-yl)benzoic acid - ChemScene. (URL not available)
  • Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - MDPI. (URL not available)
  • 4-(1H-Pyrazol-4-yl)benzoic acid - CD Bioparticles. (URL not available)
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL not available)
  • 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem. [Link]

  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL not available)
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (URL not available)
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (URL not available)
  • Solubility of compounds slightly soluble or insoluble in DMSO? - ResearchGate. [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. [Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH)
  • Dimethyl Sulfoxide (DMSO) Solubility Data - ResearchGate. [Link]

  • 1H NMR Spectra and Peak Assignment - Oregon State University. [Link]

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. (URL not available)
  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. (URL not available)

Sources

Exploratory

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride molecular weight

An In-depth Technical Guide to 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 3-(1H-Pyrazol-4-yl)benzoic acid hyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on its chemical properties, synthesis, characterization, and potential applications.

Core Compound Identification and Properties

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is the hydrochloride salt of 3-(1H-Pyrazol-4-yl)benzoic acid. The addition of hydrogen chloride (HCl) protonates a basic site on the molecule, typically one of the nitrogen atoms in the pyrazole ring, to form a more water-soluble and crystalline salt. This is a common strategy in drug development to improve the physicochemical properties of a parent compound.

The core structure features a benzoic acid moiety substituted at the meta-position with a 4-yl pyrazole ring. This bifunctional arrangement, containing a carboxylic acid group and a pyrazole ring, makes it a versatile scaffold. The pyrazole ring can act as a hydrogen bond donor and acceptor, while the carboxylic acid provides a handle for forming amides, esters, or coordinating to metal centers.

Physicochemical and Structural Data

A summary of the key identifiers and calculated properties for the hydrochloride salt and its corresponding free base is presented below. This data is crucial for experimental design, including reaction stoichiometry, formulation, and analytical characterization.

Property3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride3-(1H-Pyrazol-4-yl)benzoic acid (Free Base)
Molecular Weight 224.65 g/mol [1]188.18 g/mol [2]
Molecular Formula C₁₀H₉ClN₂O₂[1][3]C₁₀H₈N₂O₂[2]
CAS Number 1187931-83-4[3]1002535-21-8[4]
Appearance Typically a solid[2]Solid[2]
SMILES O=C(O)C1=CC=CC(C2=CNN=C2)=C1.[H]Cl[3]OC(=O)c1cccc(c1)-c2cn[nH]c2[2]
InChI Key N/ABXSUQWZHUHROLP-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of pyrazole-containing benzoic acids typically involves established heterocyclic chemistry principles. A common and robust method is the Vilsmeier-Haack reaction for formylation, followed by condensation with a hydrazine. The general workflow allows for the construction of the pyrazole ring onto a pre-existing aromatic system.

Representative Synthetic Workflow

The synthesis of the parent compound, 3-(1H-Pyrazol-4-yl)benzoic acid, can be achieved from a suitable benzoic acid precursor. A plausible synthetic route involves the reaction of a hydrazine with a β-ketoaldehyde or a related 1,3-dicarbonyl equivalent. This is a classic Knorr pyrazole synthesis or a related variation. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction.

The reaction of 4-hydrazinobenzoic acid with an appropriate acetylbenzoic acid derivative in the presence of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is a documented method for producing related pyrazole-dicarboxylic acid structures[5]. This suggests a similar strategy could be adapted for the target molecule.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Pyrazole Ring Formation (Vilsmeier-Haack type) cluster_2 Step 3: Salt Formation A 3-Acetylbenzoic acid C Intermediate Hydrazone A->C Ethanol, Reflux B Hydrazine hydrate B->C E 3-(1H-Pyrazol-4-yl)benzoic acid C->E 80°C D POCl3, DMF D->E G 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride E->G Stirring, RT F HCl (in ether or dioxane) F->G

Caption: A representative synthetic workflow for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Experimental Protocol: Salt Formation

This protocol describes the final step of converting the free base to the hydrochloride salt, a critical procedure for improving handling and solubility characteristics.

Objective: To quantitatively convert 3-(1H-Pyrazol-4-yl)benzoic acid to its hydrochloride salt.

Materials:

  • 3-(1H-Pyrazol-4-yl)benzoic acid (1.0 eq)

  • Anhydrous Diethyl Ether or 1,4-Dioxane

  • 2.0 M HCl solution in Diethyl Ether (1.1 eq)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Suspend 3-(1H-Pyrazol-4-yl)benzoic acid (1.0 eq) in anhydrous diethyl ether in a round bottom flask. The free base may not fully dissolve, which is acceptable.

  • Acidification: While stirring vigorously at room temperature, add the 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise to the suspension.

  • Precipitation: A precipitate of the hydrochloride salt should form immediately upon addition of the acid.

  • Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete conversion.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield the final 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Self-Validation: The success of the salt formation can be confirmed by ¹H NMR spectroscopy (observing shifts in the pyrazole N-H proton and aromatic protons), melting point analysis (salts typically have higher melting points than the free base), and solubility tests (the hydrochloride salt should exhibit enhanced aqueous solubility).

Applications in Research and Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs[6]. The combination of the pyrazole ring and a benzoic acid linker in 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride makes it a valuable building block for several applications.

Medicinal Chemistry
  • Kinase Inhibitors: The pyrazole moiety can form crucial hydrogen bond interactions with the hinge region of many protein kinases. The benzoic acid portion can be used to extend into other pockets of the active site or to improve pharmacokinetic properties.

  • Antibacterial Agents: Pyrazole derivatives have shown potent activity against various bacteria, including drug-resistant strains. Some have been identified as inhibitors of fatty acid biosynthesis[6].

  • Scaffold for Library Synthesis: This compound is an ideal starting point for creating libraries of novel compounds for high-throughput screening. The carboxylic acid can be readily converted into a diverse set of amides, and the pyrazole nitrogen can be alkylated to explore different chemical spaces.

Materials Science
  • Metal-Organic Frameworks (MOFs): The isomeric compound, 4-(1H-Pyrazol-4-yl)benzoic acid, is used as a linker to synthesize MOFs[7]. The nitrogen atoms of the pyrazole and the oxygen atoms of the carboxylate can coordinate with metal ions to form porous, crystalline structures. These materials have applications in gas storage, catalysis, and drug delivery[7]. By extension, the 3-yl isomer provides a different geometric vector for creating novel MOF topologies.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

  • GHS Hazard Information (based on related compounds): Similar small molecule acids and heterocycles are often classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and eye irritation[8].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is expected to be more stable and less reactive than the free base.

Conclusion

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. Its molecular weight of 224.65 g/mol and its bifunctional nature provide a versatile platform for chemical innovation. The protocols and data presented in this guide offer a foundation for researchers to incorporate this compound into their synthetic and development programs effectively and safely.

References

  • PubChem. 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Aziz, M. et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
  • Varghese, A. & Mathew, J. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development.
  • P212121 Store. 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride. Available from: [Link]

  • Shaik, F. et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules.
  • Shaik, F. et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules.

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profiling of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility characteristics of 3-(1H-Pyrazol-4-yl)benzoic acid h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility characteristics of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. In the absence of extensive publicly available solubility data for this specific molecule, this document serves as a practical, in-depth manual, outlining the necessary theoretical considerations and detailed experimental protocols to generate a robust solubility profile.

Executive Summary: The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of pharmaceutical development, profoundly influencing a drug candidate's bioavailability and therapeutic efficacy.[1] For oral dosage forms, in particular, an active pharmaceutical ingredient (API) must dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, as a member of the pyrazole class of compounds, holds potential in medicinal chemistry due to the diverse biological activities associated with this scaffold.[2] The hydrochloride salt form is a common strategy to enhance the aqueous solubility of ionizable APIs.[3] This guide will provide the scientific rationale and step-by-step methodologies to thoroughly characterize its solubility.

Physicochemical Properties and Theoretical Considerations

A foundational understanding of the molecule's intrinsic properties is essential to designing meaningful solubility studies.

Chemical Identity
PropertyValueSource(s)
IUPAC Name 3-(1H-Pyrazol-4-yl)benzoic acid hydrochlorideN/A
CAS Number 1187931-83-4[4]
Molecular Formula C₁₀H₉ClN₂O₂[4]
Molecular Weight 224.64 g/mol [4]
Predicted Physicochemical Properties of the Free Acid

While experimental data for the hydrochloride salt is scarce, we can infer some behavioral characteristics from the computed properties of the free acid, 3-(1H-Pyrazol-4-yl)benzoic acid, and its isomers.

PropertyPredicted Value (for isomer)SignificanceSource(s)
Molecular Weight 188.18 g/mol Baseline for calculations[5][6]
XLogP3 1.4Indicates moderate lipophilicity[6]
Hydrogen Bond Donors 2Influences interactions with polar solvents[6]
Hydrogen Bond Acceptors 3Influences interactions with polar solvents[6]

The predicted moderate lipophilicity (XLogP3 of 1.4 for an isomer) suggests that the free acid may have limited aqueous solubility, a common challenge that salt formation aims to overcome.[6][7]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-Depth Profiling cluster_2 Phase 3: Solid-State Characterization kinetic Kinetic Solubility thermo Thermodynamic Solubility kinetic->thermo Informs solvent choice ph_profile pH-Solubility Profile thermo->ph_profile solvent_screen Organic & Co-solvent Screening thermo->solvent_screen polymorph Polymorph Screening ph_profile->polymorph Identifies potential form changes

Caption: Workflow for comprehensive solubility analysis.

Protocols for Solubility Determination

The following protocols are designed to be self-validating, providing accurate and reproducible data.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it first precipitates from a supersaturated solution, often generated from a DMSO stock. This high-throughput method is valuable for early-stage discovery to quickly rank compounds.[8][9]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a 2% DMSO concentration.[9]

  • Equilibration: Shake the plate on an orbital shaker at 250 rpm for 2 hours at room temperature.[8]

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Transfer an aliquot of the supernatant to a new plate, dilute with a 1:1 mixture of DMSO and buffer to prevent precipitation, and determine the concentration using a validated HPLC-UV or LC-MS/MS method.[8][9]

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask method is the gold standard for this determination.[6][10]

Protocol:

  • Sample Preparation: Add an excess of solid 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride to a known volume of the desired solvent (e.g., water, pH buffers, organic solvents) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[10]

  • Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours. Equilibrium is reached when consecutive measurements at different time points (e.g., 24h and 48h) yield the same concentration.[9][11]

  • Phase Separation: Allow the suspension to settle for at least 6 hours or centrifuge to separate the solid phase from the supernatant.[11]

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent to prevent precipitation before analysis.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[3]

pH-Solubility Profile

For an ionizable compound like 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, solubility is highly dependent on pH. A pH-solubility profile is critical for predicting its behavior in the gastrointestinal tract.[11]

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Solubility Determination: Perform the thermodynamic solubility experiment (Section 4.2) in each of these buffers.

  • pH Measurement: Measure the pH of the saturated solution at the end of the equilibration period to ensure it has not shifted significantly.[10]

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final pH of the solution.

The following diagram illustrates the expected relationship between pH and the solubility of an acidic hydrochloride salt.

title Expected pH-Solubility Profile for an Acidic Hydrochloride Salt xaxis pH yaxis Log(Solubility) point1 point2 point1->point2 point3 point2->point3 point4 point3->point4 pka_label pKa low_pH High Solubility (Ionized Form) high_pH Low Solubility (Free Acid Precipitates)

Caption: Theoretical pH-solubility curve for the compound.

The Impact of the Solid State

It is imperative to recognize that solubility is a property of a specific solid form. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[7]

Recommendations:

  • Initial Characterization: Before conducting solubility studies, characterize the solid form of the starting material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Post-Experiment Analysis: After the thermodynamic solubility experiments, recover the remaining solid and re-analyze it by XRPD to check for any polymorphic transformations or conversions to the free acid, especially at higher pH values.[10]

Data Presentation and Interpretation

All quantitative data should be meticulously tabulated for clear comparison and interpretation.

Table 1: Hypothetical Solubility Data for 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Molar Solubility (mM)
Deionized Water25ThermodynamicTo be determinedTo be determined
pH 1.2 Buffer37ThermodynamicTo be determinedTo be determined
pH 6.8 Buffer37ThermodynamicTo be determinedTo be determined
pH 7.4 Buffer (PBS)25KineticTo be determinedTo be determined
Ethanol25ThermodynamicTo be determinedTo be determined
Methanol25ThermodynamicTo be determinedTo be determined

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive solubility characterization of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. By following these detailed protocols, researchers can generate the critical data needed to advance the development of this and other promising pharmaceutical compounds. The causality behind each experimental choice is rooted in the fundamental physicochemical principles governing solubility, ensuring a self-validating and reliable dataset.

References

  • LookChem. (n.d.). Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Hussain, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
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  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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Exploratory

A Senior Scientist's Guide to the Spectral Interpretation of 3-(1H-Pyrazol-4-yl)benzoic acid Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed spectral analysis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a heterocyclic aromatic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral analysis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, the objective here is not merely to present data but to provide an interpretive framework. We will dissect the molecule's structure to predict its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach explains the causality behind analytical choices and provides a self-validating logic for structural confirmation, a cornerstone of trustworthy scientific practice.

The molecule itself, with a molecular formula of C₁₀H₉ClN₂O₂ and a molecular weight of 224.65 g/mol , combines three critical chemical features: a meta-substituted benzoic acid, a pyrazole ring, and a hydrochloride salt.[3] Each feature imparts distinct and predictable signatures in its spectral data, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. For a compound like 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, we utilize a combination of ¹H and ¹³C NMR to map out the proton and carbon frameworks.

Expert Insight: The Choice of Solvent The choice of NMR solvent is the first critical experimental decision. While CDCl₃ is common, it is a poor choice for this analyte. The hydrochloride salt has low solubility in chloroform, and more importantly, the acidic protons (COOH and N-H) would exchange at unpredictable rates. We select Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the ideal solvent. Its high polarity readily dissolves the salt, and it allows for the clear observation of the exchangeable protons from the carboxylic acid and the pyrazole N-H, which are crucial for complete structural confirmation.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state, and their proximity to other protons. Based on the structure, we anticipate signals from the benzoic acid ring, the pyrazole ring, and the exchangeable protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.1 Broad Singlet 1H H -OOC The carboxylic acid proton is highly deshielded and appears as a broad singlet, exchangeable with D₂O.[4]
~8.3 Singlet 1H Ar-H (C2-H) This proton is ortho to both the pyrazole and the carboxylic acid, leading to significant deshielding.
~8.1 Singlet 2H Pyrazole-H (C3'-H, C5'-H) The two protons on the pyrazole ring are in a highly aromatic environment. Their equivalence depends on tautomerism, but they are often seen as a sharp singlet.
~8.0 Doublet 1H Ar-H Aromatic proton on the benzoic acid ring, split by its meta-neighbor.
~7.8 Doublet 1H Ar-H Aromatic proton on the benzoic acid ring, split by its meta-neighbor.
~7.6 Triplet 1H Ar-H (C5-H) This proton is split by its two ortho neighbors into a triplet.

| Variable | Broad | 1H | N-H | The pyrazole N-H proton signal can be broad and its position is highly dependent on concentration and temperature. |

Note: The presence of the hydrochloride salt may lead to protonation of a pyrazole nitrogen, which could further influence the chemical shifts of the pyrazole protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, we expect to see 10 distinct signals for the 10 carbon atoms.

Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Predicted Shift (δ, ppm) Assignment Rationale
~167.0 C =O The carboxylic acid carbonyl carbon is the most deshielded carbon in the spectrum.[5][6]
~138.0 Ar-C Quaternary carbon on the benzoic acid ring attached to the pyrazole.
~135.0 Pyrazole-C Pyrazole ring carbons, typically found in this aromatic region.
~131.5 Ar-C Quaternary carbon on the benzoic acid ring attached to the COOH group.
~130.0 Ar-C H Aromatic methine carbon on the benzoic acid ring.
~129.5 Ar-C H Aromatic methine carbon on the benzoic acid ring.
~128.0 Ar-C H Aromatic methine carbon on the benzoic acid ring.
~126.0 Ar-C H Aromatic methine carbon on the benzoic acid ring.

| ~118.0 | Pyrazole-C | Quaternary carbon on the pyrazole ring attached to the benzoic acid. |

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended): Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons) for unambiguous assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D ¹H NMR Spectrum C->D E ¹³C NMR Spectrum D->E F 2D NMR (COSY, HSQC) E->F G Assign Signals F->G H Confirm Connectivity G->H I Structural Elucidation H->I

NMR Data Acquisition and Analysis Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expert Insight: Sample Preparation and Dimerization For solid samples, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellets as it requires minimal sample preparation and avoids potential moisture contamination. A key feature of carboxylic acids in the solid state is their tendency to form hydrogen-bonded dimers. This dimerization has a profound and predictable effect on the IR spectrum, particularly on the O-H and C=O stretching frequencies.[7]

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3300 - 2500 (very broad) O-H stretch Carboxylic Acid (dimer) This characteristically broad absorption is due to strong hydrogen bonding in the carboxylic acid dimer and is a hallmark of this functional group.[8][9]
~3100 N-H stretch Pyrazole The N-H stretch of the pyrazole ring is expected in this region.
~3030 C-H stretch Aromatic C-H stretching vibrations from both the benzoic acid and pyrazole rings.
~1710 C=O stretch Carboxylic Acid (dimer) The carbonyl stretch is shifted to a lower wavenumber compared to a monomeric acid (~1760 cm⁻¹) due to hydrogen bonding.[8][10]
~1600, ~1475 C=C stretch Aromatic Ring These absorptions are characteristic of carbon-carbon stretching within the aromatic rings.
~1300 C-O stretch Carboxylic Acid The stretching vibration of the carbon-oxygen single bond in the carboxyl group.

| ~920 (broad) | O-H bend | Carboxylic Acid (dimer) | A broad band corresponding to the out-of-plane bend of the hydrogen-bonded OH group. |

Experimental Protocol for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum (e.g., baseline correction) and identify the key absorption bands.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Spectrum (16-32 Scans) C->D E Identify Characteristic Functional Group Bands D->E

ATR-FTIR Spectroscopy Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Expert Insight: Ionization Technique For a polar, non-volatile molecule like 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. We would expect to see the protonated molecule, [M+H]⁺, where M is the free base (C₁₀H₈N₂O₂), in the positive ion mode.

Expected Mass Spectrometry Data (ESI+)

m/z (Daltons) Proposed Ion Rationale
189.06 [M+H]⁺ The protonated molecular ion of the free base (C₁₀H₈N₂O₂). Calculated exact mass: 188.06. This is the base peak.
171.05 [M+H - H₂O]⁺ Loss of a water molecule from the protonated carboxylic acid.
144.06 [M+H - COOH]⁺ Loss of the carboxyl group, a common fragmentation pathway for benzoic acids.

| 117.06 | [C₇H₅N₂]⁺ | Fragment resulting from cleavage of the bond between the two aromatic rings. |

The fragmentation of the pyrazole ring itself typically involves the cleavage of the N-N bond and loss of species like HCN.[11][12] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments, providing an additional layer of certainty.

Experimental Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Fragmentation (MS/MS): To confirm fragmentation pathways, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 189) as the precursor and acquiring its product ion spectrum.

MS_Workflow cluster_ms Mass Spectrometer (ESI+) A Prepare Dilute Solution (~1 mg/mL in MeOH) B Direct Infusion into ESI Source A->B C Ionization B->C D Mass Analysis (Full Scan) C->D E Precursor Ion Selection (m/z 189) D->E H Determine Molecular Weight D->H F Collision-Induced Dissociation (CID) E->F G Product Ion Analysis F->G I Analyze Fragmentation Pattern G->I

ESI-MS and MS/MS Analysis Workflow.

Integrated Analysis and Safety

No single technique provides the complete picture. The true power of spectral analysis lies in the integration of all data.

  • MS confirms the molecular weight (188.18 g/mol for the free base).[13][14]

  • IR confirms the presence of the key functional groups: a carboxylic acid dimer, an N-H group, and aromatic rings.[7][8]

  • NMR provides the definitive structural blueprint, showing the connectivity of the meta-substituted benzoic acid to the 4-position of the pyrazole ring and confirming the number and environment of each proton and carbon.

This orthogonal approach, where evidence from three distinct physical principles converges, provides unequivocal confirmation of the structure and purity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Safety and Handling According to aggregated GHS data, 3-(1H-Pyrazol-4-yl)benzoic acid is harmful if swallowed (H302).[13][14] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or chemical fume hood.

References

  • The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • Whitt, J., et al. (2019). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
  • PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. SciSpace. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]

  • E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Retrieved from [Link]

  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, co-crystal structure and characterization of pyrazinamide with m-hydroxybenzoic acid, p-hydroxybenzoic acid and 3,4-dihydroxy benzolic acid. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • P212121 Store. (n.d.). 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride. Retrieved from [Link]

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  • PubChem. (n.d.). 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]

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Foundational

The Advent of a Scaffold: A Technical Guide to the Discovery and Synthesis of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Preamble: The Pyrazole Nucleus - A Privileged Structure in Medicinal Chemistry The history of medicinal chemistry is intrinsically li...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Nucleus - A Privileged Structure in Medicinal Chemistry

The history of medicinal chemistry is intrinsically linked to the discovery and functionalization of heterocyclic scaffolds. Among these, the pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] The term "pyrazole" was first coined by Ludwig Knorr in 1883, and the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[1][2] This early work laid the foundation for over a century of research into the synthesis and application of pyrazole derivatives, leading to their incorporation into a wide array of therapeutic agents.[3]

From anti-inflammatory drugs to kinase inhibitors for cancer therapy, the pyrazole core has proven to be a cornerstone in the design of novel therapeutics.[4] This guide delves into the specific history and synthesis of a notable member of this class: 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a molecule that embodies the synthetic strategies and potential applications of pyrazolyl-substituted aromatic compounds. While the specific moment of its initial discovery remains elusive in publicly accessible records, its structural motifs are deeply rooted in the foundational principles of pyrazole chemistry.

Tracing the Synthetic Lineage: From Foundational Reactions to Modern Methodologies

The synthesis of the pyrazole ring has been a subject of extensive study since the late 19th century. The classical Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a β-diketone with a hydrazine derivative and remains a fundamental method for constructing the pyrazole core.[5] This, along with the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds, established the primary pathways for accessing this versatile heterocycle.

The synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, while not explicitly detailed in early literature, can be logically deduced from established synthetic transformations. A plausible and efficient retrosynthetic analysis points towards a multi-step sequence starting from readily available precursors.

Retrosynthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride target 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride step1 3-(1H-Pyrazol-4-yl)benzoic acid target->step1 HCl addition step2 3-(1-Formyl-1H-pyrazol-4-yl)benzoic acid step1->step2 Hydrolysis/Decarbonylation step3 3-(1H-Pyrazol-4-yl)benzaldehyde step2->step3 Oxidation step4 3-Bromobenzaldehyde step3->step4 Suzuki or Stille Coupling step5 Pyrazole step3->step5 Suzuki or Stille Coupling step6 3-Bromobenzoic acid step4->step6 Functional Group Interconversion Synthesis_Step_2 start 3-Acetylbenzoic acid methyl ester + Ethyl acetate reagent Sodium ethoxide (Base) start->reagent Ethanol, Reflux product Methyl 3-(3-oxobutanoyl)benzoate (1,3-Diketone) reagent->product

Caption: Formation of the 1,3-diketone intermediate.

Step 3: Knorr Pyrazole Synthesis

The synthesized 1,3-diketone is then cyclized with hydrazine to form the pyrazole ring.

Parameter Value
Reactants Methyl 3-(3-oxobutanoyl)benzoate, Hydrazine hydrate
Solvent Ethanol or Acetic Acid
Temperature Reflux
Reaction Time 2-4 hours

Experimental Workflow:

  • The 1,3-diketone is dissolved in ethanol or glacial acetic acid.

  • Hydrazine hydrate is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield methyl 3-(5-methyl-1H-pyrazol-4-yl)benzoate.

Step 4: Hydrolysis and Decarboxylation (if necessary) and Final Salt Formation

The final steps involve the hydrolysis of the ester to the carboxylic acid and subsequent formation of the hydrochloride salt. Depending on the specific pyrazole synthesis route, a decarboxylation step might be necessary.

Parameter Value
Reactants Methyl 3-(5-methyl-1H-pyrazol-4-yl)benzoate, Sodium hydroxide, Hydrochloric acid
Solvent Water/Ethanol mixture
Temperature Reflux (for hydrolysis)
Reaction Time 2-3 hours (for hydrolysis)

Experimental Workflow:

  • Hydrolysis: The pyrazole ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution.

  • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • The solution is then cooled and acidified with concentrated hydrochloric acid to a pH of ~1-2.

  • The precipitated 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is collected by filtration, washed with cold water, and dried under vacuum.

Overall_Synthesis A 3-Acetylbenzoic acid B Methyl 3-(3-oxobutanoyl)benzoate A->B Claisen Condensation C Methyl 3-(1H-Pyrazol-4-yl)benzoate B->C Knorr Pyrazole Synthesis (Hydrazine) D 3-(1H-Pyrazol-4-yl)benzoic acid C->D Ester Hydrolysis E 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride D->E HCl

Caption: Overall synthetic pathway to the target compound.

The Evolving Role of Pyrazolyl Benzoic Acids in Drug Discovery

While the specific historical impetus for the creation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is not readily apparent, the broader class of pyrazolyl benzoic acids has been extensively explored in modern drug discovery. The combination of the pyrazole heterocycle and the benzoic acid moiety provides a scaffold with desirable physicochemical properties and multiple points for diversification.

Recent research has demonstrated the utility of pyrazole-containing benzoic acids as intermediates in the synthesis of potent kinase inhibitors, anti-inflammatory agents, and antibacterial compounds. [4][6]The pyrazole ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the benzoic acid group can serve as a key pharmacophoric feature or a handle for further chemical modification. The hydrochloride salt form is often utilized to improve the solubility and bioavailability of the parent compound.

Conclusion and Future Perspectives

The story of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is emblematic of the broader narrative of pyrazole chemistry. While the specific "eureka" moment of its discovery may be lost to the annals of chemical history, its synthesis is a testament to the enduring power of classical organic reactions. The continued exploration of this and related pyrazole derivatives in contemporary drug discovery underscores the timeless relevance of this privileged scaffold. As our understanding of disease biology deepens, the versatile pyrazole nucleus, functionalized with moieties like benzoic acid, will undoubtedly continue to be a fertile ground for the discovery of the next generation of therapeutic agents.

References

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Exploratory

An In-depth Technical Guide to the Theoretical Properties of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the theoretically predicted properties of 3-(1H-Pyrazol-4-yl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretically predicted properties of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a molecule of significant interest in medicinal chemistry and materials science. By leveraging advanced computational models, we can elucidate key physicochemical, spectral, and electronic characteristics that are crucial for understanding its behavior and potential applications. This document is intended to serve as a valuable resource for researchers engaged in drug discovery, chemical synthesis, and materials development.

The pyrazole moiety is a prominent scaffold in numerous therapeutic agents, known for its diverse biological activities, including antibacterial and anti-inflammatory properties.[1] The linkage of this heterocyclic system to a benzoic acid core introduces functionalities that are pivotal for molecular interactions and pharmacokinetic profiles. Understanding the intrinsic properties of this molecule is a critical first step in rational drug design and the development of novel functional materials.[2]

Molecular Structure and Identification

The foundational step in any theoretical analysis is the precise definition of the molecular structure. 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is represented by the following chemical identifiers:

IdentifierValue
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
SMILES O=C(O)C1=CC=CC(C2=CNN=C2)=C1.[H]Cl
InChI InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H

The structure comprises a benzoic acid ring substituted at the meta-position with a 4-yl pyrazole ring. The hydrochloride salt form indicates that one of the nitrogen atoms in the pyrazole ring is protonated.

Caption: Ball-and-stick model of 3-(1H-Pyrazol-4-yl)benzoic acid.

Electrostatic Potential Surface

The electrostatic potential (ESP) surface illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and receptor binding.

ESP_Workflow cluster_input Input cluster_calculation Quantum Mechanical Calculation cluster_output Output mol_structure Optimized 3D Structure qm_calc Solve Schrödinger Equation (e.g., DFT) mol_structure->qm_calc esp_surface Electrostatic Potential Surface qm_calc->esp_surface charge_dist Partial Atomic Charges qm_calc->charge_dist

Caption: Workflow for generating an electrostatic potential surface.

The ESP surface of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride would be expected to show a high positive potential (blue) around the protonated pyrazole ring and the carboxylic acid proton, indicating these are strong hydrogen bond donors. Conversely, the oxygen atoms of the carboxyl group and the unprotonated nitrogen of the pyrazole ring would exhibit a high negative potential (red), marking them as hydrogen bond acceptors.

Potential Applications and Significance

The theoretical properties outlined in this guide provide a strong foundation for the further investigation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in several key areas:

  • Drug Discovery: The predicted physicochemical properties fall within a range that is often considered favorable for oral bioavailability. The presence of both hydrogen bond donors and acceptors suggests the potential for strong interactions with biological targets. The pyrazole-benzoic acid scaffold is a known pharmacophore in a variety of therapeutic areas, and this particular substitution pattern may offer novel intellectual property and improved pharmacological profiles. [1]

  • Materials Science: The bifunctional nature of the molecule, with its carboxylic acid and pyrazole moieties, makes it an excellent candidate as a linker for the synthesis of metal-organic frameworks (MOFs). [2]The theoretical understanding of its geometry and electronic properties can aid in the design of MOFs with tailored pore sizes and functionalities for applications in gas storage, catalysis, and drug delivery.

Conclusion

This technical guide has provided a comprehensive overview of the theoretically predicted properties of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. By employing a range of computational tools and methodologies, we have elucidated its key physicochemical characteristics, spectral signatures, and electronic features. This information serves as a critical starting point for researchers and scientists, enabling a more informed and rational approach to the design of new drugs and materials based on this promising molecular scaffold. The self-validating nature of the described protocols, grounded in established computational chemistry principles, provides a high degree of confidence in the presented theoretical data.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). Retrieved from [Link]

  • 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2 | CID 2795542 - PubChem. (n.d.). Retrieved from [Link]

  • 4-(1H-Pyrazol-4-yl)benzoic acid - CD Bioparticles. (n.d.). Retrieved from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). Retrieved from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • NMRDB.org - Predict 13C. (n.d.). Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • MolView. (n.d.). Retrieved from [Link]

  • What is the pKa of my compound? - ACD/Labs. (2025, July 24). Retrieved from [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

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Foundational

Potential biological activity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

An In-depth Technical Guide to the Potential Biological Activity of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride Introduction: Unlocking the Potential of a Privileged Scaffold The pyrazole nucleus is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of drugs for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] This guide focuses on 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a molecule combining the pyrazole core with a benzoic acid moiety. While direct biological data on this specific salt is limited, its structural components suggest a rich potential for therapeutic activity.

This document serves as a technical and strategic guide for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as an intellectual framework for systematically investigating the biological potential of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. We will explore plausible therapeutic avenues based on the extensive literature surrounding pyrazole-containing compounds, propose detailed experimental protocols for validation, and provide the scientific rationale behind each step.

Table 1: Physicochemical Properties of 3-(1H-Pyrazol-4-yl)benzoic Acid

Property Value Source
Molecular Formula C₁₀H₈N₂O₂ [3]
Molecular Weight 188.18 g/mol [3]
CAS Number 1002535-21-8 [4]

| Appearance | Solid | |

(Note: Properties are for the free base. The hydrochloride salt will have a molecular weight of 224.65 g/mol and formula C₁₀H₉ClN₂O₂).[5]

Part 1: Investigation into Anticancer Potential

Scientific Rationale: The pyrazole scaffold is integral to numerous FDA-approved kinase inhibitors used in oncology, such as Ibrutinib, Ruxolitinib, and Axitinib.[2] Furthermore, specific derivatives of pyrazolyl benzoic acid have demonstrated significant cytotoxic effects against various cancer cell lines, including prostate, breast, and pancreatic cancer.[6][7] A frequently implicated mechanism for such compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis.[8] Therefore, a primary and logical starting point for the investigation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is its potential as an anticancer agent, possibly acting through the VEGFR-2 signaling pathway.

Key Mechanistic Hypothesis: Inhibition of VEGFR-2 Signaling VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand (VEGF-A), dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., PLCγ-PKC-MAPK) that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors. Inhibition of VEGFR-2 kinase activity can starve tumors of essential nutrients and oxygen.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF-A Ligand VEGF->VEGFR2 Binds PIP2 PIP2 PLCg->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Compound 3-(1H-Pyrazol-4-yl)benzoic acid (Hypothesized Inhibitor) Compound->VEGFR2 Inhibits Autophosphorylation

Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade.

Experimental Protocols: A Stepwise Validation Approach

1. In Vitro VEGFR-2 Kinase Inhibition Assay

  • Objective: To determine if the compound directly inhibits the enzymatic activity of VEGFR-2.

  • Methodology:

    • Reconstitute recombinant human VEGFR-2 kinase domain in kinase buffer.

    • Prepare a serial dilution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (e.g., from 100 µM to 1 nM) in DMSO, with a final DMSO concentration below 1% in the assay.

    • In a 96-well plate, add the kinase, the compound at various concentrations, and a suitable peptide substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Run parallel controls: no enzyme (background), no compound (100% activity), and a known VEGFR-2 inhibitor like Sorafenib (positive control).

    • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

2. In Vitro Cell Viability/Cytotoxicity Assay

  • Objective: To assess the compound's effect on the viability of cancer cell lines.

  • Methodology:

    • Culture relevant cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast) and a non-cancerous control cell line (e.g., HUVEC) in their respective appropriate media (e.g., DMEM, RPMI) supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.[6][7]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound for 48-72 hours.

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to vehicle-treated control cells and determine the IC₅₀ values.

Table 2: Template for Reporting In Vitro Cytotoxicity Data

Cell Line Cancer Type Compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
PC-3 Prostate Experimental Value Reference Value
MCF-7 Breast (ER+) Experimental Value Reference Value
MDA-MB-231 Breast (Triple-Negative) Experimental Value Reference Value

| HUVEC | Non-cancerous | Experimental Value | Reference Value |

Part 2: Investigation into Antibacterial Potential

Scientific Rationale: The pyrazole nucleus is a key feature in many compounds with potent antibacterial properties.[1] Studies on related pyrazolyl benzoic acid derivatives have shown significant efficacy against Gram-positive bacteria, including drug-resistant strains like MRSA.[9] The proposed mechanism of action for some of these derivatives is the disruption of the bacterial cell membrane, possibly through the inhibition of fatty acid biosynthesis (FAB).[1][10] This makes antibacterial activity a highly promising area of investigation.

Key Mechanistic Hypothesis: Inhibition of Bacterial Growth The initial investigation aims to establish broad-spectrum antibacterial activity by determining the minimum concentration of the compound required to inhibit the visible growth of clinically relevant bacteria.

Antibacterial_Screening_Workflow Start Prepare Stock Solution of 3-(1H-Pyrazol-4-yl)benzoic acid HCl MIC_Assay Broth Microdilution MIC Assay (Gram+, Gram- Bacteria) Start->MIC_Assay MBC_Assay MBC Determination (Plate aliquots from MIC) MIC_Assay->MBC_Assay Result Determine MIC & MBC Values MBC_Assay->Result Biofilm_Assay Biofilm Inhibition/Eradication Assay (Crystal Violet Method) Result->Biofilm_Assay If Active MoA Further MoA Studies (e.g., Macromolecular Synthesis) Biofilm_Assay->MoA

Caption: A streamlined workflow for primary antibacterial screening.

Experimental Protocols: A Validated Screening Cascade

1. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that prevents visible bacterial growth.

  • Methodology:

    • Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria, no compound) and a negative control (broth only) on each plate. A standard antibiotic like amoxicillin or ciprofloxacin should be used as a reference.[11]

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity.

2. Biofilm Inhibition Assay

  • Objective: To assess the compound's ability to prevent the formation of bacterial biofilms.

  • Methodology:

    • In a 96-well plate, add bacterial inoculum (1 x 10⁶ CFU/mL in Tryptic Soy Broth) to wells containing sub-MIC concentrations of the compound (e.g., MIC/2, MIC/4).

    • Incubate the plate for 24 hours at 37°C without agitation.

    • After incubation, discard the planktonic cells and wash the wells gently with PBS.

    • Fix the remaining biofilms with methanol for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet solution for 20 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound dye with 33% acetic acid and measure the absorbance at 595 nm.

    • Calculate the percentage of biofilm inhibition compared to the untreated control.

Table 3: Template for Reporting Antibacterial Activity Data

Bacterial Strain Gram Stain Compound MIC (µg/mL) Amoxicillin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213) Positive Experimental Value Reference Value
MRSA (ATCC 43300) Positive Experimental Value Reference Value
Escherichia coli (ATCC 25922) Negative Experimental Value Reference Value

| Pseudomonas aeruginosa (ATCC 27853) | Negative | Experimental Value | Reference Value |

Part 3: Investigation into Anti-inflammatory & Analgesic Potential

Scientific Rationale: The pyrazole ring is the central structure of celecoxib, a widely used selective COX-2 inhibitor. Numerous pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[12][13] These activities are typically mediated by the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Given this strong precedent, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a strong candidate for development as an anti-inflammatory or analgesic agent.

Key Mechanistic Hypothesis: Inhibition of the Cyclooxygenase (COX) Pathway Arachidonic acid is converted by COX-1 and COX-2 enzymes into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Selective inhibition of COX-2 is often desired to reduce the gastrointestinal side effects associated with COX-1 inhibition.

COX_Pathway cluster_membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 Phospholipase A2 PLA2->Arachidonic_Acid Releases PGs_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_COX1 PGs_COX2 Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_COX2 Compound 3-(1H-Pyrazol-4-yl)benzoic acid (Hypothesized Inhibitor) Compound->COX2 Selective Inhibition?

Caption: The COX pathway and the hypothesized site of action.

Experimental Protocols: In Vivo Models of Inflammation and Pain

1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

  • Objective: To evaluate the anti-inflammatory effect of the compound in an acute inflammation model.

  • Methodology:

    • Use Wistar rats (150-200 g) divided into groups (n=6).[14]

    • Administer the test compound orally (p.o.) at different doses (e.g., 10, 20, 50 mg/kg). The control group receives the vehicle (e.g., 0.5% CMC), and the reference group receives Indomethacin (10 mg/kg).

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

2. In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

  • Objective: To assess the peripheral analgesic activity of the compound.

  • Methodology:

    • Use Swiss albino mice (25-30 g) divided into groups (n=6).[14]

    • Administer the test compound orally (p.o.) at different doses. The control group receives the vehicle, and the reference group receives acetylsalicylic acid (150 mg/kg).

    • Thirty minutes after drug administration, inject 0.1 mL of 0.7% acetic acid solution intraperitoneally (i.p.) to each mouse.

    • Five minutes after the injection, count the number of writhes (a specific stretching posture) for each mouse over a 20-minute period.

    • Calculate the percentage of protection (inhibition of writhing) for each group compared to the control group.

Table 4: Template for Reporting In Vivo Efficacy Data

Treatment Group Dose (mg/kg, p.o.) Paw Edema Inhibition (%) at 3 hr Writhing Inhibition (%)
Vehicle Control - 0 0
Compound 10 Experimental Value Experimental Value
Compound 20 Experimental Value Experimental Value

| Reference Drug | Dose | Reference Value | Reference Value |

Safety and Toxicological Considerations

Preliminary safety assessment is crucial. GHS data for the related 3-(1H-pyrazol-3-yl)benzoic acid indicates potential hazards such as being harmful if swallowed, and causing skin and eye irritation.[3][15] Good laboratory practices, including the use of personal protective equipment, should be strictly followed.[16][17][18]

Initial Toxicological Screen: In Vitro Cytotoxicity

  • Objective: To determine the compound's general toxicity against non-cancerous cells.

  • Protocol: The cell viability assay described in Part 1 (Protocol 2) should be performed using a non-cancerous, healthy cell line such as human umbilical vein endothelial cells (HUVEC) or normal human dermal fibroblasts (NHDF). A high IC₅₀ value in these cells compared to cancer cells would suggest a favorable therapeutic window.

Conclusion and Future Directions

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride represents a molecule of significant interest, built upon a scaffold with proven therapeutic relevance. This guide outlines a logical, multi-pronged strategy to explore its potential biological activities, focusing on the most promising areas of oncology, infectious disease, and inflammation. The provided protocols offer a robust framework for generating the initial data necessary to establish proof-of-concept.

Positive results in any of these areas should be followed by more in-depth mechanistic studies, such as target deconvolution, apoptosis assays, and cell cycle analysis for anticancer candidates; or time-kill kinetics and membrane permeability assays for antibacterial leads.[1] Furthermore, promising in vivo efficacy must be followed by comprehensive pharmacokinetic and toxicological studies to evaluate the compound's drug-like properties and safety profile for further development.[7]

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. [Link]

  • CD Bioparticles. 4-(1H-Pyrazol-4-yl)benzoic acid. [Link]

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

  • Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Prakash, A., & Jacob, J. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • PubChem. 3-(1H-pyrazol-3-yl)benzoic acid. [Link]

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 3-(1H-Pyrazol-3-yl)benzoic acid. [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm. [Link]

  • Ghorab, M. M., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

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Exploratory

An In-depth Technical Guide to 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features and synthetic tractability have led to its incorporation into a wide array of therapeutic agents, including those with antibacterial, anti-inflammatory, and anticancer properties.[2][3] 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key heterocyclic building block, offers a strategic combination of a pyrazole ring and a benzoic acid moiety. This bifunctional nature makes it an invaluable intermediate for the synthesis of complex molecules in drug discovery programs. The pyrazole component provides a rich platform for diverse chemical modifications, while the benzoic acid group serves as a handle for amide bond formation or other conjugations, enabling the exploration of vast chemical space. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, offering insights for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂[Inferred from free base and HCl addition]
Molecular Weight 224.65 g/mol [Inferred from free base and HCl addition]
Appearance Expected to be a solid[General knowledge of similar compounds]
Solubility Expected to have improved aqueous solubility compared to the free base[General knowledge of hydrochloride salts]

Synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

The synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride can be efficiently achieved through a two-step process: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the pyrazole-benzoic acid core, followed by the formation of the hydrochloride salt.

Part 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] In this context, it provides an effective route to link the pyrazole and benzoic acid moieties.

Suzuki_Coupling 3-Carboxyphenylboronic_acid 3-Carboxyphenylboronic acid Product 3-(1H-Pyrazol-4-yl)benzoic acid 3-Carboxyphenylboronic_acid->Product 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole->Product Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid.

Experimental Protocol (Representative):

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-carboxyphenylboronic acid (1.2 equivalents), 4-bromo-1H-pyrazole (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio). Add an aqueous solution of a base, such as 2M sodium carbonate (3.0 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically around 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The aqueous layer is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of a palladium catalyst is crucial for the efficiency of the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of coupling.[5]

  • Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle. Sodium carbonate is a widely used inorganic base that is effective and cost-efficient.[5]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often employed to ensure the solubility of both the organic reactants and the inorganic base.[5] Degassing the solvent is important to prevent the oxidation of the palladium(0) catalyst.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to protect the sensitive palladium catalyst from oxidation, which would lead to decreased catalytic activity.

Part 2: Formation of the Hydrochloride Salt

The conversion of the free base, 3-(1H-Pyrazol-4-yl)benzoic acid, to its hydrochloride salt is a straightforward acid-base reaction. This process is often employed to improve the compound's solubility and stability. Pyrazoles are weakly basic and readily form salts with inorganic acids.[6]

Hydrochloride_Formation Free_Base 3-(1H-Pyrazol-4-yl)benzoic acid Product 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride Free_Base->Product HCl HCl (in a suitable solvent) HCl->Product

Caption: Formation of the hydrochloride salt.

Experimental Protocol (Representative):

  • Dissolution: Dissolve 3-(1H-Pyrazol-4-yl)benzoic acid in a suitable organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: To the stirred solution, add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise at room temperature or 0 °C.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with the organic solvent (e.g., diethyl ether) to remove any unreacted starting material and excess acid, and then dried under vacuum.[7]

Causality Behind Experimental Choices:

  • Solvent Choice: The choice of solvent is important to ensure the solubility of the free base while allowing for the precipitation of the less soluble hydrochloride salt. Diethyl ether is a common choice for this purpose.

  • Controlled Addition of Acid: Dropwise addition of the acid solution helps to control the precipitation process and obtain a crystalline product.

Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzoic acid ring and the pyrazole ring. The chemical shifts and coupling patterns would confirm the substitution pattern. The acidic proton of the carboxylic acid and the N-H proton of the pyrazole would also be observable, though their positions might vary depending on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C and C=N stretching vibrations of the aromatic rings, and the N-H stretch of the pyrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

Applications in Drug Discovery and Development

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The pyrazole moiety is a common feature in many approved drugs and clinical candidates.[1]

Antibacterial Agents

Numerous studies have demonstrated the potent antibacterial activity of pyrazole derivatives.[8][9] The 3-(1H-Pyrazol-4-yl)benzoic acid scaffold can be elaborated to generate novel antibacterial agents. For instance, the carboxylic acid can be coupled with various amines to produce a library of amides, which can then be screened for their efficacy against a panel of pathogenic bacteria. The pyrazole nitrogen atoms also offer sites for further functionalization to modulate the compound's properties and biological activity.

Anticancer Agents

The pyrazole core is present in several anticancer drugs.[10] Derivatives of pyrazole-carboxylic acids have been investigated for their potential as anticancer agents.[11] The 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride can be used as a starting material to synthesize compounds that target various cancer-related pathways. The ability to readily modify both the pyrazole and benzoic acid parts of the molecule allows for the optimization of structure-activity relationships (SAR) to enhance potency and selectivity.

Other Therapeutic Areas

The pharmacological potential of pyrazole derivatives extends beyond antibacterial and anticancer applications. They have been investigated for a wide range of activities, including anti-inflammatory, analgesic, and antiviral properties.[2][6] 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, as a key intermediate, provides access to novel compounds that can be evaluated for their therapeutic potential in these and other disease areas.

Conclusion

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, primarily through the robust Suzuki-Miyaura cross-coupling, is well-established for analogous compounds, and its conversion to the hydrochloride salt enhances its utility. The presence of both a modifiable pyrazole ring and a reactive carboxylic acid group provides a powerful platform for the generation of diverse chemical libraries. The established and broad-ranging biological activities of the pyrazole scaffold underscore the potential of this compound as a key starting material for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in their pursuit of new and improved medicines.

References

[6] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link] [8] Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed. [Link] [1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link] [12] Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. (2010). PubMed. [Link] [13] ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2010). ResearchGate. [Link] [7] Pyrazole compound and salt and application thereof. (n.d.). Google Patents. [11] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Ingenta Connect. [Link] [5] Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. [Link] [14] Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link] [15] (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. [Link] [16] In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development. [Link] [17] Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link] [4] Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura Cross-Coupling Methodology. (2014). PubMed. [Link] [9] Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed. [Link] [18] A new pyrazole derivative, medicinal salt and composition thereof. (n.d.). Google Patents. [19] 4-(1H-Pyrazol-4-yl)benzoic acid. (n.d.). CD Bioparticles. [Link] [20] Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link] [21] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link] [2] A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link] [10] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (n.d.). RSC Publishing. [Link] [22] Article - Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. (2016). Digital Repository. [Link] [23] Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link] [3] Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. As a key building block in medicinal chemistry and materials science, understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data on hazard identification, personal protective equipment, storage, spill management, and emergency procedures to offer a self-validating system for risk mitigation.

Introduction: The Scientific Context

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a heterocyclic organic compound of significant interest in drug discovery and development. The pyrazole moiety is a "privileged scaffold," appearing in numerous approved pharmaceuticals due to its versatile biological activities, which can include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The benzoic acid group provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3][4] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.[5][6] Given its role in the synthesis of potentially bioactive molecules, researchers must handle this compound with a thorough understanding of its toxicological profile and chemical reactivity.

Hazard Identification and Risk Assessment

Primary Hazards: [7][8]

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation.

GHS Hazard Classification (Inferred):

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302, H315, H319, H335

Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for safe handling and storage.

PropertyValueSource
Molecular FormulaC₁₀H₉ClN₂O₂(Calculated for HCl salt)
Molecular Weight224.65 g/mol (Calculated for HCl salt)
AppearanceLikely a solid powder[9]
SolubilityExpected to have enhanced water solubility compared to the free base[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A stringent PPE protocol is non-negotiable when handling 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

  • Hand Protection: Nitrile rubber gloves are recommended for their resistance to a broad range of chemicals.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] For tasks with a higher risk of splashes or aerosol generation, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is essential to protect street clothing from contamination. When handling larger quantities or in situations with a high risk of spills, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.[8] If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment Eye_Face Chemical Goggles & Face Shield End End Eye_Face->End Secure Hand Nitrile Gloves Hand->End Secure Body Lab Coat & Chemical-Resistant Apron Body->End Secure Respiratory Fume Hood or Respirator Respiratory->End Secure Start Start Handling_Task Handling 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride Start->Handling_Task Initiate Handling_Task->Eye_Face Protect Handling_Task->Hand Protect Handling_Task->Body Protect Handling_Task->Respiratory Protect

Caption: Essential PPE for handling the compound.

Laboratory Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling
  • Ventilation: All manipulations of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[11]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

  • Static Discharge: Take precautionary measures against static discharge when handling the powder, as fine organic dusts can be flammable.

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic (absorb moisture from the air).[5][12] Keep containers tightly sealed when not in use.

Storage
  • Container: Store in a tightly sealed, properly labeled container.[9]

  • Environment: Keep in a cool, dry, and well-ventilated area.[10]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[10]

  • Segregation: Do not store with incompatible materials.

Emergency Procedures: A Proactive Approach

A well-defined emergency plan is a critical component of laboratory safety. All personnel should be familiar with these procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[13][14][15][16][17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9] Seek immediate medical attention.

Spill and Leak Management
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with a neutralizing agent for acids, such as sodium bicarbonate or soda ash.[18]

    • Carefully sweep the neutralized material into a sealed container for hazardous waste disposal. Avoid generating dust.

    • Decontaminate the spill area with a suitable laboratory detergent and water.[19]

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

Spill_Response_Workflow Spill_Detected Spill Detected Assess_Size Assess Spill Size Spill_Detected->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Minor Large_Spill Large Spill Assess_Size->Large_Spill Major Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate_Lab Evacuate Laboratory Large_Spill->Evacuate_Lab Neutralize Neutralize with Sodium Bicarbonate Don_PPE->Neutralize Collect_Waste Collect Waste in Sealed Container Neutralize->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate End Resolved Decontaminate->End Alert_Emergency_Services Alert Emergency Response Team Evacuate_Lab->Alert_Emergency_Services Secure_Area Secure Area Alert_Emergency_Services->Secure_Area Secure_Area->End

Caption: Decision workflow for spill response.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.[7] Avoid using a direct stream of water, as this may scatter the powder.

  • Hazardous Combustion Products: In the event of a fire, toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas, may be produced.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Decontamination and Waste Disposal

  • Decontamination: Laboratory surfaces and equipment should be decontaminated after use.[19] A solution of sodium bicarbonate followed by a water rinse can be effective.[11] For more thorough decontamination, a 10% bleach solution followed by a water or 70% ethanol rinse may be used, being mindful of the corrosive nature of bleach on some surfaces.[19]

  • Waste Disposal: All waste containing 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[11]

Conclusion

The safe and effective use of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in a research and development setting is contingent upon a robust understanding of its potential hazards and the implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, from consistent use of appropriate PPE to preparedness for emergency situations, researchers can mitigate risks and foster a secure laboratory environment. It is imperative that all personnel handling this compound review the supplier-specific Safety Data Sheet and receive proper training before commencing any work.

References

  • Alam, M. A., et al. (2020). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules, 25(19), 4478. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2795542, 3-(1H-pyrazol-3-yl)benzoic acid. Retrieved January 26, 2026 from [Link].

  • Khan, M. M. K., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 7(31), 27834–27847. [Link]

  • Storemasta. (2024). Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. Retrieved January 26, 2026 from [Link].

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(12), 2356-2375. [Link]

  • Zhang, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 20(34), 4979-4986. [Link]

  • IIP Series. (n.d.). Chemical Stability of Drugs. Retrieved January 26, 2026 from [Link].

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

  • Babushok, V., Noto, T., Hamins, A., & Tsang, W. (n.d.). Chemical and Physical Influences of Halogenated Fire Suppressants. National Institute of Standards and Technology.
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  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved January 26, 2026 from [Link].

  • Kim, S. H., et al. (2009). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 75(1), 169-179. [Link]

  • Zhang, J., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Request PDF. [Link]

  • West Broward Eyecare Associates. (2024). Chemical Eye Burns: First Aid Steps That Can Save Your Sight. Retrieved January 26, 2026 from [Link].

  • P2 InfoHouse. (n.d.). Halocarbon Fire Extinguishing Agents.
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  • University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved January 26, 2026 from [Link].

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid.
  • Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Environmental health and preventive medicine, 28, 55. [Link]

  • Tehrani, S., Brandstater, N., Saito, Y. D., & Dea, P. (2001). Studies on the size and stability of chlorpromazine hydrochloride nanostructures in aqueous solution. Biophysical chemistry, 94(1-2), 87–96. [Link]

  • Smith College. (n.d.). Spills. Retrieved January 26, 2026 from [Link].

  • Meriden-Curtis. (n.d.). Immediate Care for Chemical Eye Injuries. Retrieved January 26, 2026 from [Link].

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  • NSF Public Access Repository. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

  • CymitQuimica. (2023). 3-(1H-Pyrazol-3-yl)benzoic acid Safety Data Sheet.
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Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Stability of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This document provides an in-depth analysis of the anticipated physical properties and a recommended framework for assessing the chemical stability of 3-(1H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the anticipated physical properties and a recommended framework for assessing the chemical stability of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. As specific experimental data for this hydrochloride salt is not extensively published, this guide synthesizes information from its free acid form, related chemical structures, and established principles of pharmaceutical salt analysis to provide a robust scientific framework for its characterization and handling.

Introduction: The Rationale for Salt Formation

3-(1H-Pyrazol-4-yl)benzoic acid is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] The pyrazole moiety can participate in hydrogen bonding and metal chelation, while the carboxylic acid provides a site for conjugation, making it a versatile scaffold for designing novel therapeutic agents or functional materials like metal-organic frameworks.[1]

The conversion of an active pharmaceutical ingredient (API) to a salt form is a fundamental strategy in drug development, with nearly half of all small-molecule drugs administered as salts.[2] The primary driver for creating the hydrochloride salt of a molecule like 3-(1H-Pyrazol-4-yl)benzoic acid is typically to enhance aqueous solubility and improve its dissolution rate, which are critical for bioavailability.[3][4] However, this modification introduces new complexities regarding the compound's solid-state properties and chemical stability that must be thoroughly investigated.

This guide outlines the expected physicochemical characteristics of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride and provides detailed, field-proven protocols for its comprehensive stability assessment.

Physicochemical Properties: From Free Acid to Hydrochloride Salt

The properties of the hydrochloride salt are directly influenced by the parent molecule. The following table summarizes the known data for the free acid and provides expert predictions for the hydrochloride salt, establishing a baseline for experimental verification.

Property3-(1H-Pyrazol-4-yl)benzoic Acid (Free Acid)3-(1H-Pyrazol-4-yl)benzoic Acid HCl (Predicted)Rationale for Prediction / Experimental Goal
Molecular Formula C₁₀H₈N₂O₂C₁₀H₉ClN₂O₂Addition of HCl to the parent molecule.
Molecular Weight 188.18 g/mol [5]224.64 g/mol Sum of the free acid and HCl molecular weights.
Physical Appearance SolidCrystalline solidSalt formation often facilitates crystallization. The exact form (e.g., powder, needles) and color must be determined.
Aqueous Solubility Poorly soluble (predicted)Enhanced solubilityThe hydrochloride salt is formed to increase polarity and improve interaction with water.[3] Quantitative measurement is critical.
Melting Point To be determinedDistinct and likely higher than the free acidThe formation of an ionic crystal lattice typically increases the energy required to break the solid-state structure.[6]
Storage Conditions Sealed, dry, under -20°C[5]To be determined via stability studiesThe free acid's storage requirement suggests potential instability. The salt form's stability must be rigorously evaluated.

Essential Solid-State Characterization

Before assessing chemical stability, it is imperative to characterize the solid-state properties of the newly formed salt. A new salt can exist in various crystalline forms (polymorphs) or as an amorphous solid, each with unique properties. The following workflow provides a logical sequence for this initial characterization.

G Diagram 1: Solid-State Characterization Workflow cluster_0 Initial Synthesis & Isolation cluster_1 Primary Characterization cluster_2 Performance-Related Properties A Synthesize and Isolate 3-(1H-Pyrazol-4-yl)benzoic Acid HCl B Visual & Microscopic Inspection (Color, Morphology) A->B Initial Observation C Powder X-Ray Diffraction (PXRD) (Crystallinity, Phase ID) B->C Assess Solid Form D Thermal Analysis (DSC/TGA) (Melting Point, Solvates) C->D Confirm Thermal Behavior E Equilibrium Solubility (pH-dependency) D->E Investigate Solution Behavior F Hygroscopicity (DVS Analysis) (Water Uptake) D->F Assess Environmental Stability

Caption: A logical workflow for the initial solid-state characterization of a novel salt form.

Experimental Protocol: Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are performed to identify the melting point, detect potential polymorphs (different crystal structures), and determine if water or solvent is part of the crystal lattice. This information is critical for understanding the material's physical stability upon heating.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride into an aluminum DSC pan. Crimp the pan with a lid, piercing the lid if solvent loss is to be observed.

  • Instrument Setup (TGA): Place the prepared pan in the TGA instrument. Heat from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge. This will quantify any mass loss due to water or solvent.

  • Instrument Setup (DSC): Place a separate prepared pan in the DSC instrument alongside an empty reference pan.

  • Heating Profile: Heat the sample from 25 °C to a temperature approximately 20-30 °C above the melting point at a standard rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram. A sharp endotherm in the DSC curve indicates the melting point. Mass loss in the TGA curve prior to decomposition suggests the presence of solvates or hydrates.

Chemical Stability Assessment: A Forced Degradation Approach

Forced degradation (or stress testing) is the cornerstone of understanding a drug substance's intrinsic stability.[7] These studies deliberately expose the API to harsh conditions to identify likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[8][9] Changes in the stability of a drug can risk patient safety through the formation of toxic degradation products or by delivering a lower dose than intended.[7]

The Logic of Forced Degradation

The goal is to achieve a target degradation of 10-30%.[10] This provides sufficient quantities of degradation products for detection and characterization without completely destroying the molecule, which could lead to irrelevant secondary degradants.[10] The following diagram outlines the decision-making process.

G Diagram 2: Forced Degradation Study Workflow cluster_stress Stress Conditions (ICH Q1A) A Prepare Stock Solution of API in a suitable solvent (e.g., 1 mg/mL) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (Solid & Solution, ICH Q1B) A->F G Analyze Samples by HPLC-UV/MS at defined time points (e.g., 2, 8, 24h) B->G C->G D->G E->G F->G H Calculate % Degradation and Mass Balance G->H I Degradation < 5%? H->I Check Lower Bound J Degradation > 30%? H->J Check Upper Bound K Increase Stress (Time, Temp, Conc.) I->K Yes M Identify Degradation Pathway & Characterize Impurities I->M No (Target Met) L Decrease Stress (Time, Temp, Conc.) J->L Yes J->M No (Target Met) K->G L->G

Caption: A decision-tree workflow for conducting a forced degradation study.

Experimental Protocol: Forced Degradation Study

Causality: This protocol systematically evaluates the molecule's susceptibility to the most common degradation pathways encountered during manufacturing and storage: hydrolysis, oxidation, heat, and light.[11] Hydrochloride salts, in particular, can be susceptible to conversion back to the free base in the presence of alkaline excipients or moisture, a phenomenon known as salt disproportionation, which must be monitored.[2][12]

  • Preparation: Prepare a 1 mg/mL stock solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in a 50:50 mixture of acetonitrile and water. Prepare separate solid-state samples by placing ~10 mg of the powder in clear glass vials.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Store at 60 °C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Store at 60 °C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation:

    • Place vials of the stock solution and the solid-state sample in an oven at 80 °C.

    • Sample the solution at 24, 48, and 72 hours. For the solid sample, dissolve a portion in the mobile phase for analysis at the same time points.

  • Photostability:

    • Expose vials of the stock solution and the solid-state sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample protected by aluminum foil. Analyze samples at the end of the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradants. Calculate the percentage of degradation and the mass balance to ensure all components are accounted for.

Recommended Storage and Handling

Based on the requirement to store the parent free acid at sub-zero temperatures, a cautious approach is warranted for the hydrochloride salt until comprehensive stability data is available.[5]

  • Long-Term Storage: Store at -20 °C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Short-Term Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could compromise stability.[2] Conduct weighing and dispensing in a controlled, low-humidity environment.

Conclusion

While 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride holds promise as a more soluble form of its parent molecule, its successful application hinges on a thorough understanding of its physical and chemical properties. The formation of the hydrochloride salt introduces new considerations for solid-state form and stability that cannot be overlooked. The workflows and protocols detailed in this guide provide a scientifically rigorous framework for researchers to characterize this compound, ensuring data integrity and enabling its confident use in further research and development. This systematic approach—from initial solid-state analysis to comprehensive forced degradation studies—is essential for predicting the compound's behavior, establishing appropriate storage conditions, and ensuring the safety and efficacy of any resulting products.

References

  • PubChem. 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • CD Bioparticles. 4-(1H-Pyrazol-4-yl)benzoic acid. CD Bioparticles. [Link]

  • de Barcelos, M. C. S., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3824. [Link]

  • Kumar, L., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. RSC Advances, 4(100), 57054-57064. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Kruger, P., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1642. [Link]

  • Sutar, R., et al. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 20(6), 725-732. [Link]

  • Alsante, K. M., et al. (2014). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • Delgado, D. R., et al. (2013). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 58(6), 1736-1741. [Link]

  • Singh, S., & Kumar, V. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Education and Research, 5(1). [Link]

  • Kumar, P. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(7). [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. Hyma Synthesis Pvt. Ltd. [Link]

  • Li, S., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(9), 2956-2965. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key building...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key building block in modern medicinal chemistry. Pyrazole-containing molecules are prevalent in numerous FDA-approved therapeutics, highlighting the importance of robust synthetic access to versatile pyrazole intermediates.[1] This guide details a multi-step synthesis commencing from commercially available reagents, centered around a high-efficiency Suzuki-Miyaura cross-coupling reaction. We offer in-depth explanations for experimental choices, detailed step-by-step instructions, characterization data, and critical safety information to ensure reliable and reproducible execution.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of blockbuster drugs used to treat a range of diseases from cancer to viral infections and cardiovascular conditions.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal component for designing potent and selective enzyme inhibitors. 3-(1H-Pyrazol-4-yl)benzoic acid, in particular, serves as a crucial bifunctional intermediate, presenting a pyrazole ring for targeted interactions and a benzoic acid moiety for further chemical elaboration or to enhance pharmacokinetic properties.[2]

The synthetic strategy outlined herein is designed for scalability and reliability. It employs a three-stage process:

  • Palladium-Catalyzed C-C Bond Formation: A Suzuki-Miyaura coupling reaction is utilized to construct the core bi-aryl system. This method is renowned for its high functional group tolerance and efficiency in forming carbon-carbon bonds.[3][4]

  • Ester Hydrolysis & Deprotection: A saponification step converts the methyl ester to the target carboxylic acid, followed by the removal of the nitrogen-protecting group.

  • Salt Formation and Purification: The final compound is converted to its hydrochloride salt, a common strategy in pharmaceutical development to improve stability, handling, and aqueous solubility. The product is purified by crystallization.

Visualized Synthetic Pathway

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.PuritySupplier
1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1046833-28-7322.19>97%Commercially Available
Methyl 3-bromobenzoate618-89-3215.05>98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%Commercially Available
Sodium Carbonate (Anhydrous)497-19-8105.99>99.5%Commercially Available
1,4-Dioxane (Anhydrous)123-91-188.11>99.8%Commercially Available
Sodium Hydroxide1310-73-240.00>98%Commercially Available
Methanol (ACS Grade)67-56-132.04>99.8%Commercially Available
Hydrochloric Acid (Concentrated, 37%)7647-01-036.4636.5-38.0%Commercially Available
4.0 M HCl in DioxaneN/AN/A4.0 MCommercially Available
Ethyl Acetate (ACS Grade)141-78-688.11>99.5%Commercially Available
Hexanes (ACS Grade)110-54-386.18>98.5%Commercially Available
Deionized Water7732-18-518.02N/AIn-house
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer with heating mantle and thermocouple

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH indicator strips

  • Analytical balance

  • Vacuum oven

Detailed Synthesis Protocol

Part A: Synthesis of Methyl 3-(1-Boc-1H-pyrazol-4-yl)benzoate (Suzuki-Miyaura Coupling)

Rationale: This step forms the critical C-C bond between the pyrazole and benzene rings. Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for this transformation. Anhydrous dioxane under an inert atmosphere is crucial to prevent catalyst degradation and ensure high yield. Sodium carbonate serves as the necessary base for the transmetalation step of the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr Ar'-B(OR)₂ Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 31.0 mmol, 1.0 equiv).

  • Add methyl 3-bromobenzoate (7.3 g, 34.1 mmol, 1.1 equiv) and sodium carbonate (8.2 g, 77.5 mmol, 2.5 equiv).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (150 mL) and deionized water (30 mL) via cannula or syringe.

  • Add tetrakis(triphenylphosphine)palladium(0) (1.8 g, 1.55 mmol, 0.05 equiv).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate (200 mL) and water (100 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the product as a white to off-white solid.

Part B: Synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid (Hydrolysis and Deprotection)

Rationale: This step achieves two critical transformations. First, sodium hydroxide saponifies the methyl ester to a sodium carboxylate salt. Second, upon acidic workup, the tert-butoxycarbonyl (Boc) protecting group is cleaved under the acidic conditions, and the carboxylate is protonated to yield the free acid. The Boc group on pyrazoles can be labile to both acid and certain basic conditions, making a one-pot deprotection/protonation efficient.[5][6]

Procedure:

  • Dissolve the methyl 3-(1-Boc-1H-pyrazol-4-yl)benzoate from Part A (assuming 9.0 g, 28.5 mmol, 1.0 equiv) in methanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.3 g, 57.0 mmol, 2.0 equiv) in deionized water (25 mL).

  • Heat the mixture to 60 °C and stir for 4 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (~37%) dropwise with vigorous stirring to adjust the pH to ~2-3. A white precipitate will form.

  • Stir the resulting slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL).

  • Dry the solid under vacuum at 50 °C overnight to yield 3-(1H-Pyrazol-4-yl)benzoic acid as a white solid.

Part C: Formation and Crystallization of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

Rationale: Conversion to the hydrochloride salt is performed to enhance the compound's stability and crystallinity, which facilitates purification and handling. Using a solution of HCl in an organic solvent like dioxane prevents the introduction of water, promoting efficient precipitation of the salt.

Procedure:

  • Suspend the dried 3-(1H-Pyrazol-4-yl)benzoic acid from Part B (assuming 5.0 g, 26.6 mmol) in ethyl acetate (100 mL) in a 250 mL flask.

  • Warm the suspension gently to ~40 °C to aid dissolution, if necessary. The material may not fully dissolve.

  • Add a 4.0 M solution of hydrogen chloride in 1,4-dioxane (~7.3 mL, 29.2 mmol, 1.1 equiv) dropwise with stirring.

  • Stir the mixture at room temperature for 2 hours. A thick white precipitate should form.

  • Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate (2 x 15 mL) to remove any residual impurities.

  • Dry the final product in a vacuum oven at 60 °C to a constant weight.

Expected Results and Characterization

StepProductExpected YieldAppearance
AMethyl 3-(1-Boc-1H-pyrazol-4-yl)benzoate80-90%White Solid
B3-(1H-Pyrazol-4-yl)benzoic acid90-98%White Solid
C3-(1H-Pyrazol-4-yl)benzoic acid HCl >95%White Crystalline Solid

Characterization Data for 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride:

  • Molecular Formula: C₁₀H₉ClN₂O₂

  • Molecular Weight: 224.65 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (br s, 1H, COOH), 8.30 (s, 2H, pyrazole-H), 8.15 (s, 1H, Ar-H), 8.00 (d, J=7.8 Hz, 1H, Ar-H), 7.85 (d, J=7.8 Hz, 1H, Ar-H), 7.60 (t, J=7.8 Hz, 1H, Ar-H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.0, 137.5, 134.0, 131.5, 130.0, 129.5, 128.5, 121.0.

  • LC-MS (ESI+): m/z calculated for C₁₀H₈N₂O₂ [M-Cl+H]⁺: 189.06; found: 189.1.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Safety glasses or goggles, flame-resistant laboratory coat, and nitrile gloves are mandatory.

  • Reagent-Specific Hazards:

    • Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.

    • 1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a closed system or fume hood.

    • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[7]

    • 3-(1H-Pyrazol-3-yl)benzoic acid: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[7][8]

  • Waste Disposal: Dispose of all chemical waste, including solvents and solids, in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for recovery or specialized disposal.

Troubleshooting and Key Insights

  • Inefficient Suzuki Coupling: If the reaction stalls, ensure the inert atmosphere is maintained and that the reagents (especially the solvent and base) are of high quality. An alternative catalyst, such as Pd(dppf)Cl₂, may be beneficial for challenging substrates.

  • Incomplete Deprotection: If the Boc group is not fully removed after acidic workup, the reaction time with HCl can be extended, or the mixture can be gently warmed.

  • Crystallization Issues: If the hydrochloride salt fails to crystallize or oils out, try adding an anti-solvent like hexanes or diethyl ether to the ethyl acetate suspension, or perform a slow cooling crystallization from a different solvent system (e.g., ethanol/ether).

References

  • MDPI. (2020, September 28). Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics. Retrieved from [Link]

  • PubChem. 3-(1H-pyrazol-3-yl)benzoic acid. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Retrieved from [Link]

  • ACS Publications. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • Google Patents. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester.
  • NIH - National Center for Biotechnology Information. 3-(1H-Tetrazol-5-yl)benzoic acid. Retrieved from [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • PubMed Central (PMC). (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Google Patents. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (2014, October 13). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • PubMed. (2007, July 10). Spherical crystallization of benzoic acid. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

Application

Application Note and Protocol for the Purification of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride by Recrystallization

Abstract This document provides a comprehensive guide for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key intermediate in pharmaceutical and materials science research. The protocol details a rob...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key intermediate in pharmaceutical and materials science research. The protocol details a robust recrystallization procedure designed to yield high-purity crystalline material, suitable for downstream applications in drug development and as a building block for metal-organic frameworks (MOFs).[1] The methodology is grounded in the principles of temperature-dependent solubility and leverages a mixed-solvent system to effectively remove common impurities. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining analytically pure 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Introduction and Scientific Principles

3-(1H-Pyrazol-4-yl)benzoic acid and its derivatives are heterocyclic compounds of significant interest due to the versatile chemical properties imparted by the pyrazole and benzoic acid moieties.[1] The pyrazole ring can engage in hydrogen bonding and metal coordination, making it a valuable scaffold in medicinal chemistry for designing kinase inhibitors and anti-inflammatory agents.[1] The hydrochloride salt form is often preferred to enhance the compound's stability and handling characteristics.[2]

Purification is a critical step following synthesis to remove by-products, unreacted starting materials, and other contaminants. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The fundamental principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point).[4] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. Impurities, ideally, remain dissolved in the cooled solvent (mother liquor) or are removed during an initial hot filtration step.[3][5]

The choice of solvent is paramount for a successful recrystallization. For polar compounds like hydrochloride salts, polar solvents or mixtures of solvents are often effective. A patent describing the purification of pyrazoles via their acid addition salts suggests that alcohols such as ethanol and isopropanol, or their mixtures with water, are preferred solvents for crystallization.[6] This protocol adopts this established principle, utilizing an isopropanol-water system to achieve high purity.

Compound Specifications and Safety

Physicochemical Data
PropertyValueSource
Chemical Name3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride-
Molecular Formula (HCl Salt)C₁₀H₉ClN₂O₂[7]
Molecular Weight (HCl Salt)224.65 g/mol [7]
Molecular Formula (Free Base)C₁₀H₈N₂O₂
Molecular Weight (Free Base)188.18 g/mol
AppearanceWhite to off-white solidAssumed
CAS Number (Free Base)1002535-21-8[8][9]
Safety and Handling

Hazard Statements (based on free base):

  • H302: Harmful if swallowed.[3][10]

  • H315: Causes skin irritation.[3][10]

  • H319: Causes serious eye irritation.[3][10]

  • H335: May cause respiratory irritation.[3][10]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][12]

  • Personal Protective Equipment (PPE):

    • Wear safety glasses or goggles to protect against eye contact.[12]

    • Wear nitrile or neoprene gloves to prevent skin contact.[12]

    • A lab coat is mandatory to protect clothing.

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[12]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.

Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. Adjust solvent volumes proportionally for different quantities. The key to successful recrystallization is the use of a minimum amount of hot solvent.

Materials and Equipment
  • Crude 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

  • Isopropanol (IPA), reagent grade

  • Deionized Water

  • Activated Carbon (decolorizing charcoal), optional

  • Erlenmeyer flasks (250 mL and 125 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Stemless or short-stem funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Impurity Removal cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude compound and stir bar in flask B Add minimal hot isopropanol to dissolve solid A->B C Add hot water dropwise if needed to clarify B->C D Add activated carbon (optional, for color) C->D If solution is colored E Perform hot gravity filtration to remove insoluble impurities C->E If solution is clear but has solids D->E F Allow filtrate to cool slowly to room temperature E->F G Cool further in an ice-water bath F->G H Collect crystals by vacuum filtration G->H I Wash crystals with cold IPA/water mixture H->I J Dry crystals under vacuum or in an oven I->J K K J->K Pure Crystalline Product Recrystallization_Logic cluster_input Inputs cluster_process Process Steps cluster_output Outputs Crude Crude Compound + Soluble Impurities + Insoluble Impurities + Colored Impurities Dissolve 1. Dissolution in Hot Solvent Compound: Soluble Impurities: Soluble/Insoluble Crude->Dissolve HotFilter 2. Hot Filtration (Optional) Removes Insoluble Impurities Dissolve->HotFilter Cooling Cooling HotFilter->Cooling ColdFilter 4. Cold Filtration Isolates Pure Crystals Cooling->ColdFilter Pure Pure Crystalline Product ColdFilter->Pure MotherLiquor Mother Liquor + Soluble Impurities + Residual Product ColdFilter->MotherLiquor

Caption: Logical flow of separation during the recrystallization process.

References

  • Google Patents. (n.d.). Method for purifying pyrazoles. (WO2011076194A1).
  • PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5641-5644.
  • P212121 Store. (n.d.). 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2012, December 5). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (US5462960A).
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved January 26, 2026, from [Link]

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Method

HPLC purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

An Application Guide to the Preparative HPLC Purification of 3-(1H-Pyrazol-4-yl)benzoic acid Hydrochloride Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed prot...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Preparative HPLC Purification of 3-(1H-Pyrazol-4-yl)benzoic acid Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and guiding principles for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key heterocyclic building block in pharmaceutical research and materials science. We move beyond a simple list of steps to explain the fundamental causality behind each methodological choice, from mobile phase composition to stationary phase selection. This guide is designed for researchers, scientists, and drug development professionals seeking to develop a robust, scalable, and efficient purification workflow using High-Performance Liquid Chromatography (HPLC). The protocols herein are structured to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Purification Challenge

3-(1H-Pyrazol-4-yl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and a pyrazole ring system.[1] Its hydrochloride salt form presents specific challenges and considerations for purification. In drug discovery and development, achieving high purity (>98%) of such intermediates is non-negotiable, as impurities can lead to unwanted side reactions, altered biological activity, and regulatory hurdles.

The compound's structure, possessing both acidic (carboxylic acid) and weakly basic (pyrazole nitrogen) functionalities, along with aromatic character, makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, its ionizable nature demands precise control over chromatographic conditions to achieve optimal separation and peak symmetry. This guide will dissect the method development process, culminating in a validated protocol for both analytical-scale purity assessment and preparative-scale purification.

Foundational Principles: Designing the Separation Strategy

The success of any purification rests on a clear understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.

Analyte Characterization
  • Structure: 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

  • Molecular Formula (HCl Salt): C₁₀H₉ClN₂O₂

  • Molecular Weight (HCl Salt): 224.65 g/mol [2]

  • Key Functional Groups: Carboxylic acid, pyrazole ring, aromatic (phenyl) ring.

  • Ionization Behavior: The molecule has two key ionizable sites:

    • Carboxylic Acid: This group is acidic. The pKa of benzoic acid is approximately 4.2.[3]

    • Pyrazole Ring: The pyrazole ring contains a weakly basic nitrogen atom (pKa ~2.5). The hydrochloride salt form indicates this nitrogen is protonated (positively charged) in the solid state.

The core principle for achieving sharp, symmetrical peaks in RP-HPLC for an ionizable compound is to suppress its ionization, thereby presenting a single, neutral species to the stationary phase.[4] As shown in Figure 1, controlling the mobile phase pH is the most powerful tool to achieve this.[5]

The Rationale for Reverse-Phase HPLC

Reverse-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the method of choice for this molecule.[6] The decision is based on:

  • Hydrophobicity: The phenyl and pyrazole rings provide sufficient non-polar character for retention on a hydrophobic stationary phase like C18.

  • Solubility: The hydrochloride salt form is readily soluble in the polar aqueous-organic mobile phases characteristic of RP-HPLC.

  • Controllability: RP-HPLC offers exquisite control over retention and selectivity through manipulation of the mobile phase, particularly pH and organic solvent ratio.[7]

Critical Parameter: Mobile Phase pH Control

To ensure the compound is in its most hydrophobic, non-ionized state, we must suppress the dissociation of the carboxylic acid group. This requires setting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[5]

  • Target pH: Given the carboxylic acid pKa of ~4.2, a mobile phase pH of ≤ 2.7 is ideal.

  • Consequence: At this low pH, the carboxylic acid (R-COOH) will be fully protonated and neutral. The already-protonated pyrazole nitrogen (from the HCl salt) will remain charged, but the overall hydrophobicity will be dominated by the neutral carboxylic acid, leading to consistent retention and excellent peak shape.

Materials and Methodology

Equipment and Reagents
Item Specification
HPLC System Preparative HPLC system with gradient pump, autosampler, UV/Vis detector, and fraction collector.
Analytical Column C18 stationary phase, 5 µm particle size, 4.6 x 150 mm
Preparative Column C18 stationary phase, 5-10 µm particle size, 21.2 x 250 mm (or larger, depending on scale)
Solvent A HPLC-grade Water with 0.1% (v/v) Formic Acid
Solvent B HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid
Sample Diluent 50:50 (v/v) Acetonitrile:Water
Chemicals Crude 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride
Other 0.45 µm solvent filters, autosampler vials, collection vessels (e.g., test tubes, flasks)

Note: All solvents and reagents should be of the highest available purity (HPLC grade or better) to avoid introducing contaminants.[8] Mobile phases should be filtered and degassed prior to use to prevent system blockages and detector noise.[9]

Protocol 1: Analytical Method Development & Purity Assessment

The first step is to develop a robust analytical method to resolve the target compound from its impurities. This method will serve as the foundation for preparative scale-up.

Workflow for Analytical Method Development

The logical progression of method development is crucial for an efficient outcome.

MethodDevWorkflow cluster_prep Preparation cluster_exec Execution & Optimization cluster_final Finalization Start Define Objective: Assess Purity of Crude Sample SelectCol Column Selection: Start with C18 Start->SelectCol PrepMP Mobile Phase Prep: A: H2O + 0.1% FA B: ACN + 0.1% FA SelectCol->PrepMP PrepSample Sample Prep: ~1 mg/mL in 50:50 ACN/H2O PrepMP->PrepSample ScoutGrad Scouting Gradient Run (e.g., 5-95% B in 15 min) PrepSample->ScoutGrad Analyze Analyze Chromatogram: Identify Target Peak, Check Resolution (Rs) ScoutGrad->Analyze Check Resolution Adequate? Analyze->Check Opt Optimize Gradient Slope & Run Time Opt->ScoutGrad Check->Opt No Finalize Finalize Analytical Method Check->Finalize Yes End Proceed to Prep Scale-Up Finalize->End

Caption: Workflow for analytical HPLC method development.

Step-by-Step Analytical Protocol
  • System Preparation: Equilibrate the HPLC system and the analytical C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the crude material at approximately 1 mg/mL in the sample diluent. Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

  • Injection: Inject 5-10 µL of the prepared sample onto the column.

  • Chromatographic Run: Execute the gradient run according to the parameters in the table below.

Recommended Analytical HPLC Parameters
Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µmA versatile, industry-standard column for retaining moderately polar aromatic compounds.[6]
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) suppresses ionization of the carboxylic acid. Formic acid is a volatile modifier, ideal for subsequent sample workup (evaporation).[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common strong solvent providing good peak shapes for many compounds.
Gradient 5% to 95% B over 15 minA broad "scouting" gradient to elute compounds across a wide polarity range and determine the approximate elution conditions for the target.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce system pressure.
Detection UV at 254 nm and 280 nmThe aromatic rings provide strong UV absorbance. Monitoring multiple wavelengths can help distinguish impurities.
Injection Vol. 5 µLA small volume to prevent column overloading and peak distortion.

Protocol 2: Preparative HPLC Purification

With a successful analytical method established, the next stage is to scale up for purification. The primary goal is to maximize throughput (load) while maintaining the resolution achieved at the analytical scale.

Workflow for Purification and Post-Processing

PurificationWorkflow Start Start: Optimized Analytical Method ScaleUp Scale-Up Calculation: Adjust Flow Rate & Gradient Time for Preparative Column Start->ScaleUp PrepSample Prepare Concentrated Sample (e.g., 20-50 mg/mL) ScaleUp->PrepSample Equilibrate Equilibrate Preparative System PrepSample->Equilibrate Inject Inject High-Volume Sample Equilibrate->Inject Run Run Scaled-Up Preparative Method Inject->Run Collect Collect Fractions Based on UV Signal Run->Collect AnalyzeFrac Analyze Fractions (Analytical HPLC) Collect->AnalyzeFrac Pool Pool Pure Fractions (>98% Purity) AnalyzeFrac->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Final Obtain Pure Compound Evaporate->Final

Caption: General workflow for preparative purification and sample workup.

Step-by-Step Preparative Protocol
  • Method Scaling: Adjust the analytical method for the preparative column. A key principle is to keep the linear velocity constant.

    • Flow Rate Scaling: New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)² Example: 1.0 mL/min × (21.2 mm / 4.6 mm)² ≈ 21.2 mL/min

    • Gradient Time Scaling: The gradient duration should be scaled proportionally to maintain resolution.

    • Sample Load: The amount of material that can be loaded increases with the column cross-sectional area. Start with a conservative loading (e.g., 20-50 mg) and optimize based on the resulting chromatogram.

  • Sample Preparation: Dissolve the crude hydrochloride salt in a minimal amount of a solvent in which it is highly soluble (e.g., DMSO or DMF), and then dilute with the initial mobile phase composition. High concentrations are needed to inject a significant mass in a small volume.

  • System Run: Equilibrate the preparative system. Inject the concentrated sample and run the scaled-up preparative method.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Collect smaller fractions across the peak for more precise pooling.

  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method (Protocol 1) to determine its purity.

  • Pooling and Work-up: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the HPLC solvents (water, acetonitrile, formic acid) using a rotary evaporator or lyophilizer to yield the purified solid product.

Recommended Preparative HPLC Parameters
Parameter Value
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Focused Gradient Adjusted based on analytical run (e.g., 20% to 50% B over 20 min)
Flow Rate ~21 mL/min (scaled from analytical)
Column Temp. Ambient or 30 °C
Detection UV at 254 nm
Sample Conc. 20-50 mg/mL

Troubleshooting Common Issues

Problem Potential Cause Solution
Peak Tailing Secondary interactions (e.g., with residual silanols on the column); incorrect mobile phase pH.Ensure mobile phase pH is low and well-buffered. Consider a modern, high-purity, end-capped C18 column.[11]
Poor Resolution Inadequate selectivity; column overloading.Optimize the gradient slope (make it shallower around the target peak). Reduce sample load. Try a different organic solvent (e.g., methanol instead of acetonitrile).[12]
Variable Retention Times Poor system equilibration; mobile phase degradation; column degradation.Ensure the column is fully equilibrated before each injection. Prepare fresh mobile phase daily.[8] If issues persist, flush or replace the column.
No/Low Recovery Compound precipitation on the column or during workup; compound instability.Ensure sample is fully dissolved before injection. Check solubility in the mobile phase. For workup, ensure the compound is stable during solvent evaporation.

Conclusion

This application note provides a scientifically grounded and comprehensive framework for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. By leveraging fundamental chromatographic principles—namely, the use of reverse-phase chromatography with stringent pH control—a robust and scalable method can be developed. The provided protocols for both analytical-scale analysis and preparative-scale purification offer a clear pathway from crude material to a highly pure final compound, suitable for the exacting standards of pharmaceutical development and scientific research.

References

  • PubChem. 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

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Application

Application Notes and Protocols: Leveraging 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride for Fragment-Based Library Synthesis

Introduction: The Strategic Value of the Pyrazole Scaffold in Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candida...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its unique combination of physicochemical properties: the 1,2-diazole system offers a rich tapestry of hydrogen bond donor and acceptor capabilities, metabolic stability, and a rigid framework that can orient substituents in well-defined vectors.[3] This makes pyrazole-containing fragments, such as 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, highly valuable starting points for fragment-based drug discovery (FBDD) campaigns.[2][4]

Fragment-based drug discovery is a powerful paradigm for identifying high-quality lead compounds. By screening small, low-complexity molecules ("fragments"), researchers can efficiently explore chemical space and identify binding interactions that form the foundation for developing potent and selective drug candidates.[5] 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is an exemplary fragment, embodying the "Rule of Three" principles often applied to fragment library design: a molecular weight under 300 Da, and the presence of both hydrogen bond donors and acceptors.[5]

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in the synthesis of diverse small molecule libraries. We will delve into the key reactions that can be employed to elaborate this fragment, offering step-by-step protocols for amide library synthesis and Suzuki coupling reactions. Furthermore, we will discuss the critical aspects of library design, purification, and characterization, empowering researchers to harness the full potential of this versatile building block.

Physicochemical and Safety Profile of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

A thorough understanding of the starting material's properties is paramount for successful library synthesis. The hydrochloride salt form of 3-(1H-Pyrazol-4-yl)benzoic acid enhances its solubility in polar solvents, a crucial attribute for many solution-phase reactions.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂N/A
Molecular Weight 224.65 g/mol N/A
Appearance Off-white to light yellow solidN/A
Solubility Soluble in DMSO, DMF, and to some extent in hot alcohols. Limited solubility in water.General chemical knowledge
pKa The benzoic acid proton is acidic, while the pyrazole NH is weakly acidic. The pyrazole nitrogens are basic.General chemical knowledge

Safety and Handling: 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data for this compound is limited, pyrazole derivatives, in general, can be harmful if swallowed or in contact with skin.

Strategic Derivatization: Building Libraries from a Privileged Core

The bifunctional nature of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride presents two primary vectors for chemical diversification: the carboxylic acid and the pyrazole ring. This allows for the creation of libraries with diverse chemical functionalities and three-dimensional shapes.

G Fragment 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride Amide Amide Library (R-NH2) Fragment->Amide Amide Coupling Ester Ester Library (R-OH) Fragment->Ester Esterification Suzuki N-Aryl/Alkyl Pyrazole Library (R-B(OH)2 or R-X) Fragment->Suzuki Suzuki or Buchwald-Hartwig Coupling

Figure 1: Diversification strategies for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Protocol 1: Parallel Amide Library Synthesis

Amide bond formation is a robust and widely employed reaction in medicinal chemistry. This protocol outlines a parallel synthesis approach to generate a library of amides from 3-(1H-Pyrazol-4-yl)benzoic acid and a diverse set of primary and secondary amines.

Causality of Experimental Choices: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is chosen for its high efficiency and low rate of epimerization. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing with the amine nucleophile. DMF (Dimethylformamide) is an excellent polar aprotic solvent for this reaction, dissolving a wide range of reactants.

Self-Validating System: The protocol includes a purification step using preparative HPLC, and the identity and purity of each library member should be confirmed by LC-MS and ¹H NMR. This ensures the quality and integrity of the synthesized library.

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in anhydrous DMF.

    • Prepare a 0.2 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a plate of 96 diverse primary and secondary amines as 0.2 M solutions in anhydrous DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL (20 µmol) of the 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride stock solution.

    • Add 100 µL (20 µmol) of the HATU stock solution to each well.

    • Add 100 µL (40 µmol) of the DIPEA stock solution to each well.

    • Add 100 µL (20 µmol) of the corresponding amine stock solution to each well.

    • Seal the plate and shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • Acidify with 10 µL of trifluoroacetic acid (TFA).

    • Filter the plate to remove any precipitate.

    • Purify the crude products by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to yield the desired amides as TFA salts.

  • Characterization:

    • Confirm the identity and purity of each library member by LC-MS and ¹H NMR spectroscopy.

G cluster_prep Stock Solution Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization Acid Acid Stock (0.2M in DMF) Well 96-Well Plate Addition Acid->Well HATU HATU Stock (0.2M in DMF) HATU->Well DIPEA DIPEA Stock (0.4M in DMF) DIPEA->Well Amine Amine Plate (0.2M in DMF) Amine->Well Incubate Incubate at RT (12-18h) Well->Incubate Quench Quench with H2O Incubate->Quench Purify Prep-HPLC Quench->Purify Lyophilize Lyophilize Purify->Lyophilize LCMS LC-MS Lyophilize->LCMS NMR ¹H NMR Lyophilize->NMR

Figure 2: Workflow for parallel amide library synthesis.

Protocol 2: Suzuki Coupling for N-Arylation of the Pyrazole Ring

The pyrazole NH bond offers another avenue for diversification. While direct N-arylation can be challenging, modern cross-coupling methodologies provide effective solutions. This protocol describes a Suzuki-Miyaura cross-coupling reaction to generate a library of N-aryl pyrazoles.[1]

Causality of Experimental Choices: The use of a palladium catalyst, such as Pd(OAc)₂, with a suitable phosphine ligand like SPhos is crucial for facilitating the cross-coupling of N-heterocycles with arylboronic acids.[6] The choice of a base, such as K₃PO₄, is critical for the transmetalation step. A solvent system of toluene and water allows for the dissolution of both organic and inorganic reagents. Heating is necessary to drive the reaction to completion.

Self-Validating System: Similar to the amide synthesis, each reaction should be monitored by LC-MS to assess conversion. The final products must be purified by chromatography and fully characterized to confirm their structure and purity.

Experimental Protocol:

  • Esterification of the Carboxylic Acid:

    • To a solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 12 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester, which can be used in the next step without further purification.

  • Parallel Suzuki Coupling (in a 96-well plate):

    • To each well, add the methyl 3-(1H-pyrazol-4-yl)benzoate (1.0 eq, 20 µmol).

    • Add a diverse plate of arylboronic acids (1.5 eq, 30 µmol).

    • Add Pd(OAc)₂ (0.05 eq, 1 µmol) and SPhos (0.1 eq, 2 µmol).

    • Add K₃PO₄ (2.0 eq, 40 µmol).

    • Add 500 µL of a 3:1 mixture of toluene and water.

    • Seal the plate and heat at 110 °C for 18 hours.

  • Work-up and Purification:

    • Cool the reaction plate to room temperature.

    • Add 500 µL of ethyl acetate to each well and shake.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude products by flash chromatography or preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of each library member by LC-MS and ¹H NMR spectroscopy.

G cluster_ester Esterification cluster_suzuki Parallel Suzuki Coupling cluster_workup_purify Work-up & Purification cluster_char_suzuki Characterization Start 3-(1H-Pyrazol-4-yl)benzoic acid HCl Esterify MeOH, SOCl₂ Start->Esterify Ester Methyl 3-(1H-pyrazol-4-yl)benzoate Esterify->Ester Plate 96-Well Plate Ester->Plate AddReagents Add Ester, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O Plate->AddReagents Heat Heat at 110°C (18h) AddReagents->Heat Extract EtOAc Extraction Heat->Extract PurifySuzuki Chromatography Extract->PurifySuzuki LCMS_Suzuki LC-MS PurifySuzuki->LCMS_Suzuki NMR_Suzuki ¹H NMR PurifySuzuki->NMR_Suzuki

Figure 3: Workflow for N-aryl pyrazole library synthesis via Suzuki coupling.

Library Purification and Characterization: Ensuring Quality and Integrity

The quality of a screening library is paramount for the success of any drug discovery campaign. Each synthesized compound must be purified to a high degree (typically >95%) and its identity and purity confirmed.

  • Purification: High-throughput parallel purification is most efficiently achieved using preparative reverse-phase HPLC with mass-triggered fractionation.

  • Characterization:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides rapid confirmation of the molecular weight of the desired product and an assessment of its purity.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure of the synthesized compound. For library validation, a representative subset of compounds should be analyzed by ¹H NMR.

    • Quantitative Analysis: The concentration of each compound in the final library plates should be accurately determined, typically by qNMR (quantitative NMR) or by weighing a representative sample.

Conclusion and Future Perspectives

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a highly versatile and strategically valuable fragment for the construction of diverse small molecule libraries. The protocols outlined in this guide provide a robust starting point for researchers to generate libraries of amides and N-aryl pyrazoles. The inherent modularity of these synthetic routes allows for the exploration of vast chemical space around the privileged pyrazole core.

Future work could involve the exploration of other diversification strategies, such as Suzuki couplings at a halogenated position on the pyrazole ring (if starting with a different isomer) or multi-component reactions. The resulting libraries can be screened against a wide range of biological targets, with the expectation that the pyrazole scaffold will provide a solid foundation for the discovery of novel and potent bioactive molecules.

References

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Method

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

Introduction: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities that can circumvent existing resistance mechan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities that can circumvent existing resistance mechanisms. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The inherent structural features of the pyrazole nucleus, including its hydrogen bonding capabilities and conformational rigidity, make it an ideal backbone for the design of targeted therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride as a versatile starting material for the synthesis of novel antimicrobial agents. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols for the synthesis of amide and ester derivatives, and outline methods for their antimicrobial evaluation. The focus will be on explaining the causality behind experimental choices to empower researchers in their quest for potent new antimicrobial compounds.

Strategic Approach to Derivatization: Leveraging the Carboxylic Acid Moiety

The carboxylic acid group of 3-(1H-Pyrazol-4-yl)benzoic acid is a key functional handle for derivatization. By converting the carboxylic acid into amides and esters, we can systematically explore the chemical space and modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This approach is based on the well-established principle that the introduction of diverse lipophilic and electron-donating or -withdrawing groups can significantly impact a molecule's ability to penetrate bacterial cell membranes and interact with its target.[4]

Amide Synthesis: Building a Library of Potential Antimicrobials

The synthesis of pyrazole-4-carboxamides is a promising strategy for developing new antimicrobial agents.[1][4] The amide bond is a common feature in many biologically active molecules and provides a stable linkage for introducing a variety of substituents.

Rationale for Amide Synthesis:

The rationale behind synthesizing a library of amide derivatives is to systematically probe the structure-activity relationship (SAR). By reacting 3-(1H-Pyrazol-4-yl)benzoic acid with a diverse panel of anilines bearing different electronic and steric properties, we can identify key structural features that enhance antimicrobial activity. For instance, the presence of halogen or trifluoromethyl groups on the aniline ring has been shown to increase the potency of pyrazole-based antimicrobials.[5]

Experimental Protocol: General Procedure for the Synthesis of 3-(1H-Pyrazol-4-yl)benzamides

  • Activation of the Carboxylic Acid:

    • To a solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

  • Amide Coupling:

    • To the activated carboxylic acid solution, add the desired substituted aniline (1.1 eq).

    • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into ice-cold water to precipitate the crude product.

    • Collect the solid by filtration and wash with water.

    • Dry the crude product under vacuum.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure amide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Ester Synthesis: Exploring an Alternative Chemical Space

The synthesis of ester derivatives provides an alternative avenue for modifying the physicochemical properties of the parent compound. Esters can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid, or they may exhibit their own intrinsic antimicrobial activity.

Rationale for Ester Synthesis:

Esterification of the carboxylic acid can enhance the lipophilicity of the molecule, which may improve its ability to cross bacterial cell membranes. The choice of the alcohol for esterification can introduce various functionalities that may interact with bacterial targets.

Experimental Protocol: General Procedure for the Synthesis of 3-(1H-Pyrazol-4-yl)benzoates

  • Esterification Reaction:

    • To a solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the desired alcohol (1.5 eq).

    • Add a catalytic amount of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure ester derivative.

  • Characterization:

    • Characterize the synthesized esters using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

Antimicrobial Activity Evaluation

The synthesized compounds should be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard metric for quantifying antimicrobial activity. The broth microdilution method is a commonly used technique for determining MIC values.

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) and Mechanistic Insights

A systematic analysis of the antimicrobial activity data from the synthesized library of compounds will provide valuable insights into the SAR.

Key Considerations for SAR Analysis:

  • Effect of Substituents on the Phenyl Ring: Analyze how the position and nature (electron-donating or -withdrawing) of substituents on the aniline or phenol ring of the amide and ester derivatives, respectively, influence antimicrobial activity.[4]

  • Lipophilicity: Evaluate the correlation between the calculated lipophilicity (cLogP) of the compounds and their antimicrobial potency.

  • Steric Factors: Assess the impact of bulky substituents on the activity, which may affect the binding of the compound to its molecular target.

Plausible Mechanisms of Action:

While the exact mechanism of action for novel pyrazole derivatives needs to be elucidated experimentally, literature suggests that some pyrazole-based antimicrobials may exert their effect by disrupting the bacterial cell wall or inhibiting essential enzymes.[6][7] Further studies, such as membrane permeabilization assays and enzyme inhibition assays, can be conducted to investigate the mode of action of the most potent compounds.

Data Presentation

Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Synthesized 3-(1H-Pyrazol-4-yl)benzamide Derivatives

Compound IDR-group on AnilineS. aureusE. coliC. albicans
PBA-01 4-Fluoro163264
PBA-02 4-Chloro81632
PBA-03 4-Trifluoromethyl4816
PBA-04 3,5-Dichloro248
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Visualizations

Synthesis_Workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis start_amide 3-(1H-Pyrazol-4-yl)benzoic acid HCl activation Carboxylic Acid Activation (HATU, DIPEA, DMF) start_amide->activation coupling_amide Amide Coupling (Substituted Aniline) activation->coupling_amide product_amide 3-(1H-Pyrazol-4-yl)benzamides coupling_amide->product_amide start_ester 3-(1H-Pyrazol-4-yl)benzoic acid HCl coupling_ester Esterification (Alcohol, DCC, DMAP) start_ester->coupling_ester product_ester 3-(1H-Pyrazol-4-yl)benzoates coupling_ester->product_ester SAR_Concept core 3-(1H-Pyrazol-4-yl)benzoic acid Core linker Linker (Amide or Ester) core->linker substituents Substituents (R) (Aniline or Alcohol derivatives) linker->substituents activity Antimicrobial Activity substituents->activity Modulates Potency & Spectrum

Caption: Conceptual relationship between molecular structure and antimicrobial activity.

Conclusion

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic protocols and evaluation methods detailed in these application notes provide a robust framework for the systematic exploration of the chemical space around this pyrazole scaffold. By leveraging the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, researchers can design and synthesize potent new compounds to combat the growing threat of antimicrobial resistance.

References

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. (2023). Bangladesh Journal of Pharmacology. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (2022). Asian Journal of Chemistry.
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega.
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022).
  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. (n.d.).
  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. (2025).
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2020). European Journal of Medicinal Chemistry.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). Methods in Molecular Biology.
  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Deriv
  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science.
  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025).
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.

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Application

Application Note &amp; Protocols: Leveraging 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in Antibacterial Drug Discovery

Abstract The pyrazole-benzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in generating bioactive molecules.[1] Specifically, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride serves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole-benzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in generating bioactive molecules.[1] Specifically, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride serves as a critical starting material for the synthesis of novel derivatives with potent biological activities. This guide provides a comprehensive framework for researchers and drug development professionals on designing and executing a suite of assays to characterize novel antibacterial agents derived from this scaffold. We will delve into the scientific rationale behind each protocol, moving from initial screening to mechanism of action studies, ensuring a self-validating and robust experimental workflow.

Introduction: The Pyrazole-Benzoic Acid Scaffold

3-(1H-Pyrazol-4-yl)benzoic acid is a heterocyclic building block with the molecular formula C₁₀H₈N₂O₂. Its structural rigidity and the presence of nitrogen atoms in the pyrazole ring make it an excellent candidate for forming specific interactions with biological targets.[1] While the parent compound has broad utility, its derivatives have demonstrated significant promise, particularly as potent antibacterial agents against challenging Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis.[2][3] Studies have shown that modifications to this core structure can yield compounds with minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL.[4]

The primary hypothesized mechanisms of action for derivatives of this class include the permeabilization of the bacterial cell membrane and the inhibition of critical metabolic pathways such as fatty acid biosynthesis.[2][5] This application note will guide the user through a logical sequence of assays to not only determine the antibacterial potency of new derivatives but also to elucidate their mechanism of action.

Strategic Assay Development Workflow

A successful research campaign requires a structured approach to data generation. The workflow outlined below is designed to efficiently screen compounds, confirm their activity, and provide insights into their biological function. This tiered approach ensures that resources are focused on the most promising candidates.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mode of Action cluster_2 Tier 3: Advanced Characterization A Synthesize Novel Derivatives from 3-(1H-Pyrazol-4-yl)benzoic acid HCl B Protocol 1: Minimum Inhibitory Concentration (MIC) Assay A->B Initial Potency C Protocol 2: Minimum Bactericidal Concentration (MBC) Assay B->C Determine Cidal vs. Static D Protocol 3: Membrane Permeability Assay B->D Investigate Mechanism E Protocol 4: Anti-Biofilm Activity Assay D->E Clinically Relevant Activity F Target Identification (e.g., CETSA, Proteomics) D->F Elucidate Molecular Target Membrane_Permeability cluster_0 Intact Membrane (Untreated) cluster_1 Compromised Membrane (Treated) node_A Bacterial Cell Intact Cytoplasmic Membrane PI_A Propidium Iodide (PI) PI_A->node_A:f1 No Entry node_B Bacterial Cell Damaged Membrane DNA DNA Intercalation (Fluorescence) node_B:f0->DNA Binding PI_B Propidium Iodide (PI) PI_B->node_B:f1 Entry

Figure 2: Mechanism of the Propidium Iodide (PI) based membrane permeability assay.

Methodology:

  • Preparation:

    • Culture and wash bacteria, resuspending them in a suitable buffer (e.g., PBS) to an OD₆₀₀ of 0.5.

    • Prepare a working solution of Propidium Iodide (e.g., 1 mg/mL in water).

  • Assay Setup (96-well black plate):

    • Add 100 µL of the bacterial suspension to each well.

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (vehicle, e.g., DMSO).

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Dye Addition & Measurement:

    • Add PI to each well to a final concentration of ~1-2 µg/mL.

    • Immediately measure the fluorescence using a plate reader (Excitation ~535 nm, Emission ~617 nm). Record measurements every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • An increase in fluorescence intensity over time, relative to the vehicle control, indicates membrane permeabilization. Plot fluorescence vs. time for each concentration.

Protocol 4: Assessing Anti-Biofilm Potential

Scientific Rationale: Bacterial biofilms are a major cause of persistent and chronic infections due to their high tolerance to conventional antibiotics. [5]Compounds that can inhibit biofilm formation or eradicate established biofilms are of significant therapeutic value. The crystal violet assay is a simple and effective method to quantify biofilm biomass. [6] Methodology:

  • Biofilm Formation:

    • In a 96-well plate, add 100 µL of bacterial culture (adjusted to ~1x10⁷ CFU/mL in a nutrient-rich medium like TSB with glucose).

    • Add 100 µL of the test compound at sub-MIC concentrations (to avoid simply inhibiting growth).

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.

  • Washing:

    • Carefully discard the planktonic (free-floating) cells by inverting the plate.

    • Wash the wells gently three times with 200 µL of PBS to remove any remaining non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Discard the stain and wash the wells again with PBS until the wash water is clear.

  • Quantification:

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or absolute ethanol to each well.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation. The percentage of inhibition can be calculated.

Concluding Remarks & Future Directions

The protocols described herein provide a robust foundation for the initial characterization of novel antibacterial compounds derived from 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. Positive results from this assay cascade—demonstrating potent MIC values, bactericidal activity, membrane disruption, and anti-biofilm effects—would strongly support advancing a compound to further studies. Subsequent steps would include toxicity testing against human cell lines, determining the specific molecular target (e.g., through cellular thermal shift assays or proteomics), and eventually, evaluation in in-vivo infection models. [5][6]This structured approach ensures a thorough and efficient evaluation, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Available at: [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. PubMed. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. National Institutes of Health. Available at: [Link]

  • 4-(1H-Pyrazol-4-yl)benzoic acid. CD Bioparticles. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

  • Essentials in Bioassay Development. BioPharm International. Available at: [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. MDPI. Available at: [Link]

  • Biological Assay Development and Validation. BioProcess International. Available at: [Link]

  • 3-(1H-pyrazol-3-yl)benzoic acid. PubChem. Available at: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Available at: [Link]

  • Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at: [Link]

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Method

In Vitro Testing Protocols for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride: A Guide for Preclinical Drug Discovery

Introduction: Unveiling the Therapeutic Potential of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a small molecule belonging to the pyrazole class of compounds. The pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a small molecule belonging to the pyrazole class of compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique chemical properties allow for diverse molecular interactions, making it a versatile starting point for developing targeted therapies.[2] This guide provides a comprehensive suite of in vitro testing protocols to rigorously evaluate the biological activity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, with a strategic focus on its potential as a kinase inhibitor—a major class of therapeutic agents.[3]

This document is designed for researchers, scientists, and drug development professionals. It offers not just step-by-step instructions but also the underlying scientific rationale for each experimental choice. The proposed workflow is structured to facilitate a logical progression from broad cellular effects to specific molecular target identification and downstream pathway analysis.

Experimental Workflow: A Strategic Approach to Characterization

The in vitro characterization of a novel compound follows a hierarchical screening funnel. We begin with broad assessments of cytotoxicity to establish a therapeutic window. Subsequently, we investigate its direct inhibitory effects on specific enzymes, such as protein kinases. Confirmation of target engagement within the complex cellular environment is then crucial, followed by an analysis of the compound's impact on downstream signaling pathways and broader cellular responses.

G A Phase 1: Cellular Viability & Cytotoxicity (MTT Assay) B Phase 2: Biochemical Potency (In Vitro Kinase Assay) A->B Establish Therapeutic Window C Phase 3: Target Engagement in Cells (Cellular Thermal Shift Assay - CETSA) B->C Identify Direct Target D Phase 4: Downstream Pathway Modulation (Western Blot for p-MAPK) C->D Confirm Intracellular Binding E Phase 5: Functional Cellular Response (Luminex Cytokine Profiling) D->E Analyze Functional Consequences

Caption: In Vitro Testing Cascade for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Phase 1: General Cytotoxicity Assessment using the MTT Assay

Scientific Rationale: Before investigating specific mechanisms, it is essential to determine the concentration range over which the compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is generally correlated with cell viability.[4] This initial screen helps to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity and is crucial for designing subsequent, more focused experiments.[5]

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549, a human lung carcinoma cell line) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[7]

    • After the 72-hour incubation, add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Read the absorbance at 570 nm using a microplate reader.[7]

Data Presentation: Example IC50 Determination
Compound Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2297.6
11.1088.0
50.8568.0
100.6350.4
500.2520.0
1000.108.0

Result Interpretation: The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated from the dose-response curve. This value guides the concentration selection for subsequent assays.

Phase 2: In Vitro Kinase Inhibition Assay

Scientific Rationale: To test the hypothesis that 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a kinase inhibitor, a direct biochemical assay is necessary.[3] This assay measures the ability of the compound to inhibit the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8]

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare the kinase reaction buffer, recombinant kinase (e.g., a member of the MAPK family like MEK1), substrate peptide, and ATP solution. For comparability, the ATP concentration should ideally be at the Km value for the specific kinase.[9]

    • Prepare a serial dilution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 30-60 minutes.[10]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.[10]

  • Luminescence Measurement:

    • Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, to the kinase activity.[10]

Data Presentation: Example Kinase Inhibition Data
Compound Concentration (µM)Luminescence (RLU)% Kinase Activity
No Inhibitor Control850,000100
0.01835,00098.2
0.1750,00088.2
1430,00050.6
1090,00010.6
10015,0001.8

Result Interpretation: The IC50 value for kinase inhibition is determined from the dose-response curve. A potent inhibitor will have a low IC50 value.

Phase 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Scientific Rationale: A biochemical assay demonstrates that the compound can inhibit a kinase, but it doesn't prove that it does so within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[11] The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[11]

Detailed Protocol: CETSA
  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat the cells with either the vehicle control or a concentration of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (e.g., 10x the kinase IC50) for 2 hours at 37°C.[12]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 43°C to 55°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[13]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[13]

    • Separate the soluble protein fraction (containing the non-denatured, target protein) from the precipitated, denatured proteins by centrifugation at high speed.[13]

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.

Data Presentation: Example CETSA Western Blot Results

A representative Western blot would show that in the presence of the compound, the band corresponding to the target kinase persists at higher temperatures compared to the vehicle-treated control. This "thermal shift" indicates that the compound has bound to and stabilized the target protein within the cells.

Phase 4: Western Blot Analysis of Downstream Signaling

Scientific Rationale: After confirming target engagement, the next logical step is to determine if this binding event translates into a functional modulation of the downstream signaling pathway. If 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride inhibits a kinase in the MAPK pathway (e.g., MEK1), we would expect to see a decrease in the phosphorylation of its downstream substrate, ERK. Western blotting is a standard technique to detect changes in protein phosphorylation.

G cluster_0 MAPK Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK1/2 D->E F ERK1/2 E->F Phosphorylation G Transcription Factors F->G Phosphorylation H Gene Expression G->H Inhibitor 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride Inhibitor->E Inhibition

Caption: Hypothetical Inhibition of the MAPK Pathway.

Detailed Protocol: Western Blot for Phosphorylated ERK (p-ERK)
  • Cell Treatment and Lysis:

    • Seed cells and treat with a range of concentrations of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride for a specified time (e.g., 2 hours). Include a positive control for pathway activation (e.g., EGF).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[14]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[15]

Data Presentation: Example Western Blot Densitometry
Treatmentp-ERK/Total ERK Ratio
Vehicle Control1.0
Compound (1 µM)0.7
Compound (5 µM)0.3
Compound (10 µM)0.1

Result Interpretation: A dose-dependent decrease in the p-ERK/Total ERK ratio indicates successful inhibition of the MAPK signaling pathway by the compound.

Phase 5: Luminex Multiplex Assay for Cytokine Profiling

Scientific Rationale: Kinase signaling pathways often regulate the production of inflammatory cytokines. A Luminex multiplex assay allows for the simultaneous measurement of multiple cytokines in a small sample volume.[16] This provides a broader understanding of the compound's functional effects on cellular communication and the immune response.

Detailed Protocol: Luminex Multiplex Cytokine Assay
  • Sample Preparation:

    • Culture immune cells (e.g., PBMCs) or a cancer cell line known to produce cytokines.

    • Treat the cells with 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride at various concentrations. Include a positive control for cytokine induction (e.g., LPS).

    • After a 24-48 hour incubation, collect the cell culture supernatant.

  • Assay Procedure:

    • Add antibody-coupled magnetic beads to a 96-well plate. Each bead set is specific for a different cytokine.

    • Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature on a shaker.[17]

    • Wash the beads to remove unbound material.

    • Add a biotinylated detection antibody cocktail and incubate for 1 hour.[17]

    • Wash the beads.

    • Add streptavidin-phycoerythrin (SAPE) and incubate for 30 minutes.[17]

    • Wash the beads and resuspend in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire the data on a Luminex instrument. The instrument identifies each bead by its unique spectral signature and quantifies the amount of cytokine bound based on the fluorescence intensity of the SAPE.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curves.

Data Presentation: Example Cytokine Modulation Data
CytokineVehicle Control (pg/mL)Compound (10 µM) (pg/mL)% Change
IL-61500300-80%
TNF-α1200250-79%
IL-1β800150-81%
IL-10100180+80%

Result Interpretation: The data may reveal a specific pattern of cytokine modulation, for example, a decrease in pro-inflammatory cytokines (IL-6, TNF-α) and an increase in anti-inflammatory cytokines (IL-10), suggesting potential anti-inflammatory or immunomodulatory properties of the compound.

Conclusion

This comprehensive guide outlines a robust and logical in vitro testing cascade for the initial characterization of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. By systematically progressing from general cytotoxicity to specific target engagement and functional cellular outcomes, researchers can efficiently build a detailed profile of the compound's biological activities. The integration of detailed protocols, the rationale behind experimental choices, and clear data presentation formats aims to empower scientists in their drug discovery efforts and ensure the generation of reliable and reproducible data.

References

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  • Bissinger, T., Fröhlich, T., & Kötter, P. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. [Link]

  • CD Bioparticles. (n.d.). 4-(1H-Pyrazol-4-yl)benzoic acid. Retrieved from [Link]

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  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Validation and comparison of luminex multiplex cytokine analysis kits with ELISA. Retrieved from [Link]

  • JoVE. (2025). Video: In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]

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Sources

Application

Application Note &amp; Protocols: A Strategic Guide to Cell-Based Assay Development for Novel Chemical Entities Featuring 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic is critically dependent on robust and biologically rele...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic is critically dependent on robust and biologically relevant assay systems. This guide provides a comprehensive framework for the development of cell-based assays, using the novel compound 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride as a representative case. As the specific biological target of this compound is not yet defined, this document outlines a strategic, multi-tiered approach. It begins with broad phenotypic screening to identify cellular effects, progresses to methodologies for narrowing down potential target classes, and culminates in the detailed development of a target-specific, mechanistic assay. This application note is designed as a practical, field-proven guide, emphasizing the scientific rationale behind protocol design, data interpretation, and stringent quality control to ensure the generation of reliable and actionable data in early-stage drug discovery.

Introduction: The Challenge of a Novel Compound

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride represents a common starting point in drug discovery: a novel chemical entity with potential therapeutic value, but an unknown mechanism of action (MOA). The pyrazole moiety is a well-known scaffold in medicinal chemistry, often associated with the inhibition of protein kinases and other enzymes.[1] However, without empirical data, this remains an educated hypothesis.

The primary challenge is to efficiently characterize the compound's biological activity. Cell-based assays are indispensable tools for this purpose, offering a physiologically relevant context to understand a compound's effects on complex cellular processes, viability, and signaling pathways.[2][3] Unlike purified biochemical assays, cell-based platforms provide insights into crucial parameters like cell permeability, off-target effects, and the compound's impact within an intact biological system.[4]

This guide presents a systematic workflow to de-orphanize compounds like 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, moving logically from broad, observable effects to specific molecular interactions.

The Tiered Strategy for Target Deconvolution

For a compound with an unknown target, a phased approach is essential to manage resources and build a strong, evidence-based hypothesis for its mechanism of action.

  • Tier 1: Phenotypic Screening (The "What"). The initial goal is to determine if the compound has any biological effect and in what context. A broad screen for cytotoxicity or cell proliferation across a diverse panel of cell lines (e.g., the NCI-60 panel) can reveal if the compound is inert, broadly toxic, or selectively potent against certain cell types (e.g., specific cancer lineages).[5]

  • Tier 2: Target Class Prioritization (The "How"). A significant "hit" from the phenotypic screen provides the starting point for investigation. The cellular phenotype can offer clues to the MOA. For instance, a specific pattern of cell cycle arrest might suggest interference with mitotic kinases. This phase involves secondary assays to narrow the field of potential target classes.

  • Tier 3: Specific Target Engagement & Mechanistic Validation (The "Which"). Based on the chemical structure and data from Tiers 1 & 2, a specific target or pathway can be hypothesized. At this stage, highly specific assays are developed to confirm direct target engagement and elucidate the downstream signaling consequences of this interaction.

The following sections provide detailed protocols for assays representative of Tier 1 and Tier 3, establishing a practical roadmap for researchers.

Tier 1 Protocol: High-Throughput Phenotypic Cell Viability Screening

This initial screen is designed for scalability and robustness to quickly assess the cytotoxic or cytostatic potential of the compound across multiple cell lines.

Principle of the Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6][7] ATP is the primary energy currency of the cell, and its abundance is directly proportional to the number of viable cells. The assay reagent contains luciferase and its substrate, which in the presence of ATP, produces a stable "glow-type" luminescent signal.[7] This "add-mix-measure" format is ideal for high-throughput screening (HTS).[6]

Workflow for Phenotypic Viability Screening

G cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilution of 3-(1H-Pyrazol-4-yl)benzoic acid HCl Add_Compound Add compound dilutions and controls (Vehicle, Staurosporine) Compound_Prep->Add_Compound Cell_Culture Culture and harvest selected cell lines Seed_Cells Seed cells into microplate (e.g., 5,000 cells/well) Cell_Culture->Seed_Cells Incubate_1 Incubate 24h for cell adherence Seed_Cells->Incubate_1 Incubate_1->Add_Compound Incubate_2 Incubate 48-72h Add_Compound->Incubate_2 Add_Reagent Add CellTiter-Glo® Reagent (equal volume to media) Incubate_2->Add_Reagent Incubate_3 Incubate 10 min at RT (stabilize signal) Add_Reagent->Incubate_3 Read_Luminescence Measure luminescence on a plate reader Incubate_3->Read_Luminescence Analyze_Data Normalize data and plot dose-response curve Read_Luminescence->Analyze_Data Calc_IC50 Calculate IC50 value Analyze_Data->Calc_IC50

Caption: High-level workflow for the cell viability assay.

Detailed Step-by-Step Protocol
  • Cell Line Preparation: Culture selected human cancer cell lines (e.g., K-562, A549, MCF-7) in their recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in DMSO. Create a 10-point, 3-fold serial dilution series in cell culture medium.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate (5,000 cells/well).

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Treatment: Add 10 µL of the compound serial dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1 µM Staurosporine).

  • Exposure Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The data should be normalized to the controls on each plate. The luminescence signal from the vehicle-treated wells represents 100% viability, and the background (media only) represents 0% viability.

  • % Viability = (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100

Plot the % Viability against the log concentration of the compound. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the half-maximal inhibitory concentration (IC50). A potent and selective "hit" would be a compound that shows a low IC50 value in a specific cell line or subset of cell lines.

ParameterExample ValueInterpretation
IC50 (K-562) 0.5 µMPotent activity against this CML cell line.
IC50 (A549) > 50 µMLow activity against this lung cancer cell line.
IC50 (MCF-7) 25 µMModerate activity against this breast cancer cell line.
Conclusion N/ACompound shows selective cytotoxicity, warranting further investigation into targets prevalent in K-562 cells.

Tier 3 Protocol: Target-Specific Mechanistic Assay

Based on the pyrazole core structure and a hypothetical hit in a chronic myeloid leukemia (CML) cell line like K-562, a plausible hypothesis is the inhibition of the BCR-ABL tyrosine kinase.[9] This section details a protocol to validate this hypothesis by measuring the phosphorylation of a key BCR-ABL substrate.

Principle of the Assay

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by phosphorylating numerous downstream substrates, leading to uncontrolled cell proliferation and inhibition of apoptosis.[10][11] A key substrate is CRKL, an adaptor protein. A cell-based phospho-ELISA (Enzyme-Linked Immunosorbent Assay) can quantify the level of phosphorylated CRKL (p-CRKL) in cells. Inhibition of BCR-ABL by a compound will lead to a dose-dependent decrease in the p-CRKL signal.[12]

BCR-ABL Signaling Pathway

G cluster_pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP BCR_ABL->ADP CRKL CRKL BCR_ABL->CRKL Phosphorylation Compound 3-(1H-Pyrazol-4-yl) benzoic acid HCl Compound->BCR_ABL Inhibition ATP ATP ATP->BCR_ABL pCRKL p-CRKL (Phosphorylated) CRKL->pCRKL Proliferation Cell Proliferation & Survival pCRKL->Proliferation

Sources

Method

The Strategic Utility of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the heterocyclic scaffolds, the pyrazole nucleus has emerged as a "privileged structure," a testament to its remarkable versatility and prevalence in a wide array of biologically active compounds.[1] Pyrazole derivatives are integral components of numerous FDA-approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The unique electronic properties and conformational flexibility of the pyrazole ring enable it to engage in diverse non-covalent interactions with biological targets, such as hydrogen bonding, metal chelation, and π–π stacking, making it an ideal anchor for inhibitor design.[4]

This application note provides a comprehensive guide to the utilization of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride , a key intermediate that capitalizes on the favorable attributes of the pyrazole core. Its bifunctional nature, featuring a reactive carboxylic acid and a versatile pyrazole ring, positions it as a powerful tool for constructing libraries of potential drug candidates, particularly in the realm of protein kinase inhibitors. We will delve into the rationale behind its molecular design, provide detailed protocols for its synthesis and subsequent derivatization, and illustrate its application in the discovery of potent kinase inhibitors targeting the AXL receptor tyrosine kinase, a critical player in cancer progression.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application in synthesis and downstream assays. The hydrochloride salt of 3-(1H-Pyrazol-4-yl)benzoic acid enhances its solubility in aqueous media, a desirable characteristic for certain reaction conditions and biological screening protocols.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂ · HCl
Molecular Weight 224.64 g/mol
Appearance Solid
Storage Sealed in dry, store in freezer, under -20°C
SMILES O=C(O)C1=CC=CC(C2=CNN=C2)=C1.Cl
InChI Key BXSUQWZHUHROLP-UHFFFAOYSA-N

Synthesis of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride: A Validated Protocol

The synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[5][6] The following protocol outlines a reliable method for the synthesis of the target intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-(1H-Pyrazol-4-yl)benzoic acid from 3-bromobenzoic acid and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

  • 3-Bromobenzoic acid

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-(1H-Pyrazol-4-yl)benzoic acid.

  • Salt Formation: Dissolve the purified acid in a minimal amount of methanol and add a stoichiometric amount of ethereal HCl. Evaporate the solvent to obtain 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride as a solid.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the catalytic cycle.

  • Base: Potassium carbonate is a crucial component that facilitates the transmetalation step of the Suzuki-Miyaura reaction.[6]

  • Solvent System: The dioxane/water mixture provides a homogenous solution for both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product 3-Bromobenzoic_Acid 3-Bromobenzoic Acid Reaction_Vessel Reaction Vessel (Dioxane/Water, K2CO3) 3-Bromobenzoic_Acid->Reaction_Vessel Pyrazole_Boronic_Ester 4-(Pyrazol-4-yl)boronic acid pinacol ester Pyrazole_Boronic_Ester->Reaction_Vessel Heat Heat (90°C) Acidification Acidification (HCl) Reaction_Vessel->Acidification Catalyst Pd(OAc)2 / PPh3 Catalyst->Reaction_Vessel Extraction Extraction (EtOAc) Acidification->Extraction Purification Chromatography Extraction->Purification Final_Product 3-(1H-Pyrazol-4-yl)benzoic acid Purification->Final_Product Salt_Formation HCl Salt Formation Final_Product->Salt_Formation Hydrochloride_Salt 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride Salt_Formation->Hydrochloride_Salt

Caption: Synthetic workflow for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Application in Drug Discovery: Derivatization via Amide Coupling

The carboxylic acid moiety of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride serves as a versatile handle for derivatization, most commonly through amide bond formation. Amide coupling is one of the most frequently employed reactions in medicinal chemistry, allowing for the systematic exploration of chemical space by coupling a carboxylic acid with a diverse library of amines.[7]

General Protocol: Amide Coupling

Objective: To synthesize a library of amides from 3-(1H-Pyrazol-4-yl)benzoic acid and various primary or secondary amines.

Materials:

  • 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

  • Amine (diverse library)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (1.0 eq) in DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirring solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography or preparative HPLC.

Self-Validating System:

  • HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, ensuring the integrity of the desired amide product.

  • DIPEA as a Non-nucleophilic Base: DIPEA is used to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of HATU activation without competing with the primary/secondary amine in the nucleophilic attack.

  • LC-MS Monitoring: Regular monitoring of the reaction by LC-MS confirms the consumption of starting materials and the formation of the product with the expected molecular weight, providing real-time validation of the reaction's progress.

Derivatization_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_workup Work-up & Purification cluster_product Product Library Acid 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride Reaction_Vessel Reaction Vessel (DMF, DIPEA) Acid->Reaction_Vessel Amine_Library Amine Library (R-NH2) Amine_Library->Reaction_Vessel Quenching Quenching (NaHCO3) Reaction_Vessel->Quenching Coupling_Reagent HATU Coupling_Reagent->Reaction_Vessel Extraction Extraction (EtOAc) Quenching->Extraction Purification Purification Extraction->Purification Amide_Library Amide Library Purification->Amide_Library

Caption: General workflow for the derivatization via amide coupling.

Application Example: Targeting the AXL Receptor Tyrosine Kinase

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and has emerged as a high-priority target in oncology.[8][9] Overexpression and activation of AXL are associated with poor prognosis, metastasis, and drug resistance in various cancers.[8] AXL signaling is initiated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation, which in turn activates downstream pro-survival and pro-migratory pathways such as PI3K-AKT and RAS-MAPK.[10]

The 3-(1H-Pyrazol-4-yl)benzoic acid scaffold is an excellent starting point for the design of AXL inhibitors. The pyrazole ring can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region, while the benzoic acid portion provides a vector for introducing substituents that can occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site.

AXL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds AXL_Dimer AXL Dimerization & Autophosphorylation AXL->AXL_Dimer Activates PI3K PI3K AXL_Dimer->PI3K RAS RAS AXL_Dimer->RAS AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis Drug_Resistance Drug Resistance Transcription->Drug_Resistance Inhibitor AXL Inhibitor (Derived from 3-(1H-Pyrazol-4-yl)benzoic acid) Inhibitor->AXL_Dimer Blocks

Caption: AXL signaling pathway and the point of intervention for inhibitors.

Conclusion

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a high-value intermediate for drug discovery, offering a strategic entry point into the synthesis of diverse compound libraries. Its robust and scalable synthesis, coupled with the ease of derivatization through standard amide coupling protocols, makes it an indispensable tool for medicinal chemists. The successful application of pyrazole-based scaffolds in the development of kinase inhibitors, particularly for challenging targets like AXL, underscores the immense potential of this building block in the ongoing quest for novel and effective therapeutics.

References

  • International Journal of Multidisciplinary Research and Development. (n.d.). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Frontiers. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole–indazole derivatives as AXL inhibitors. LiHDMS,.... Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ACS Publications. (n.d.). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Retrieved from [Link]

  • Eco-Vector Journals. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

Sources

Application

Application Note: A Scalable, GMP-Ready Synthesis of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

Abstract This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key building block in modern drug discovery. The described proces...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key building block in modern drug discovery. The described process is designed for robust performance, scalability from grams to multi-kilogram quantities, and adherence to Good Manufacturing Practices (GMP) standards. The synthetic strategy hinges on a high-efficiency Suzuki-Miyaura cross-coupling reaction, followed by a streamlined deprotection and crystallization protocol to yield the final active pharmaceutical ingredient (API) precursor with high purity (>99.5%) and minimal palladium contamination (<10 ppm). This document details the underlying chemical principles, provides step-by-step protocols, and outlines critical process parameters (CPPs) and in-process controls (IPCs) to ensure batch-to-batch consistency and quality.

Introduction and Strategic Rationale

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a valuable component in designing targeted inhibitors.[3][4] 3-(1H-Pyrazol-4-yl)benzoic acid, in particular, serves as a crucial bifunctional linker, enabling covalent attachment to other pharmacophores or formulation vehicles.

The primary objective of this guide is to establish a definitive and scalable manufacturing process for the hydrochloride salt of this compound. The chosen synthetic route, a palladium-catalyzed Suzuki-Miyaura coupling, is favored in industrial settings for its broad functional group tolerance, mild reaction conditions, and a well-understood mechanism that facilitates process optimization and scale-up.[4][5] This approach minimizes the need for complex protecting group strategies and ensures a high-yielding, convergent synthesis.

The subsequent conversion to a hydrochloride salt not only enhances the compound's stability and aqueous solubility but also serves as an effective final purification step through controlled crystallization.[6]

Overall Synthetic Scheme

The manufacturing process is a two-stage synthesis starting from commercially available precursors: 3-bromobenzoic acid and a protected pyrazole boronic acid derivative, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Deprotection & Salt Formation A 3-Bromobenzoic Acid Catalyst Pd(dppf)Cl2 K2CO3 B 1-Boc-4-(pinacolato)boron-1H-pyrazole Intermediate 3-(1-Boc-1H-Pyrazol-4-yl)benzoic Acid Catalyst->Intermediate Dioxane / H2O 85-95 °C HCl HCl in Isopropanol Intermediate->HCl FinalProduct 3-(1H-Pyrazol-4-yl)benzoic Acid HCl HCl->FinalProduct Isopropanol Crystallization Suzuki_Cycle Pd0 Pd(0)L2 A Oxidative Addition PdII_Complex Ar-Pd(II)-X L2 B Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L2 C Reductive Elimination C->Pd0 Product Coupled Product C->Product ArX 3-Bromobenzoic Acid ArX->A BoronicEster Pyrazole-B(pin) + Base BoronicEster->B Workflow Start Start: 3-Bromobenzoic Acid Boc-Pyrazole-Boronic Ester Suzuki Stage 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Suzuki IPC1 IPC-1: Reaction Completion (HPLC < 1% SM) Suzuki->IPC1 Workup Aqueous Work-up Phase Separation IPC1->Workup Pass Scavenge Palladium Scavenging (QuadraSil® AP) Workup->Scavenge IPC2 IPC-2: Pd Removal (ICP-MS) Scavenge->IPC2 Isolate1 Isolation & Drying (Intermediate) IPC2->Isolate1 Pass (<50 ppm) Deprotection Stage 2: Deprotection & Salt Formation (HCl in IPA) Isolate1->Deprotection Crystallize Crystallization & Aging Deprotection->Crystallize Isolate2 Filtration, Washing & Drying Crystallize->Isolate2 Final Final Product: 3-(1H-Pyrazol-4-yl)benzoic Acid HCl Isolate2->Final QC Final QC Release Testing (Purity, Identity, Assay, Residuals) Final->QC

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Abstract This application note details a comprehensive, scientifically-grounded approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, scientifically-grounded approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. The described method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control, stability studies, and formulation analysis. Furthermore, a protocol for the development of a dissolution test for solid oral dosage forms is provided, utilizing the validated HPLC method for quantitation. All procedures are designed to align with the International Council for Harmonisation (ICH) guidelines.

Introduction

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a key heterocyclic building block in modern drug discovery, serving as a scaffold for a variety of pharmacologically active agents. Its unique structure, combining a pyrazole ring and a benzoic acid moiety, allows for diverse chemical modifications. As with any active pharmaceutical ingredient (API), the development of a robust analytical method to ensure its identity, purity, and strength is a critical regulatory and quality requirement. This document provides a detailed technical guide for researchers, analytical scientists, and quality control professionals, explaining the causal logic behind the experimental design for a stability-indicating HPLC method and a corresponding dissolution test protocol.

Analyte Physicochemical Properties: The Foundation of Method Development

A successful analytical method is built upon a solid understanding of the analyte's chemical and physical characteristics. These properties dictate the initial choice of chromatographic conditions and potential challenges.

PropertyValue / ObservationRationale and Implication for Method Development
Chemical Structure C₁₀H₈N₂O₂·HClThe molecule contains both a hydrophobic phenyl ring and polar pyrazole and carboxylic acid groups. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography. The conjugated system of aromatic rings predicts strong UV absorbance.
Molecular Weight 188.18 g/mol (free base)[1][2][3]Standard for a small molecule API.
pKa The carboxylic acid proton is acidic (estimated pKa ~4.0-4.5), while the pyrazole ring has both a weakly acidic N-H proton and a weakly basic nitrogen atom.To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized state. An acidic mobile phase (pH < 3) will suppress the ionization of the carboxylic acid group, promoting retention on a C18 column.[4]
UV Absorbance (λmax) Expected to have significant absorbance in the 220-300 nm range due to its aromatic and heterocyclic structure.A UV/Vis or Diode Array Detector (DAD) is suitable. A full UV scan of the analyte in the proposed mobile phase should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity and specificity.
Solubility As a hydrochloride salt, it is expected to have good solubility in aqueous media and polar organic solvents like methanol and acetonitrile.This simplifies the preparation of stock solutions and standards. A suitable diluent for sample preparation would be a mixture similar to the mobile phase to ensure peak shape integrity.

HPLC Method Development and Optimization

The primary objective is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect a decrease in the amount of the API in a drug product due to degradation.[5][6] Forced degradation studies are integral to this process.[7][8][9]

graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: HPLC Method Development Workflow.
Protocol 1: Final Optimized HPLC Method

This protocol represents the culmination of the development process, providing a starting point for validation.

1. Chromatographic Conditions:

ParameterConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte. The 250 mm length ensures sufficient resolution for separating potential impurities.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)The acidic pH ensures the carboxylic acid group is fully protonated, leading to better retention and symmetric peak shape. Phosphoric acid is a common, robust buffer for reversed-phase HPLC.[4]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier offering good elution strength and low UV cutoff.
Gradient Elution 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% BA gradient program is essential for a stability-indicating method to ensure elution of both polar and non-polar degradation products within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Detection UV at 254 nmThe analyte exhibits strong absorbance at this wavelength, providing good sensitivity. A DAD can be used to monitor peak purity across the spectrum.
Diluent Acetonitrile:Water (50:50, v/v)A diluent that is miscible with the mobile phase and in which the analyte is freely soluble.

2. System Suitability Test (SST):

Before any sample analysis, the performance of the chromatographic system must be verified.

  • Procedure: Inject the working standard solution (e.g., 100 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (per ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10][11][12]

graph G { layout=neato; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin=0.25, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Core Parameters of Analytical Method Validation.
Protocol 2: Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.[12]

  • Prepare Solutions:

    • Blank (diluent)

    • Placebo (if applicable, all formulation excipients without API)

    • Standard solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

    • Spiked sample (placebo spiked with standard)

  • Forced Degradation: Expose the API to the following stress conditions to achieve 5-20% degradation.[7]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose solid API to UV light (ICH Q1B conditions).

  • Analysis: Inject all prepared solutions.

  • Acceptance Criteria:

    • The blank and placebo must show no interfering peaks at the retention time of the main analyte.

    • The method must resolve the main analyte peak from all degradation product peaks (Resolution > 2.0).

    • The peak purity of the analyte in the stressed samples, as determined by a DAD, must pass (e.g., purity angle < purity threshold).

Protocol 3: Linearity
  • Procedure: Prepare a series of at least five concentrations of the standard solution, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Acceptance Criteria:

    • Plot a graph of peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Protocol 4: Accuracy (Recovery)
  • Procedure: Prepare a placebo mixture and spike it with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Protocol 5: Precision
  • Repeatability (Intra-assay Precision):

    • Procedure: Prepare six individual samples at 100% of the test concentration.

    • Analysis: Analyze all six samples.

    • Acceptance Criteria: The RSD of the assay results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Analysis: Analyze six samples.

    • Acceptance Criteria: The cumulative RSD for all 12 samples (from both days) should be ≤ 2.0%.

Protocol 6: Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Procedure: Determine based on the signal-to-noise ratio (S/N).

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Confirmation: The precision at the LOQ should be confirmed by injecting at least six samples at this concentration.

  • Acceptance Criteria: The RSD for the LOQ precision should be ≤ 10.0%.

Protocol 7: Robustness
  • Procedure: Deliberately vary critical method parameters one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analysis: Inject a standard solution and assess the impact on system suitability parameters and assay results.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the assay results should not significantly change.

Dissolution Test Method Protocol

Dissolution testing is crucial for evaluating the in vitro release of the drug from a solid dosage form.[13][14] The developed HPLC method serves as the analytical finish for this test.

Protocol 8: Dissolution Test
  • Dissolution Parameters:

ParameterConditionRationale
Apparatus USP Apparatus 2 (Paddle)[15]The paddle apparatus is versatile and commonly used for tablets.
Dissolution Medium 900 mL of 0.1 M HClSimulates gastric fluid. Sink conditions should be established.
Temperature 37 ± 0.5 °CSimulates physiological body temperature.
Paddle Speed 50 RPMA common starting speed to provide gentle agitation without causing cone formation.
Time Points 10, 20, 30, 45, 60 minutesTo generate a complete dissolution profile.
  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Start the apparatus.

    • At each specified time point, withdraw an aliquot of the dissolution medium (e.g., 10 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples through a 0.45 µm PVDF syringe filter.

    • Analyze the filtered samples using the validated HPLC method described above.

  • Calculations: Calculate the percentage of the labeled amount of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride dissolved at each time point.

  • Acceptance Criteria (Example for an immediate-release product): Not less than 80% (Q) of the labeled amount is dissolved in 45 minutes.

Conclusion

The analytical and dissolution methods detailed in this application note provide a robust and reliable framework for the quality assessment of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. The HPLC method is demonstrated to be stability-indicating through rigorous forced degradation studies, and its performance characteristics are verified through a comprehensive validation protocol compliant with ICH Q2(R1) guidelines. This ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, supporting drug development from early-stage characterization to final product quality control.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pećanac, I., et al. (2005). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 822(1-2), 260-265. [Link]

  • PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Reading Scientific Services Ltd. (n.d.). Dissolution Testing: An overview. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • American Pharmaceutical Review. (2010). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • Agilent Technologies. (2025). Dissolution Testing of Pharmaceuticals: Techniques, Equipment, and Regulatory Standards. [Link]

  • ResearchGate. (2011). Forced degradation as an integral part of HPLC stability-indicating method development. [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaceutical Technology. (2019). The Fundamentals of Dissolution Testing. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • National Center for Biotechnology Information. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

  • PubChem. (n.d.). 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • International Journal of Multidisciplinary Research and Development. (2016). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. [Link]

Sources

Application

Application Note: A Strategic Guide to Structure-Activity Relationship (SAR) Studies Using 3-(1H-Pyrazol-4-yl)benzoic acid Hydrochloride as a Core Scaffold

Abstract The pyrazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride as a strategic starting point for structure-activity relationship (SAR) studies. We present a logical framework for analog design, detailed protocols for biochemical and cell-based screening, and a guide to interpreting SAR data to drive lead optimization. The methodologies described herein are designed to be self-validating and are grounded in established principles of modern drug discovery, offering a robust pathway from a versatile chemical fragment to a well-characterized lead series.

Introduction: The Strategic Value of the Scaffold

Structure-activity relationship (SAR) analysis is a cornerstone of drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[4][5] The selection of a starting scaffold is a critical decision that dictates the trajectory of a medicinal chemistry program. The 3-(1H-Pyrazol-4-yl)benzoic acid scaffold is an exemplary starting point for several reasons:

  • Privileged Structure: The pyrazole ring is a bioisostere for other aromatic systems and is prevalent in many clinically successful drugs, suggesting favorable drug-like properties.[1][2][6]

  • Defined Modification Vectors: The scaffold possesses three distinct regions for chemical modification: the pyrazole ring, the phenyl ring, and the carboxylic acid group. This allows for a systematic and multi-pronged exploration of chemical space.

  • Functionality: The pyrazole ring contains both hydrogen bond donors and acceptors, while the benzoic acid provides a key acidic handle, often crucial for anchoring a molecule within a target's binding site through ionic or hydrogen bond interactions.[7]

  • Favorable Physicochemical Properties: The hydrochloride salt form enhances aqueous solubility, simplifying handling and preparation for biological assays.

This guide will use the hypothetical context of discovering a novel protein kinase inhibitor, a common target for pyrazole-based compounds, to illustrate the practical application of these principles.[8]

Physicochemical Characterization of the Starting Scaffold

A thorough understanding of the lead compound's properties is fundamental. The key physicochemical parameters for 3-(1H-Pyrazol-4-yl)benzoic acid are summarized below.

PropertyValueSourceSignificance in Drug Discovery
Molecular Formula C₁₀H₈N₂O₂PubChem[9]Foundation for molecular weight and elemental composition.
Molecular Weight 188.18 g/mol PubChem[9]Adheres to Lipinski's Rule of Five; good starting point for lead-like space.
XLogP3 1.4PubChem[9]Indicates a favorable balance of lipophilicity and hydrophilicity for potential cell permeability.
Hydrogen Bond Donors 2PubChem[9]The pyrazole N-H and carboxylic acid O-H can engage in critical interactions with the biological target.
Hydrogen Bond Acceptors 3PubChem[9]The pyrazole N and two carboxylic acid oxygens can accept hydrogen bonds, providing multiple interaction points.
Topological Polar Surface Area (TPSA) 66 ŲPubChem[9]Suggests good potential for oral bioavailability.

Designing a Comprehensive SAR Strategy

The goal of an SAR campaign is to systematically synthesize and test a series of related compounds to identify the key structural features that govern biological activity, selectivity, and safety.[4][10] We propose a divergent synthetic strategy that explores three primary modification vectors originating from the core scaffold.

SAR_Strategy Core 3-(1H-Pyrazol-4-yl)benzoic acid (Scaffold) Pyrazole Vector 1: Pyrazole Ring Modifications Core->Pyrazole Phenyl Vector 2: Phenyl Ring Modifications Core->Phenyl Acid Vector 3: Carboxylic Acid Modifications Core->Acid N1_Sub N1-Alkylation/ Arylation Pyrazole->N1_Sub C5_Sub C5-Substitution Pyrazole->C5_Sub Ortho_Sub Ortho/Para Substitution Phenyl->Ortho_Sub Meta_Sub Meta Substitution Phenyl->Meta_Sub Amide Amide Formation Acid->Amide Ester Esterification (Prodrugs) Acid->Ester Bioisostere Bioisosteric Replacement (e.g., Tetrazole) Acid->Bioisostere

Figure 1: A divergent strategy for SAR exploration of the core scaffold.
Rationale Behind the Experimental Choices:
  • Vector 1 (Pyrazole Ring): Substitution at the N1-position is a common strategy to explore a deep, often hydrophobic, pocket in kinase active sites. This modification also removes a hydrogen bond donor, which can be tested for its importance. Substitution at the C5-position can probe for additional interactions and modulate the electronics of the ring system.

  • Vector 2 (Phenyl Ring): Adding small electron-donating (e.g., -OCH₃) or electron-withdrawing/hydrophobic (e.g., -Cl, -CF₃) groups at various positions helps to map the steric and electronic requirements of the binding pocket and can significantly impact potency and selectivity.

  • Vector 3 (Carboxylic Acid): This group is often a primary anchor. Converting it to an amide library allows for probing of nearby space with different R-groups and tests the necessity of the acidic charge. Bioisosteric replacement with groups like a tetrazole can maintain the acidic nature while improving metabolic stability or cell permeability. Esterification can serve as a prodrug strategy to enhance bioavailability.

Experimental Protocols for SAR Screening

A tiered screening approach is efficient. A primary, high-throughput biochemical assay identifies active compounds, which are then confirmed and further characterized in a secondary, more physiologically relevant cell-based assay.

Protocol 4.1: Primary Biochemical Screen - Kinase Inhibition Assay

This protocol describes a generic, robust biochemical assay to measure direct inhibition of a target kinase using a luminescence-based ATP detection method. The principle relies on the fact that an active kinase consumes ATP; inhibitors spare ATP, leading to a higher signal.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized analogs against a target protein kinase.

Materials:

  • 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride and synthesized analogs, dissolved in 100% DMSO to a 10 mM stock concentration.

  • Recombinant human kinase of interest.

  • Kinase substrate peptide/protein.

  • ATP at a concentration equal to its Kₘ for the target kinase.

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate-based luminometer.

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the 384-well assay plates. Include DMSO-only wells (negative control, 0% inhibition) and a known inhibitor or no-enzyme wells (positive control, 100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2X kinase/substrate solution in kinase reaction buffer. Add 5 µL of this solution to each well.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 1 hour. The optimal time may vary depending on the kinase's activity.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

Data Analysis:

  • Normalize the data using the positive and negative controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 4.2: Secondary Cellular Assay - Target Engagement

Objective: To confirm that active compounds from the primary screen can enter cells and inhibit the target kinase in a physiological context. This protocol uses Western blotting to measure the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • A human cell line known to express the target kinase and its downstream pathway.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test compounds dissolved in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-p-Substrate) and one for the total substrate (anti-Total-Substrate) as a loading control.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Plating: Seed cells in a 12-well plate at a density that will result in 80-90% confluency the next day.

  • Compound Treatment: The next day, treat the cells with increasing concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with the anti-p-Substrate primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the anti-Total-Substrate antibody to confirm equal loading.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total substrate.

  • A dose-dependent decrease in the ratio of p-Substrate to Total-Substrate indicates successful target engagement and inhibition in the cell.

SAR Data Interpretation and Iterative Design

The data from biochemical and cellular assays are compiled into an SAR table to identify trends and guide the next cycle of analog design.[12]

Table 2: Hypothetical SAR Data for Analogs of 3-(1H-Pyrazol-4-yl)benzoic acid

Analog IDR¹ (N1-Pyrazole)R² (C5-Phenyl)R³ (Acid)Kinase IC₅₀ (nM)p-Substrate (Cellular, 1 µM)Notes
Scaffold HH-COOH5,20095% of controlStarting point; weak activity.
1a -CH₃H-COOH45040% of controlSmall alkyl group at N1 improves potency >10x. Suggests a hydrophobic pocket.
1b -CH₂PhH-COOH8515% of controlLarger hydrophobic group at N1 is highly favorable.
2a H4-Cl-COOH2,80080% of controlChloro at para-position moderately improves potency.
3a HH-CONH₂>10,000100% of controlAmide is inactive. The carboxylic acid is essential for activity, likely for a key interaction.
3b HHTetrazole4,90090% of controlTetrazole bioisostere retains weak activity, confirming the need for an acidic group.
4a -CH₂Ph4-Cl-COOH15 5% of control Lead Compound: Combination of optimal N1 and phenyl substitutions results in a highly potent inhibitor.

This iterative process of designing, synthesizing, testing, and analyzing compounds is the engine of lead optimization.

SAR_Cycle Design Design Analogs (Hypothesis-Driven) Synthesize Chemical Synthesis Design->Synthesize Next Generation Candidates Test Biological Testing (Biochemical & Cellular) Synthesize->Test Purified Compounds Analyze SAR Analysis (Data Interpretation) Test->Analyze Activity & Selectivity Data Analyze->Design New SAR Insights & Hypotheses

Figure 2: The iterative cycle of structure-activity relationship studies in drug discovery.

Conclusion

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a high-value scaffold for initiating drug discovery programs. Its well-defined modification vectors allow for a rational and systematic exploration of the surrounding chemical space. By employing a tiered screening cascade—beginning with a direct biochemical assay and progressing to a target-validation cellular assay—researchers can efficiently build a robust structure-activity relationship. The interpretation of this SAR data provides the crucial insights needed to iteratively design and synthesize next-generation compounds with improved potency, selectivity, and drug-like properties, accelerating the journey from a simple fragment to a potential clinical candidate.

References

  • Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. Available at: [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available at: [Link]

  • CDD Vault. SAR: Structure Activity Relationships. Available at: [Link]

  • Guha, R. (2013). On Exploring Structure Activity Relationships. NIH National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2795542, 3-(1H-pyrazol-3-yl)benzoic acid. Available at: [Link]

  • Monash University. Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25219429, 4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Sadybekov, A. A., & Katritch, V. (2023). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Available at: [Link]

  • Lisurek, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Shi, D., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Thomas, O. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Biosciences and Medicines. Available at: [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available at: [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

  • Varvounis, G., et al. (2009). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]

  • Zhou, J., & He, S. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride purification

Welcome to the technical support guide for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. As a bifunctional molecule containing both a weakly basic pyrazole ring (pKa ≈ 2.5) and an acidic carboxylic acid moiety, its purification as a hydrochloride salt presents unique challenges.[1] This guide provides in-depth, field-tested solutions to common issues encountered during isolation and purification, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification process. Each answer provides a causal explanation and a clear path to resolution.

Q1: My final product has "oiled out" or precipitated as a sticky solid instead of crystallizing. What's causing this and how do I fix it?

A1: "Oiling out" is a common problem when purifying polar, salt-like organic compounds, and it typically points to two main causes: excessively high supersaturation or the presence of impurities that inhibit crystal lattice formation.

  • Causality (Supersaturation): When a solution is cooled too rapidly or if an anti-solvent is added too quickly, the compound comes out of the solution faster than it can organize into an ordered crystal lattice. The resulting amorphous solid or oil is often less pure as it can trap solvent and impurities.

  • Causality (Impurities): Even small amounts of impurities, particularly those that are structurally similar to the target compound or are themselves oils (e.g., residual solvents like DMF or DMSO, or greasy byproducts), can disrupt the crystallization process. Hydrochloride salts can also be hygroscopic, and absorbed water can interfere with crystallization from organic solvents.[2]

Troubleshooting Protocol:

  • Re-dissolve: Gently warm the mixture to re-dissolve the oil. If necessary, add a minimal amount of the primary (good) solvent to achieve full dissolution.

  • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly (e.g., by placing it in a warm water bath that is allowed to cool, or by wrapping the flask in glass wool). Once at room temperature, move it to a refrigerator (4°C), and finally to a freezer (-20°C). Slow, stepwise cooling is paramount.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the solution's meniscus with a glass rod to create nucleation sites.[3] Alternatively, if you have a pure crystal, add a single "seed crystal" to initiate the process.

  • Solvent System Re-evaluation: If oiling persists, your solvent system may be suboptimal. The ideal system has high solubility at elevated temperatures and low solubility at room or lower temperatures. Refer to the solvent selection table in the protocols section below.

Q2: My product purity is low (<95% by HPLC/NMR) even after recrystallization. What are the likely impurities and how can I remove them?

A2: Low purity after recrystallization suggests that the impurities have similar solubility profiles to your product in the chosen solvent system or that they are being trapped within the crystal lattice (inclusion). The identity of the impurities is highly dependent on the synthetic route used to prepare the parent compound.

  • Common Impurities from Suzuki-Miyaura Synthesis: A frequent route to this class of compounds is the Suzuki-Miyaura coupling of a pyrazole boronic acid/ester with a halobenzoic acid (or vice-versa).[4][5][6]

    • Unreacted Starting Materials: e.g., 3-bromobenzoic acid or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

    • Homocoupled Byproducts: e.g., biphenyl-3,3'-dicarboxylic acid.

    • Protodeborylation Product: 1H-pyrazole.

    • Residual Palladium Catalyst: Often appears as a gray or black discoloration.

Troubleshooting Workflow:

G cluster_0 Purity Troubleshooting start Low Purity (<95%) Detected check_color Is the product discolored (gray/black)? start->check_color check_nmr What do NMR/LCMS show? check_color->check_nmr No charcoal Solution: Activated Carbon or Metal Scavenger Treatment check_color->charcoal Yes sm_impurity Impurity: Starting Materials / Homocoupled Byproducts check_nmr->sm_impurity Aromatic signals matching starting materials polar_impurity Impurity: Highly Polar Species check_nmr->polar_impurity Unidentified polar impurities or inorganic salts recrystallize Solution: Re-recrystallize from a different solvent system. (e.g., EtOH/Water or IPA/Heptane) sm_impurity->recrystallize chromatography Solution: Column Chromatography (Reversed-Phase C18 is often ideal for polar salts) sm_impurity->chromatography polar_impurity->chromatography acid_base Solution: Acid-Base Workup. Convert salt to free base, extract into organic solvent, wash, then re-form the salt. polar_impurity->acid_base

Caption: Troubleshooting Decision Tree for Low Purity.

Recommended Actions:

  • Palladium Removal: If the material is off-white or gray, dissolve the crude hydrochloride salt in methanol, add a small amount of activated carbon (approx. 5-10% w/w), stir for 30 minutes at room temperature, and filter through a pad of celite. This will often remove residual palladium.

  • Solvent System Change: Impurities may co-crystallize. Switching to a solvent system with different polarity can alter the solubility of the impurities relative to the product. If you used an alcohol/ether system, try an alcohol/water system.

  • Acid/Base Workup: For stubborn impurities, it can be effective to neutralize the hydrochloride salt back to the free base. Dissolve the salt in water, and carefully add a base (e.g., NaHCO₃ solution) until the pH is ~7-8. The free base, 3-(1H-Pyrazol-4-yl)benzoic acid, will precipitate or can be extracted with a solvent like ethyl acetate. Wash the organic layer to remove water-soluble impurities, dry it, and then re-form the hydrochloride salt by adding a stoichiometric amount of HCl (e.g., as a solution in dioxane or ethanol).[7]

Q3: The yield of my purified product is very low. Where could my product be going?

A3: Low yield is typically due to either mechanical losses or significant solubility of the product in the purification solvents.

  • Solubility in Mother Liquor: This is the most common cause. As a polar salt, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride has some solubility even in "poor" solvents, especially if the volume is large.

  • Incomplete Precipitation/Crystallization: If insufficient anti-solvent is used or the solution is not cooled to a low enough temperature, a significant portion of the product can remain in solution.

  • Premature Crashing: Adding an anti-solvent too quickly can cause the product to precipitate on the flask walls as a fine powder or film, which is difficult to scrape and collect.

  • Degradation: While pyrazoles are generally stable, harsh acidic or basic conditions combined with high heat during workup could potentially lead to degradation.[8][9]

Optimization Strategies:

  • Analyze the Mother Liquor: Take the filtrate (mother liquor) from your crystallization and concentrate it. Analyze the residue by HPLC or NMR to quantify how much product was lost.

  • Minimize Solvent Volume: When dissolving your crude product for recrystallization, use the absolute minimum amount of hot solvent required to achieve a saturated solution. This is a critical factor for maximizing yield.

  • Optimize Anti-Solvent: When using a solvent/anti-solvent pair, add the anti-solvent dropwise at an elevated temperature until the solution just begins to show persistent cloudiness. Then, add a single drop of the good solvent to clarify and allow it to cool slowly.

  • Second Crop: After filtering your first batch of crystals, cool the mother liquor to a lower temperature (e.g., -20°C for 12-24 hours) to see if a second, potentially less pure, crop of crystals will form.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride?

A: It is a white to off-white solid. As a hydrochloride salt of a molecule containing a carboxylic acid, it is amphoteric but will behave as a moderately strong acid in solution. It is highly polar, leading to good solubility in polar protic solvents like water, methanol, and ethanol, and poor solubility in nonpolar solvents like hexanes, toluene, and diethyl ether. The molecular weight of the free base is 188.18 g/mol , and the hydrochloride salt is 224.65 g/mol .[10][11]

Q: What is the best method for long-term storage of the compound?

A: The hydrochloride salt can be hygroscopic. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Storage at room temperature is generally acceptable.[12]

Q: Can I use normal-phase silica gel chromatography to purify this compound?

A: While possible, it is challenging. The high polarity of the hydrochloride salt causes it to interact very strongly with the acidic silica gel, often leading to significant band tailing or complete retention on the column. If you must use silica gel chromatography, it is almost always better to purify the free base (neutral form) using a mobile phase containing a small amount of acid (e.g., 0.5-1% acetic acid in an ethyl acetate/hexane mixture) to keep the carboxylic acid protonated and reduce tailing. For the hydrochloride salt itself, reversed-phase (C18) chromatography is a much more suitable technique, using a mobile phase of water/acetonitrile or water/methanol with a modifier like 0.1% TFA or formic acid.[3]

Experimental Protocols

Protocol 1: Recrystallization of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

This protocol provides a robust method for purifying the title compound, assuming impurities are present at a <10% level.

Principle: This technique relies on the difference in solubility of the compound in a hot versus a cold solvent system. Impurities that are present in smaller amounts should ideally remain in the cold solvent (the mother liquor) while the pure compound crystallizes.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)TemperatureExpected Outcome
Ethanol / Water~9:1Reflux to 0°CGood for removing more polar impurities.
Isopropanol (IPA) / Diethyl EtherSaturate in hot IPA, add Et₂O as anti-solventReflux to RTEffective for removing less polar impurities.
Methanol / MTBESaturate in hot MeOH, add MTBE as anti-solvent~60°C to RTGood balance of solubility and volatility.

Step-by-Step Methodology (Using Ethanol/Water):

  • Dissolution: In an appropriately sized flask, add the crude 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. Add the minimum volume of ethanol needed to dissolve the solid at reflux temperature. Add it in small portions.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration through a pre-warmed filter funnel containing a small plug of celite or filter paper. This step must be done quickly to prevent premature crystallization.

  • Add Water: To the hot, clear solution, add water dropwise until the solution becomes faintly and persistently turbid. Add one or two drops of hot ethanol to re-clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 1 hour, or preferably in a refrigerator (4°C) overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any residual mother liquor.

  • Drying: Dry the crystals under high vacuum, preferably in a vacuum oven at 40-50°C, until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Workup

Principle: This method exploits the differing solubilities of the ionized salt and the neutral free base. The hydrochloride salt is water-soluble, while the neutral free base has higher solubility in organic solvents. This allows for the physical separation of water-soluble and organic-soluble impurities.

G cluster_0 Aqueous Phase cluster_1 Organic Phase (EtOAc) start Crude HCl Salt (in Water) add_base Add aq. NaHCO₃ (to pH ~7.5) start->add_base precipitate Precipitate / Extract Free Base with EtOAc add_base->precipitate aq_impurities Water-Soluble Impurities (e.g., inorganic salts) [DISCARD] precipitate->aq_impurities free_base Free Base in EtOAc precipitate->free_base wash Wash with Brine free_base->wash dry Dry (Na₂SO₄), Filter wash->dry concentrate Concentrate in vacuo dry->concentrate pure_free_base Pure Free Base concentrate->pure_free_base add_hcl Dissolve in minimal EtOH, add 1.0 eq. HCl in Dioxane pure_free_base->add_hcl final_product Pure HCl Salt (Crystallizes) add_hcl->final_product

Caption: Workflow for Acid-Base Purification.

Step-by-Step Methodology:

  • Dissolution & Neutralization: Dissolve the crude hydrochloride salt in deionized water. While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution reaches ~7.5 (check with pH paper). Effervescence (CO₂ evolution) will occur.

  • Extraction: The neutral free base may precipitate out. Extract the aqueous mixture 2-3 times with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Washing: Combine the organic extracts and wash them once with water, then once with a saturated NaCl solution (brine). This removes residual water-soluble impurities and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.

  • Salt Re-formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethanol or ethyl acetate. Add exactly one molar equivalent of a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether) dropwise while stirring.

  • Isolation: The pure hydrochloride salt will typically precipitate immediately or upon cooling. Collect the solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., ethyl acetate or diethyl ether), and dry under high vacuum.

References

  • Source: Google Patents (WO2011076194A1)
  • Title: 3-(1H-pyrazol-3-yl)benzoic acid Source: PubChem URL: [Link]

  • Title: Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids Source: Royal Society of Chemistry URL: [Link]

  • Title: Purification of organic hydrochloride salt? Source: ResearchGate URL: [Link]

  • Title: 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of pyrazole carboxylic acid intermediate 5... Source: ResearchGate URL: [Link]

  • Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The solubility of benzoic acid in seven solvents. Source: ResearchGate URL: [Link]

  • Source: Google Patents (US4092353A)
  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit Source: DergiPark URL: [Link]

  • Title: Problem with hydrochloride salt formation/isolation Source: Reddit URL: [Link]

  • Source: Google Patents (US5462960A)
  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-(1H-1,2,3-triazol-1-yl)benzoic acid Source: PubChem URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Royal Society of Chemistry URL: [Link]

  • Title: 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride Source: P212121 Store URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide, prepared by our senior appli...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to poor yields and other common issues encountered during this synthesis. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Introduction: The Challenge of Synthesizing 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

The synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents a unique set of challenges that can often lead to disappointing yields. The primary difficulty arises from the inherent chemical nature of the pyrazole ring, particularly the presence of an acidic N-H group, which can interfere with the palladium catalyst. Subsequent conversion to the hydrochloride salt also has its own potential pitfalls. This guide will walk you through a systematic approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide: Addressing Poor Yields and Other Issues

This section is designed in a question-and-answer format to directly address the specific problems you may be encountering.

I. Issues Related to the Suzuki-Miyaura Coupling Reaction

Question 1: My Suzuki-Miyaura coupling reaction is giving a very low yield of the desired product. What are the most likely causes?

Low yields in the Suzuki-Miyaura coupling of a pyrazole derivative are often multifactorial. The most common culprits are related to catalyst inhibition and the stability of your reagents.

  • Catalyst Inhibition by the Pyrazole N-H Group: The acidic proton on the pyrazole ring is a primary source of trouble. Under the basic conditions of the Suzuki reaction, this proton can be abstracted, and the resulting pyrazolate anion can coordinate to the palladium catalyst. This can lead to the formation of inactive or less active palladium complexes, effectively taking your catalyst out of the catalytic cycle.[1] More acidic heterocycles, like pyrazoles, have a stronger inhibitory effect.[1]

  • Protodeboronation of the Boronic Acid/Ester: The pyrazole boronic acid or its pinacol ester can be unstable under the reaction conditions, especially at elevated temperatures. This leads to a side reaction called protodeboronation, where the boronic acid/ester group is replaced by a hydrogen atom, resulting in the formation of unsubstituted pyrazole and reducing the availability of your key coupling partner.

  • Suboptimal Choice of Catalyst, Ligand, Base, or Solvent: The success of a Suzuki coupling is highly dependent on the interplay of these four components. An inappropriate combination can lead to a stalled or inefficient reaction.

Question 2: How can I mitigate catalyst inhibition caused by the pyrazole N-H group?

Addressing catalyst inhibition is crucial for improving your yield. Here are several strategies:

  • N-Protection of the Pyrazole: While this adds extra steps to your synthesis (protection and deprotection), it is often the most robust solution. Protecting the pyrazole nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or a benzyl group, prevents the formation of the inhibitory pyrazolate anion.

  • Careful Selection of Ligands: The choice of phosphine ligand for your palladium catalyst is critical. Bulky, electron-rich ligands can often promote the desired reductive elimination step and minimize the formation of inactive catalyst complexes. Ligands like SPhos and XPhos have shown success in couplings with nitrogen-containing heterocycles.[2]

  • Optimization of Reaction Conditions: Increasing the reaction temperature or the amount of boronic acid can sometimes help to counteract the inhibitory effect.[1] However, be mindful that higher temperatures can also increase the rate of protodeboronation.

Question 3: I suspect protodeboronation is a major side reaction. How can I confirm this and what can I do to prevent it?

Protodeboronation is a common issue with heteroaryl boronic acids.

  • Confirmation: You can often detect the unsubstituted pyrazole byproduct in your crude reaction mixture using techniques like LC-MS or ¹H NMR.

  • Prevention Strategies:

    • Use a milder base: Strong bases can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

    • Lower the reaction temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a boronic ester: Pinacol esters of boronic acids are often more stable than the corresponding boronic acids and can be less prone to protodeboronation.

Experimental Workflow: Optimized Suzuki-Miyaura Coupling

Here is a detailed, step-by-step protocol for an optimized Suzuki-Miyaura coupling reaction that takes into account the challenges discussed above.

Optimized_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add 3-bromobenzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and base (e.g., K2CO3) to a dry flask. catalyst 2. Add Palladium catalyst (e.g., Pd(PPh3)4) and solvent (e.g., 1,4-dioxane/water). reagents->catalyst Combine degas 3. Degas the mixture thoroughly (e.g., by bubbling with argon). catalyst->degas Prepare heat 4. Heat the reaction mixture (e.g., to 90 °C) with stirring. degas->heat Initiate monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor Control cool 6. Cool the reaction mixture and dilute with water. monitor->cool Upon Completion acidify 7. Acidify with HCl (aq) to pH ~3-4 to precipitate the product. cool->acidify Precipitate filter 8. Filter the solid, wash with water, and dry under vacuum. acidify->filter Isolate purify 9. Purify by recrystallization (e.g., from ethanol/water). filter->purify Refine

Caption: Optimized workflow for the Suzuki-Miyaura coupling reaction.

II. Issues Related to Product Purification and Hydrochloride Salt Formation

Question 4: I have a complex crude reaction mixture after the Suzuki coupling. What is the best way to purify the 3-(1H-Pyrazol-4-yl)benzoic acid?

Purification can be challenging due to the presence of both acidic and basic functionalities in the product and potential byproducts.

  • Acid-Base Extraction: A common and effective method is to utilize the amphoteric nature of your product.

    • After the reaction, quench with water and adjust the pH to be basic (e.g., with NaHCO₃ or Na₂CO₃ solution). This will deprotonate the carboxylic acid, making it water-soluble.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

    • Carefully acidify the aqueous layer with dilute HCl to a pH of around 3-4. This will protonate the carboxylic acid, causing your product to precipitate out.

    • The precipitated solid can then be collected by filtration, washed with water, and dried.

  • Recrystallization: The crude product can often be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.

Question 5: I am having trouble forming a crystalline hydrochloride salt. The product either remains an oil or is very hygroscopic. What can I do?

The formation of a stable, crystalline hydrochloride salt can be tricky.

  • Solvent Choice is Key: The choice of solvent for the salt formation is critical. You need a solvent in which the free base is soluble, but the hydrochloride salt is not.

    • Commonly used solvents include diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether.

    • Avoid using only highly polar solvents like methanol or ethanol, as the hydrochloride salt may be too soluble to precipitate.

  • Anhydrous Conditions: Ensure that your free base and the solvent are as dry as possible. The presence of water can lead to the formation of oils or hygroscopic solids.

  • Method of HCl Addition:

    • Using a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) is often more controllable than bubbling HCl gas.

    • Add the HCl solution dropwise to a stirred solution of the free base until precipitation is complete. Adding a large excess of HCl can sometimes lead to the formation of less stable, more hygroscopic salts.

  • Alternative Salts: If you continue to have difficulty with the hydrochloride salt, consider forming a different salt, such as a mesylate or a tosylate, which may have better crystallization properties.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the Suzuki-Miyaura synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid?

The two key coupling partners are typically:

  • A pyrazole component: This is usually 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (the pyrazole boronic acid pinacol ester).

  • A benzoic acid component: This is typically 3-bromobenzoic acid or 3-iodobenzoic acid.

Q2: What is a typical catalyst loading for the palladium catalyst?

For laboratory-scale syntheses, a catalyst loading of 1-5 mol% of the palladium source is common.

Q3: How do I know if my reaction is complete?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is considered complete when one of the starting materials (usually the limiting reagent) is no longer observed.

Q4: What are some common impurities I might see in my final product?

Common impurities can include:

  • Unreacted starting materials (3-bromobenzoic acid or the pyrazole boronic ester).

  • Homocoupled byproducts (e.g., biphenyl-3,3'-dicarboxylic acid from the coupling of two molecules of 3-bromobenzoic acid).

  • Unsubstituted pyrazole (from protodeboronation).

Q5: Is it necessary to perform the reaction under an inert atmosphere?

Yes, it is highly recommended to perform the Suzuki-Miyaura coupling under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, which can lead to lower yields and the formation of homocoupled byproducts.[5]

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst Problems cluster_workup Purification Issues start Low Yield in Suzuki Coupling check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Are reaction conditions optimized? start->check_conditions check_catalyst Is the catalyst active? start->check_catalyst check_workup Is the work-up and purification efficient? start->check_workup purify_reagents Purify starting materials. Use anhydrous solvents. check_reagents->purify_reagents use_ester Consider using pyrazole boronic ester instead of the acid. check_reagents->use_ester optimize_base Screen different bases (e.g., K2CO3, Cs2CO3). Use a milder base. check_conditions->optimize_base optimize_solvent Try different solvent systems (e.g., dioxane/water, toluene/water). check_conditions->optimize_solvent optimize_temp Adjust temperature. Lower temp to reduce side reactions. check_conditions->optimize_temp change_ligand Use a different phosphine ligand (e.g., SPhos, XPhos). check_catalyst->change_ligand increase_loading Increase catalyst loading. check_catalyst->increase_loading protect_NH Protect the pyrazole N-H group. check_catalyst->protect_NH optimize_extraction Optimize pH for acid-base extraction. check_workup->optimize_extraction recrystallize Recrystallize from a suitable solvent. check_workup->recrystallize

Sources

Optimization

Technical Support Center: 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride - Reaction Condition Optimization

Welcome to the technical support center for the synthesis and optimization of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a reproducible and high-yielding process. Our approach is grounded in established chemical principles and field-proven insights to empower you in your experimental endeavors.

I. Reaction Overview: The Suzuki-Miyaura Coupling Approach

The synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex.[1] For our target molecule, this typically involves the reaction of a 4-halo-pyrazole derivative with a benzoic acid-derived boronic acid or ester. The subsequent formation of the hydrochloride salt is a standard acid-base reaction.

Below is a general schematic for the synthesis:

Reaction_Scheme cluster_0 Suzuki-Miyaura Coupling cluster_1 Salt Formation Starting_Materials 4-Bromo-1H-pyrazole (or protected derivative) + 3-(Boronic acid)benzoic acid (or ester derivative) Product 3-(1H-Pyrazol-4-yl)benzoic acid Starting_Materials->Product Pd Catalyst Base Solvent, Heat HCl_Salt 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride Product->HCl_Salt HCl in suitable solvent Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Degassing Is the reaction mixture thoroughly degassed? Start->Check_Degassing Check_Catalyst Is the catalyst/ligand appropriate for an N-H pyrazole? Check_Degassing->Check_Catalyst Yes Solution_Degas Improve degassing (e.g., freeze-pump-thaw) Check_Degassing->Solution_Degas No Check_Base Is the base effective and soluble? Check_Catalyst->Check_Base Yes Solution_Catalyst Switch to a specialized precatalyst (e.g., Buchwald's) or screen ligands. Check_Catalyst->Solution_Catalyst No Check_Solubility Are all reagents soluble? Check_Base->Check_Solubility Yes Solution_Base Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Check_Base->Solution_Base No Solution_Solvent Use a co-solvent system (e.g., dioxane/water) or a phase-transfer catalyst. Check_Solubility->Solution_Solvent No Consider other issues\n(e.g., boronic acid stability) Consider other issues (e.g., boronic acid stability) Check_Solubility->Consider other issues\n(e.g., boronic acid stability) Yes

Caption: Decision tree for troubleshooting low conversion in Suzuki-Miyaura coupling.

Q2: I am observing significant amounts of a homocoupled by-product from my boronic acid. How can I minimize this?

A2: Homocoupling of boronic acids to form a biaryl by-product is a common side reaction, often driven by the presence of oxygen and Pd(II) species. [2]

  • Plausible Cause: Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.

  • Solutions:

    • Rigorous Degassing: As with low conversion issues, meticulous degassing of your solvents and reaction setup is the most critical step to prevent homocoupling. [2] * Pd(0) Source: Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates Pd(0) can sometimes mitigate this issue.

    • Reaction Order: Add the aryl halide to the reaction mixture before adding the palladium catalyst. This ensures that the oxidative addition of the aryl halide to Pd(0) is the first step, outcompeting the processes that lead to homocoupling.

Q3: The purification of the final 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is challenging. What is an effective purification strategy?

A3: Purifying polar, zwitterionic-capable molecules can be tricky. A multi-step approach is often necessary.

1. Initial Work-up:

  • After the Suzuki reaction, a standard aqueous work-up is typically performed. Acidifying the aqueous layer will protonate the carboxylate, making the product less water-soluble and causing it to precipitate.

2. Purification of the Free Acid:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be effective.

  • Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and suppress tailing, is usually required.

3. Hydrochloride Salt Formation and Purification:

  • Plausible Cause: The hydrochloride salt may not crystallize well or may trap impurities.

  • Solutions:

    • Solvent Choice: Dissolve the purified free acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). [3]Then, add a solution of HCl in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, isopropanol). This will cause the salt to precipitate.

    • Trituration: If the salt oils out, it can often be solidified by trituration with a non-polar solvent.

    • Recrystallization of the Salt: The crude hydrochloride salt can be recrystallized from a suitable solvent system to improve its purity.

III. Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials for this synthesis?

A: For the Suzuki-Miyaura coupling, you will need a pyrazole component and a benzoic acid component.

  • Pyrazole Component: 4-Bromo-1H-pyrazole is a common choice. To avoid potential side reactions at the N-H position, an N-protected pyrazole, such as 1-(tert-butoxycarbonyl)-4-bromopyrazole or 1-trityl-4-bromopyrazole, can be used. [4]The protecting group is then removed after the coupling reaction.

  • Benzoic Acid Component: 3-(dihydroxyboryl)benzoic acid (3-carboxyphenylboronic acid) is the most direct coupling partner. Alternatively, its pinacol ester derivative can be used, which often has better stability and solubility.

Q: What are the optimal reaction conditions for the Suzuki-Miyaura coupling step?

A: Optimal conditions should be determined empirically, but a good starting point based on literature for similar couplings is as follows:

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ or a Buchwald precatalyst (e.g., XPhos Pd G3)Robust catalysts that are often effective for heteroaromatic substrates. [5]
Ligand dppf or a biarylphosphine ligand (e.g., XPhos)Electron-rich and bulky ligands facilitate the key steps of the catalytic cycle.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)A range of bases should be screened to find the most effective one for your specific substrate combination.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMFA polar aprotic solvent, often with water as a co-solvent, is typically used to dissolve the reagents. [6]
Temperature 80-110 °CSufficient thermal energy is needed to drive the reaction, but excessive heat can lead to catalyst decomposition and side reactions. [7]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the palladium catalyst.

Q: How do I monitor the progress of the reaction?

A: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to separate the starting materials from the product. The product, being more polar, should have a lower Rf value than the starting 4-bromopyrazole.

  • LC-MS: This is the most definitive method. You can track the disappearance of the starting material masses and the appearance of the product mass.

Q: What are the key safety considerations for this synthesis?

A:

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Many of the solvents used (e.g., dioxane, DMF) have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive and should be handled with care.

  • Hydrochloric Acid: Concentrated HCl solutions are highly corrosive and should be handled in a fume hood with appropriate PPE.

IV. Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid via Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrazole

  • 3-(Methoxycarbonyl)phenylboronic acid, pinacol ester

  • Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Lithium Hydroxide (LiOH)

  • Methanol

  • Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-1-(tert-butoxycarbonyl)-1H-pyrazole (1.0 eq.), 3-(methoxycarbonyl)phenylboronic acid, pinacol ester (1.2 eq.), and K₂CO₃ (3.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v). Add Pd(dppf)Cl₂ (0.05 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 90-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Hydrolysis and Deprotection: Dissolve the purified intermediate in a mixture of methanol and water. Add LiOH (3.0 eq.) and stir at room temperature until the hydrolysis of the ester and deprotection of the Boc group are complete (monitor by LC-MS).

  • Isolation: Acidify the reaction mixture with 1 M HCl to pH ~4-5. The product, 3-(1H-Pyrazol-4-yl)benzoic acid, should precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Formation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Materials:

  • 3-(1H-Pyrazol-4-yl)benzoic acid

  • Methanol

  • 2 M HCl in diethyl ether

Procedure:

  • Dissolution: Dissolve the purified 3-(1H-Pyrazol-4-yl)benzoic acid in a minimal amount of methanol.

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether. A white precipitate of the hydrochloride salt should form.

  • Isolation: Continue stirring for 30 minutes, then collect the solid by filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

V. References

  • Chavda, V., et al. (2022). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.

  • Beilstein Archives. (n.d.). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (n.d.). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

  • ResearchGate. (2011). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link]

  • SciSpace. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of Some N‐Arylpyrazoles and Pyrazolo[3,4‐d]pyridazines as Antiinflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2011). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • RSC Advances. (n.d.). .

  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives.

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • MedCrave. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]

  • The Suzuki Reaction. (2014). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Welcome to the technical support center for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you achieve the desired purity for your downstream applications.

I. Understanding the Molecule and Potential Impurities

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a heterocyclic compound containing both a pyrazole and a benzoic acid moiety. Its hydrochloride salt form influences its solubility and stability. The purification strategy for this compound largely depends on the synthetic route employed and the nature of the impurities present.

Common Synthetic Routes and Potential Impurities:

A prevalent method for synthesizing aryl-pyrazoles involves a Suzuki-Miyaura cross-coupling reaction. This reaction, while efficient, can introduce several process-related impurities.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-bromo-1H-pyrazole or 3-boronobenzoic acid.

  • Homocoupling Products: Byproducts from the self-coupling of the boronic acid (biphenyl-3,3'-dicarboxylic acid) can form.

  • Palladium Catalyst Residues: Residual palladium from the catalyst can contaminate the final product.

  • Solvent and Reagent Adducts: Solvents and reagents used in the synthesis and workup can sometimes form adducts with the product.

Another potential source of impurities is the hydrolysis of a precursor ester of 3-(1H-pyrazol-4-yl)benzoic acid. Incomplete hydrolysis will result in the presence of the corresponding ester in the final product.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in a question-and-answer format.

Q1: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A1: A persistent color in your product often indicates the presence of colored organic impurities or residual palladium catalyst.

  • Causality: Palladium catalysts, especially when they decompose to palladium black, can be difficult to remove completely by simple filtration. Colored organic byproducts from side reactions during the synthesis can also contribute to the discoloration.

  • Troubleshooting Protocol:

    • Charcoal Treatment: Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., ethanol or methanol). Add a small amount of activated charcoal (typically 1-5% w/w) and reflux for 15-30 minutes. The charcoal will adsorb colored impurities.

    • Hot Filtration: While the solution is still hot, filter it through a pad of Celite® to remove the charcoal. This step is crucial and must be performed quickly to prevent premature crystallization of the product.

    • Recrystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

Q2: My HPLC analysis shows a peak with a similar retention time to my product. How can I improve the separation and identify the impurity?

A2: A closely eluting peak on HPLC suggests an impurity with a similar polarity to your target compound. This could be a regioisomer or a structurally related byproduct.

  • Causality: Regioisomers, such as 3-(1H-Pyrazol-3-yl)benzoic acid, can form during the pyrazole ring synthesis depending on the precursors used. These isomers often have very similar physicochemical properties, making them challenging to separate.

  • Troubleshooting Protocol:

    • HPLC Method Optimization:

      • Gradient Elution: If you are using an isocratic method, switch to a shallow gradient elution. This can often resolve closely eluting peaks.

      • Mobile Phase Modification: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or adjust the pH of the aqueous phase. For acidic compounds like this, a mobile phase containing a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape and resolution.[1]

      • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

    • Impurity Identification:

      • LC-MS Analysis: Couple your HPLC to a mass spectrometer to determine the molecular weight of the impurity. This can provide valuable clues about its structure.

      • Preparative HPLC/SFC: If the impurity is present in a significant amount, consider using preparative HPLC or supercritical fluid chromatography (SFC) to isolate a small quantity for structural elucidation by NMR.

Q3: I am struggling with low recovery after recrystallization. What can I do to improve the yield?

A3: Low recovery during recrystallization is a common issue and can be attributed to several factors, including the choice of solvent, the volume of solvent used, and the cooling rate.

  • Causality: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Cooling the solution too quickly can lead to the formation of fine, impure crystals and can also trap impurities. The hydrochloride salt's solubility can also be a critical factor.

  • Troubleshooting Protocol:

    • Solvent System Optimization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[2]

      • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. For pyrazole derivatives, ethanol, methanol, isopropanol, and mixtures with water or ethyl acetate are often good starting points.[3][4][5]

      • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water or methanol/ethyl acetate) can be effective. Dissolve the compound in a minimum amount of the "good" solvent at reflux, and then add the "bad" solvent dropwise until the solution becomes slightly turbid. Then, add a few more drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[6]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Mother Liquor Analysis: Analyze the mother liquor by HPLC to determine the amount of product lost. If a significant amount of product remains, you can try to recover it by concentrating the mother liquor and performing a second crystallization.

Q4: My NMR spectrum shows broad peaks for the pyrazole N-H and the carboxylic acid O-H protons. Is this normal, and are there any other characteristic peaks I should look for?

A4: Broad peaks for exchangeable protons (N-H and O-H) in an NMR spectrum are common, especially in protic solvents.

  • Causality: The broadening is due to chemical exchange with the solvent and with other exchangeable protons in the sample. The rate of this exchange affects the peak shape.

  • Troubleshooting and Analysis:

    • D₂O Exchange: To confirm that a broad peak is from an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.

    • Characteristic Peaks:

      • Aromatic Protons: You should observe distinct signals for the protons on the benzoic acid ring and the pyrazole ring. The splitting patterns and coupling constants will be characteristic of their substitution pattern. For benzoic acid itself, you would expect to see signals in the aromatic region.[7][8]

      • Solvent: Ensure you correctly identify the residual solvent peak in your spectrum (e.g., DMSO-d₆ at ~2.50 ppm).[9]

III. Recommended Purification and Analytical Protocols

A. Recrystallization Protocol for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: Begin by testing the solubility of your crude material in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof). The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. A mixture of ethanol and water is often a good starting point.[4]

  • Dissolution: Place the crude 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to reflux with stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise to achieve complete dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to reflux for 10-15 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum to a constant weight.

B. HPLC Method for Purity Analysis

This method provides a starting point for the analysis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 1: Starting HPLC method parameters.

IV. Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Analysis Crude Crude 3-(1H-Pyrazol-4-yl)benzoic acid HCl Dissolution Dissolution in Hot Solvent Crude->Dissolution Charcoal Charcoal Treatment (Optional) Dissolution->Charcoal if colored HotFiltration Hot Filtration Dissolution->HotFiltration if no charcoal needed Charcoal->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation MotherLiquor Analyze Mother Liquor Isolation->MotherLiquor PureProduct Pure Product Isolation->PureProduct HPLC HPLC Purity Check NMR NMR for Structure Confirmation PureProduct->HPLC PureProduct->NMR

Caption: General workflow for the purification and analysis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

This guide provides a comprehensive overview of the common challenges and solutions for the purification of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. By understanding the potential impurities and applying systematic troubleshooting, researchers can achieve high-purity material essential for their scientific endeavors.

V. References

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2022). ACS Omega.

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega.

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2011). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved January 26, 2026, from [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). Journal of Visualized Experiments.

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.). Wiley Online Library. Retrieved January 26, 2026, from [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (2017). The Journal of Organic Chemistry.

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (2016). Indian Journal of Pharmaceutical Education and Research.

  • Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. (2004). The Journal of Organic Chemistry.

  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... (n.d.). Doc Brown's Chemistry. Retrieved January 26, 2026, from [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2017). Organic & Biomolecular Chemistry.

  • Purification of Amino-Pyrazoles : r/OrganicChemistry. (2022, May 2). Reddit. Retrieved January 26, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents. (n.d.). Retrieved January 26, 2026, from

  • 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021, September 29). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). Dalton Transactions.

    • (n.d.). Organic Syntheses Procedure. Retrieved January 26, 2026, from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2022). ACS Omega.

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.

Sources

Optimization

Technical Support Center: Synthesis of Pyrazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide practical, in-depth solutions to common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of pyrazole derivatives. As Senior Application Scientists, we understand that synthesizing these vital heterocyclic compounds can be fraught with challenges, from controlling regioselectivity to achieving high purity. This resource combines mechanistic insights with field-proven troubleshooting strategies to help you navigate these complexities and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides concise, actionable answers.

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. What is the primary cause and how can I control it?

A: The formation of regioisomers is one of the most frequent pitfalls, especially when using unsymmetrical 1,3-dicarbonyl compounds. The root cause lies in the initial nucleophilic attack of the hydrazine. A substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2) that can attack one of two different carbonyl carbons of the dicarbonyl substrate. The outcome is governed by a delicate balance of steric hindrance and electronic effects at these four reactive sites.[1][2]

  • Quick Solution: Modifying the reaction pH is often the most effective first step. Acidic conditions can protonate the more substituted nitrogen of the hydrazine, steering the reaction towards a single isomer.[1] Conversely, basic conditions can alter the nucleophilicity of the hydrazine nitrogens.

Q2: My reaction yield is consistently low. What are the likely culprits?

A: Low yields can stem from several factors:

  • Incomplete Reaction: The condensation reaction may be slow. Consider increasing the reaction temperature or time. However, be cautious, as excessive heat can lead to side products.[3]

  • Side Reactions: The formation of byproducts, such as Michael addition products or pyrazolones, can consume starting materials and reduce the yield of the desired pyrazole.[4]

  • Substrate Stability: Hydrazine derivatives can be unstable. Ensure you are using high-quality, properly stored reagents.

  • Inefficient Purification: The desired product might be lost during workup and purification. Re-evaluate your extraction and chromatography methods.

Q3: I'm struggling to purify my pyrazole derivative. It seems to be contaminated with starting materials or byproducts.

A: Purification of pyrazoles can be challenging due to their polarity and potential for hydrogen bonding.

  • For removing unreacted hydrazine: Hydrazine is basic. An acidic wash (e.g., dilute HCl) during the workup can convert it into a water-soluble salt, which can then be removed in the aqueous phase.

  • For separating regioisomers: Isomers often have slightly different polarities. Meticulous column chromatography with a shallow solvent gradient is typically required. Sometimes, converting the pyrazole mixture into a salt with an acid can facilitate separation through crystallization.[5]

  • General Purification: Recrystallization is a powerful technique if a suitable solvent system can be found. Normal-phase column chromatography using ethyl acetate/hexane or dichloromethane/methanol solvent systems is also very common.[6]

Q4: What is the best solvent for Knorr pyrazole synthesis?

A: The choice of solvent is critical. While polar protic solvents like ethanol or acetic acid are traditionally used, aprotic dipolar solvents such as DMF, NMP, or DMAc have been shown to improve both yields and regioselectivity, particularly when used with an acid catalyst.[1] For green chemistry approaches, water or solvent-free conditions have also been successfully employed.[7][8]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific, persistent problems with detailed mechanistic explanations and step-by-step protocols.

Troubleshooting Guide 1: Mastering Regioselectivity in Unsymmetrical Pyrazole Synthesis

The Problem: You are reacting an unsymmetrical β-ketoester (e.g., ethyl benzoylacetate) with a substituted hydrazine (e.g., phenylhydrazine) and obtaining a nearly 1:1 mixture of the two possible regioisomers.

The Causality (Why it Happens): The reaction proceeds via the Knorr pyrazole synthesis pathway.[9][10][11] The regioselectivity is determined by which carbonyl of the β-ketoester is attacked by which nitrogen of the hydrazine.

  • Pathway A (Kinetic Control): The less sterically hindered and more basic nitrogen of the hydrazine (the terminal -NH2) attacks the more electrophilic carbonyl (the ketone).

  • Pathway B (Thermodynamic Control): The initial attack might be reversible, and the more stable intermediate/product is ultimately formed.

The final isomer ratio is a result of the subtle interplay between the nucleophilicity of the two hydrazine nitrogens and the electrophilicity of the two carbonyl carbons.[1] Electron-withdrawing groups on the dicarbonyl compound can significantly influence the electrophilicity of the adjacent carbonyls.[1]

Visualizing the Mechanistic Challenge

G start Unsymmetrical 1,3-Dicarbonyl + R-NHNH2 n1_attack_k1 Pathway A: N1 attacks Ketone start->n1_attack_k1 Initial Attack n2_attack_k2 Pathway B: N2 attacks Ester start->n2_attack_k2 Initial Attack intermediate_a Hydrazone Intermediate A n1_attack_k1->intermediate_a intermediate_b Hydrazone Intermediate B n2_attack_k2->intermediate_b cyclize_a Intramolecular Cyclization intermediate_a->cyclize_a cyclize_b Intramolecular Cyclization intermediate_b->cyclize_b product_a Regioisomer 1 cyclize_a->product_a Dehydration product_b Regioisomer 2 cyclize_b->product_b Dehydration

Caption: Competing pathways in unsymmetrical pyrazole synthesis.

Solution Protocol: Acid-Catalyzed Regioselective Synthesis

This protocol leverages acidic conditions to control the initial condensation step, favoring one regioisomer.[1]

Materials:

  • Ethyl benzoylacetate (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • N,N-Dimethylacetamide (DMAc)

  • Concentrated HCl (catalytic amount, e.g., 0.1 equiv)

  • Ethyl acetate, Saturated NaHCO3 solution, Brine, Anhydrous Na2SO4

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl benzoylacetate (1.0 equiv) and phenylhydrazine (1.0 equiv) in DMAc (approx. 0.5 M concentration).

  • Catalyst Addition: Add a catalytic amount of concentrated HCl (e.g., 1 drop from a Pasteur pipette).

    • Scientist's Insight: The acid protonates the more substituted nitrogen of phenylhydrazine, reducing its nucleophilicity. This forces the terminal -NH2 group to be the primary nucleophile, directing the initial attack towards the more reactive ketone carbonyl.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: a. Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. b. Carefully neutralize the mixture by adding saturated NaHCO3 solution until effervescence ceases. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the major regioisomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

ConditionSolventCatalystTypical Regioisomeric RatioReference
Conventional EthanolNone~1:1 to 3:1[1]
Optimized DMAcHCl>98:2[1]
Troubleshooting Guide 2: Diagnosing and Resolving Failed Reactions

The Problem: After running your reaction and workup, your TLC plate shows only starting material, or a complex mixture of spots with a very low yield of the desired product.

The Causality (Why it Happens): A failed reaction can be due to a number of issues, from reagent quality to incorrect reaction conditions or the formation of stable, non-cyclizing intermediates. The key is to systematically diagnose the problem.

Solution: A Diagnostic Workflow

This workflow will help you pinpoint the issue and take corrective action.

Visualizing the Diagnostic Workflow

G start Reaction Failure: Low/No Product check_sm Analyze Crude Reaction Mixture (TLC, ¹H NMR) start->check_sm sm_present Observation: Only Starting Material (SM) Present check_sm->sm_present int_present Observation: New Spot(s) - Possible Intermediate(s) check_sm->int_present complex_mix Observation: Complex Mixture / Baseline Smear check_sm->complex_mix action_sm Problem: Reaction Not Initiated Action: 1. Check Reagent Quality 2. Increase Temp/Time 3. Add Catalyst (Acid/Base) sm_present->action_sm action_int Problem: Reaction Stalled at Intermediate (e.g., Hydrazone) Action: 1. Force Cyclization (Heat, Acid) 2. Check for Water Removal int_present->action_int action_complex Problem: Decomposition / Side Reactions Action: 1. Lower Reaction Temperature 2. Check pH 3. Use Milder Conditions complex_mix->action_complex

Caption: A decision tree for troubleshooting failed pyrazole syntheses.

Step-by-Step Diagnostic Protocol:

  • Analyze the Crude Product: Before extensive purification, take a small aliquot of your crude reaction mixture.

    • TLC Analysis: Run a TLC with your starting materials as references.

    • ¹H NMR Analysis: If possible, take a quick ¹H NMR of the crude material.

  • Interpret the Results:

    • Scenario A: Only Starting Materials Detected. This indicates the reaction never started.

      • Troubleshooting:

        • Verify Reagent Purity: Are your hydrazine and dicarbonyl compounds pure? Hydrazine hydrate can degrade over time.

        • Increase Reaction Energy: The activation energy may not have been overcome. Try gently heating the reaction (e.g., to 50-80 °C).[3]

        • Add a Catalyst: Many pyrazole syntheses require a catalytic amount of acid (like acetic acid or HCl) to proceed efficiently.[11]

    • Scenario B: A New Major Spot is Present (but not the product). This suggests the reaction has formed a stable intermediate, most likely the initial hydrazone, but has failed to cyclize.

      • Troubleshooting:

        • Promote Dehydration/Cyclization: The final ring-closing step involves the elimination of water. Adding a stronger acid catalyst or increasing the temperature can promote this step. Using a Dean-Stark apparatus to remove water azeotropically can also be effective.

    • Scenario C: A Complex Mixture of Many Spots. This points to decomposition or multiple side reactions.

      • Troubleshooting:

        • Lower the Temperature: Your reaction conditions may be too harsh. Run the reaction at a lower temperature, or even at room temperature for a longer period.

        • Control the pH: Extreme pH values can lead to unwanted side reactions. Ensure your reaction is not overly acidic or basic unless the protocol specifically requires it.

        • Consider an Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under nitrogen or argon can prevent degradation.

By systematically working through these diagnostic steps, you can effectively identify the root cause of the failure and implement a targeted solution to achieve a successful synthesis.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 548-581. [Link]

  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(38), 7623-7643. [Link]

  • Morales-Céspedes, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(21), 7481. [Link]

  • Patel, V. R., et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts (IJCRT), 10(4). [Link]

  • Beneteau, V., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6449. [Link]

  • Singh, P., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • Unknown. (2025). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Unknown. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide is designed for researchers, chemists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. In the world of pharmaceutical development, scaling a synthesis is rarely a linear process. New challenges in reaction kinetics, heat transfer, impurity profiles, and material handling invariably emerge.

This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions. My goal is to move beyond simple procedural steps and delve into the causality—the "why"—behind common scale-up challenges, providing you with the robust, field-proven insights needed to ensure your process is safe, efficient, and reproducible.

Troubleshooting Guide: Navigating Scale-Up Pitfalls

This section addresses specific, critical problems that can arise during the scale-up of the 3-(1H-Pyrazol-4-yl)benzoic acid synthesis, most commonly approached via a Suzuki-Miyaura cross-coupling reaction.

Question 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls, resulting in low yield on a larger scale. What are the likely causes and how can I fix it?

This is one of the most common scale-up challenges. What works for a 1-gram reaction in a round-bottom flask often fails in a 50-liter reactor. The root causes typically fall into three categories: catalyst deactivation, insufficient mass transfer, or suboptimal reaction parameters.

Causality & Explanation:

The catalytic cycle of the Suzuki-Miyaura coupling is sensitive to several factors that are exacerbated on scale. The unprotected N-H group on the pyrazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1] Furthermore, inadequate mixing can lead to localized temperature gradients and concentration imbalances, which can degrade reagents or the catalyst.

Troubleshooting Steps & Solutions:

  • Catalyst & Ligand System Review:

    • Problem: The catalyst used at the lab scale (e.g., Pd(PPh₃)₄) may not be robust enough for longer reaction times and harsher conditions of a large-scale run.

    • Solution: Switch to a more stable and active palladium precatalyst, such as those incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These are known to improve performance with challenging substrates like N-H containing heterocycles.[1][2] Adding a slight excess of a stabilizing ligand can also be beneficial.[3]

  • Ensure Rigorously Inert Conditions:

    • Problem: Oxygen is a poison for the Pd(0) active catalyst. Achieving and maintaining a truly inert atmosphere is more difficult in large reactors.

    • Solution: Employ a robust nitrogen or argon blanket. Ensure solvents are thoroughly degassed before use by sparging with an inert gas for an extended period. Multiple vacuum/inert gas backfill cycles are essential for the reactor setup.

  • Optimize Base and Solvent Selection:

    • Problem: The choice and physical form of the base are critical. A solid base like K₂CO₃ can suffer from poor mixing and mass transfer limitations.

    • Solution: Use a strong inorganic base like KOH or K₂CO₃, ensuring it is finely powdered to maximize surface area.[4] Consider using an aqueous solution of the base in a biphasic solvent system (e.g., Toluene/Water, 2-MeTHF/Water) to facilitate interaction between all reaction components.

  • Address Mass Transfer Limitations:

    • Problem: Inadequate agitation fails to mix the organic phase, aqueous base, solid catalyst, and reagents effectively.

    • Solution: Characterize the mixing efficiency of your reactor. Ensure the impeller design and agitation speed are sufficient to create a fine emulsion in a biphasic system and keep solids suspended.

ParameterLab Scale (Typical)Scale-Up RecommendationRationale
Catalyst Loading 1-5 mol%0.1-1.5 mol% Lowering catalyst loading reduces cost and minimizes residual palladium, a key regulatory concern.[3][5]
Base K₂CO₃ (solid)K₃PO₄ or Cs₂CO₃ (aqueous solution) Stronger bases can accelerate the transmetalation step. An aqueous solution improves mass transfer.
Solvent THF / Water2-MeTHF / Water or Toluene / EtOH / Water Higher boiling point solvents allow for higher reaction temperatures, improving kinetics. 2-MeTHF is a greener solvent alternative to THF.[2]
Temperature 60-80 °C80-110 °C Higher temperatures can overcome activation energy barriers but must be controlled to prevent impurity formation.[4][6]
Question 2: I am observing significant levels of a homocoupling byproduct (biphenyl-3,3'-dicarboxylic acid) in my crude product. How can I suppress this side reaction?

Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen or excessively high temperatures.

Causality & Explanation:

The mechanism of boronic acid homocoupling can involve oxidative coupling promoted by the palladium catalyst in the presence of oxygen, or it can occur through other pathways. On scale, longer reaction times and the increased difficulty of maintaining perfect inertness provide more opportunities for this side reaction to occur.

Troubleshooting Steps & Solutions:

  • Strict Oxygen Exclusion: As detailed above, this is the most critical factor. Re-evaluate your inerting procedures.

  • Control Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.05-1.1 equivalents). A large excess can drive homocoupling.

  • Controlled Reagent Addition: Instead of charging all reagents at the start, consider adding the boronic acid portion-wise or as a solution over time. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

  • Temperature Management: Avoid temperature overshoots during exotherms. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

Question 3: My final product has high levels of residual palladium. What are the most effective, scalable methods for its removal?

Reducing palladium to acceptable levels (typically <10 ppm for an API) is a non-negotiable regulatory requirement and a frequent scale-up headache.

Causality & Explanation:

Palladium can remain in the product as finely dispersed metallic particles or as soluble complexes. Simple filtration is often insufficient.

Troubleshooting Steps & Solutions:

  • Workup Optimization: After the reaction, an oxidative wash (e.g., with aqueous sodium hypochlorite or hydrogen peroxide) can sometimes help solubilize Pd(0) for easier removal in the aqueous phase. Caution must be exercised to avoid degradation of the desired product.

  • Activated Carbon Treatment: Stirring the crude product solution (before crystallization) with a suitable grade of activated carbon is a cost-effective method. The key is to screen different types of carbon and optimize the loading, temperature, and contact time.

  • Metal Scavengers: For challenging cases, silica-based or polymer-based scavengers with functional groups that chelate palladium (e.g., thiols, amines) are highly effective. While more expensive, they offer high efficiency and are straightforward to remove by filtration.

  • Crystallization Strategy: The final crystallization of the free base or its hydrochloride salt is a powerful purification step. Ensure the chosen solvent system provides high solubility for the product at elevated temperatures but very low solubility for both the product and palladium species at low temperatures. Often, converting the free base to the HCl salt can help purge palladium into the mother liquor.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to 3-(1H-Pyrazol-4-yl)benzoic acid?

The most commonly employed and industrially viable route is the Suzuki-Miyaura cross-coupling between a protected or unprotected 4-halopyrazole (typically 4-bromo-1H-pyrazole) and 3-carboxyphenylboronic acid (or its ester equivalent).[4] Alternative routes, such as the condensation of a hydrazine with a 1,3-dicarbonyl compound, are fundamental to forming the pyrazole ring itself but are often used to prepare the starting materials rather than the final coupled product.[6][8]

Q2: How should I form the final hydrochloride salt on a large scale?

Directly adding concentrated HCl to a solution of the free base is often difficult to control and can lead to poor crystal form or inclusions. The preferred method is to dissolve the purified 3-(1H-Pyrazol-4-yl)benzoic acid free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) and then add a solution of HCl in a miscible solvent (e.g., HCl in isopropanol). This allows for controlled precipitation, better particle size distribution, and easier filtration.

Q3: What are the primary safety concerns when scaling up this synthesis?

  • Exotherms: The Suzuki coupling reaction can be exothermic. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely, especially during initial heating. Plan for emergency cooling.

  • Reagent Handling: Handle powdered palladium catalysts and boronic acids in a well-ventilated area or glovebox to avoid inhalation.

  • Solvent Safety: Use of flammable solvents requires proper grounding of all equipment to prevent static discharge. Ensure adequate ventilation and compliance with all safety protocols for handling large volumes of solvents.

  • Pressure: While this specific reaction does not typically generate significant pressure, any reaction involving heating solvents in a closed vessel must be properly vented. Some alternative pyrazole syntheses can involve diazotization, which produces nitrogen gas and carries a significant risk of runaway reactions if not properly controlled at low temperatures.[9]

Visualized Workflow & Troubleshooting

Generalized Scale-Up Workflow for Suzuki-Miyaura Coupling

G start_end start_end process process qc qc output output hazard hazard Start Start: Assemble & Leak Test Reactor Charge Charge 3-Carboxyphenylboronic Acid, Base, and Solvents Start->Charge Inert Inert Reactor Atmosphere (Nitrogen Purge & Sparge) Charge->Inert Charge_Pd Charge Palladium Catalyst & 4-Bromo-1H-pyrazole Inert->Charge_Pd Heat Heat to Reaction Temp (e.g., 85°C) Monitor for Exotherm Charge_Pd->Heat Monitor Monitor Reaction by HPLC/UPLC (IPC > 98% Conversion) Heat->Monitor Monitor->Heat Incomplete (Extend Hold) Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Phase Separation & Aqueous Wash Cool->Quench Pd_Removal Palladium Scavenging Step (e.g., Activated Carbon) Quench->Pd_Removal Filter Filter to Remove Catalyst/Scavenger Pd_Removal->Filter Solv_Swap Solvent Swap to Crystallization Solvent Filter->Solv_Swap Crystallize Crystallize Free Base (Cooling, Anti-solvent) Solv_Swap->Crystallize Isolate_FB Isolate & Dry Free Base Crystallize->Isolate_FB Salt_Formation Dissolve Free Base, Add HCl Solution Isolate_FB->Salt_Formation Isolate_HCl Isolate & Dry HCl Salt Salt_Formation->Isolate_HCl Finish Final Product: 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride Isolate_HCl->Finish

Caption: High-level workflow for the scaled-up synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield / High Impurity

G problem problem question question action action result result p1 Problem Detected: Low Yield or High Impurity q1 Is reaction complete by IPC? p1->q1 q2 High level of starting materials? q1->q2 Yes a1 Increase reaction time/temp. Verify catalyst activity. Check base stoichiometry/strength. q1->a1 No q3 High level of homocoupling? q2->q3 No q2->a1 Yes q4 Other unidentified impurities? q3->q4 No a2 Improve inerting procedure. Check reagent stoichiometry (use min. excess boronic acid). q3->a2 Yes a3 Analyze by LC-MS to identify. Consider lowering temperature to reduce thermal degradation. q4->a3 Yes a4 Proceed to Workup & Purification Analysis q4->a4 No

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). ACS Omega. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). Archiv der Pharmazie. Available at: [Link]

  • 4-(1H-Pyrazol-4-yl)benzoic acid. CD Bioparticles. Available at: [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (2023). ACS Infectious Diseases. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. (2018). RSC Advances. Available at: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2023). Organic Process Research & Development. Available at: [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). Molecules. Available at: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2024). Organic Letters. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Molecules. Available at: [Link]

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. (2020). ResearchGate. Available at: [Link]

  • 3-(1H-pyrazol-3-yl)benzoic acid. PubChem. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. Available at: [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate. Available at: [Link]

  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2006). ResearchGate. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. Available at: [Link]

  • A Comprehensive Review on Origin, Chemistry and Safety of Impurities in Drugs. (2014). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Optimization

Technical Support Center: 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Welcome to the technical support center for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential degradation issues encountered during experimental work.

The pyrazole nucleus is a valuable scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities.[1][2] However, like any active pharmaceutical ingredient (API), 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride can be susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of your research and development efforts.[3][4][5]

This guide provides a structured approach to identifying and mitigating potential degradation, based on established principles of pyrazole chemistry and forced degradation studies.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter, providing potential causes and actionable solutions.

Question 1: I'm observing unexpected peaks in my HPLC chromatogram during the analysis of a stored solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. What could be the cause?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. The nature of the degradation product will depend on the storage conditions (solvent, temperature, light exposure, and pH). Here are the most likely degradation pathways and how to investigate them:

1. Hydrolytic Degradation: While the pyrazole ring itself is generally stable to hydrolysis, extreme pH conditions can promote degradation.[6][7] Given that the compound is a hydrochloride salt, the initial pH of an aqueous solution will be acidic.

  • Causality: In highly acidic or basic conditions, the pyrazole ring can potentially undergo cleavage, or if formulated with other excipients, ester or amide linkages could be hydrolyzed.

  • Troubleshooting Protocol:

    • pH Analysis: Measure the pH of your stock solution. Significant deviation from neutrality could indicate a potential for hydrolysis.

    • Forced Hydrolysis Study: To confirm susceptibility to hydrolysis, perform a forced degradation study as outlined in the ICH Q1A(R2) guidelines.[8] A general protocol is provided below.

2. Oxidative Degradation: Pyrazole derivatives can be susceptible to oxidation, which may be initiated by exposure to air (autoxidation), peroxides present in solvents, or other oxidizing agents.

  • Causality: The nitrogen atoms in the pyrazole ring are potential sites for oxidation, leading to the formation of N-oxides.[9] The aromatic rings could also be susceptible to oxidative cleavage.

  • Troubleshooting Protocol:

    • Solvent Purity Check: Ensure your solvents are free of peroxides, especially ethers like THF and dioxane. Use freshly opened bottles of high-purity solvents.

    • Forced Oxidation Study: Conduct a forced degradation study using an oxidizing agent like hydrogen peroxide to identify potential oxidative degradants.

3. Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in aromatic and heteroaromatic compounds.

  • Causality: The pyrazole ring can undergo photodissociation, often involving the cleavage of the N-H bond.[10] The conjugated system of the entire molecule can absorb light energy, leading to various photochemical reactions.

  • Troubleshooting Protocol:

    • Storage Conditions Review: Confirm that your solutions and solid materials are stored in amber vials or otherwise protected from light.

    • Forced Photodegradation Study: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) to assess its photostability.

Experimental Protocol: Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies to identify potential degradation pathways.

Stress ConditionProtocol
Acid Hydrolysis 1. Dissolve 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in 0.1 M HCl. 2. Heat the solution at 60°C for 24 hours. 3. Neutralize the solution with 0.1 M NaOH. 4. Analyze the sample by HPLC-UV and LC-MS.[3][11][12]
Base Hydrolysis 1. Dissolve 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in 0.1 M NaOH. 2. Heat the solution at 60°C for 24 hours. 3. Neutralize the solution with 0.1 M HCl. 4. Analyze the sample by HPLC-UV and LC-MS.[3][11][12]
Oxidation 1. Dissolve 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in a suitable solvent (e.g., methanol/water). 2. Add 3% hydrogen peroxide. 3. Stir the solution at room temperature for 24 hours, protected from light. 4. Analyze the sample by HPLC-UV and LC-MS.[13]
Photodegradation 1. Dissolve 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in a suitable solvent in a quartz cuvette or clear vial. 2. Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) in a photostability chamber. 3. Wrap a control sample in aluminum foil and place it alongside the exposed sample. 4. Analyze both samples by HPLC-UV at appropriate time points.[14]
Thermal Degradation 1. Store the solid compound in a controlled temperature oven at 80°C for 48 hours. 2. Dissolve the stressed solid in a suitable solvent. 3. Analyze the sample by HPLC-UV and LC-MS.
Question 2: My compound is losing purity over time, even when stored as a solid at low temperatures. What could be happening?

Answer:

Loss of purity in the solid state, even under seemingly stable conditions, can be due to several factors:

  • Hygroscopicity: The hydrochloride salt may be hygroscopic, absorbing moisture from the atmosphere. This moisture can then facilitate hydrolytic or oxidative degradation.

  • Intrinsic Instability: The compound may have some inherent solid-state instability, which is accelerated by even minor temperature fluctuations or exposure to the atmosphere during handling.

  • Polymorphism: The compound might exist in different crystalline forms (polymorphs), one of which may be less stable and more prone to degradation.

Troubleshooting Steps:

  • Storage Environment: Store the compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.

  • Handling Procedures: When handling the compound, work in a low-humidity environment (e.g., a glove box) and allow the container to warm to room temperature before opening to prevent condensation.

  • Characterization: Consider performing solid-state characterization techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to investigate potential polymorphism.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride?

A1: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of solutions is necessary, store them at -20°C in amber vials and use within 24 hours.

Q2: What are the likely degradation products of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride?

A2: Based on the general chemistry of pyrazoles and benzoic acids, potential degradation products could include:

  • Oxidative Degradants: Pyrazole N-oxides or hydroxylated derivatives of the benzoic acid ring.

  • Photodegradation Products: Ring-opened products resulting from cleavage of the pyrazole ring.

  • Hydrolytic Degradants: While less likely for the parent compound, if ester or amide analogs are synthesized, the corresponding carboxylic acid and alcohol/amine would be the primary hydrolytic products.

Q3: Which analytical techniques are best for detecting and identifying degradation products?

A3: A combination of chromatographic and spectroscopic techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating the parent compound from its degradation products and quantifying the extent of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the molecular weights of the degradation products, which provides initial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation followed by 1H and 13C NMR is necessary.

Q4: How can I prevent the degradation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in my experiments?

A4: To minimize degradation:

  • Use High-Purity Solvents: Ensure all solvents are of high purity and free from peroxides or other contaminants.

  • Protect from Light: Conduct experiments in amber glassware or under conditions that minimize light exposure.

  • Control pH: If possible, buffer your experimental solutions to a pH where the compound is most stable. This can be determined through a stability study across a range of pH values.

  • Inert Atmosphere: For sensitive reactions, sparge solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride based on common stressors.

cluster_hydrolysis Hydrolysis (Extreme pH) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photodegradation (UV/Vis Light) parent 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride hydrolysis_prod Ring-Opened Products parent->hydrolysis_prod H+/OH- oxidation_prod1 Pyrazole N-oxide parent->oxidation_prod1 [O] oxidation_prod2 Hydroxylated Benzoic Acid parent->oxidation_prod2 [O] photo_prod Ring Cleavage Products parent->photo_prod

Caption: Potential degradation pathways of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Experimental Workflow for Degradation Analysis

This workflow outlines the systematic approach to investigating and identifying degradation products.

start Observe Unexpected Peak / Purity Loss forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) start->forced_degradation hplc_analysis Analyze Samples by HPLC-UV forced_degradation->hplc_analysis detect_degradants Detect and Quantify Degradants hplc_analysis->detect_degradants lcms_analysis Analyze Samples by LC-MS detect_degradants->lcms_analysis identify_mw Determine Molecular Weights of Degradants lcms_analysis->identify_mw isolate_degradants Isolate Major Degradants (Prep-HPLC) identify_mw->isolate_degradants nmr_analysis Structure Elucidation by NMR isolate_degradants->nmr_analysis end Identify Degradation Pathway and Products nmr_analysis->end

Caption: Workflow for the analysis and identification of degradation products.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. ResearchGate. [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Preparation and oxidation of 1-hydroxypyrazoles and 1-hydroxypyrazole 2-oxides. The Journal of Organic Chemistry. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. CEU Repositorio Institucional. [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • 3-(1H-pyrazol-3-yl)benzoic acid. PubChem. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. ResearchGate. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. SciSpace. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride and Other Pyrazole Analogs

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This guide provides an in-depth technical comparison of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride with other pyrazole analogs, exploring its potential biological activities through the lens of established structure-activity relationships (SAR) and supporting experimental data from related compounds. While direct biological data for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is not extensively available in the public domain, this guide will leverage data from its isomers and other analogs to provide a robust comparative analysis.

The Pyrazole Nucleus: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a wide array of biological targets.[3] Clinically approved drugs incorporating the pyrazole core underscore its therapeutic significance in areas such as inflammation, cancer, and infectious diseases.[1] The metabolic stability of the pyrazole ring further enhances its appeal in drug design.[3]

Structural Features of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (CAS RN: 1002535-21-8) is a pyrazole derivative characterized by a benzoic acid substituent at the 4-position of the pyrazole ring.[4] The hydrochloride salt form is intended to improve solubility and handling properties. The key structural features that will dictate its biological potential are:

  • The Pyrazole Core: The fundamental heterocyclic ring system.

  • The Benzoic Acid Moiety: Provides a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and a phenyl ring that can engage in pi-stacking interactions.

  • The Linkage Position: The pyrazole ring is connected to the benzoic acid at its 4-position, while the benzoic acid is substituted at its 3-position (meta). This specific substitution pattern influences the overall geometry and electronic distribution of the molecule.

The following diagram illustrates the relationship between the core pyrazole structure and the specific analog under discussion.

G cluster_core Core Scaffold cluster_analogs Analogs Pyrazole Pyrazole 3-(1H-Pyrazol-4-yl)benzoic acid 3-(1H-Pyrazol-4-yl)benzoic acid Pyrazole->3-(1H-Pyrazol-4-yl)benzoic acid Substitution Other Pyrazole Analogs Other Pyrazole Analogs Pyrazole->Other Pyrazole Analogs Varied Substitutions 3-(1H-Pyrazol-4-yl)benzoic acid->Other Pyrazole Analogs Comparative Analysis

Caption: Relationship between the core pyrazole scaffold and its analogs.

Comparative Biological Activities of Pyrazole Analogs

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. This section will explore the known anticancer and antibacterial activities of various pyrazole analogs to infer the potential of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer properties, often by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases (HDACs).[5][6]

Structure-Activity Relationship Insights:

  • Substitution on the Pyrazole Ring: The presence of different groups on the pyrazole ring can dramatically influence anticancer potency. For instance, studies on pyrazole-based compounds have shown that appropriate substitutions can enhance efficacy and selectivity towards various cancer cell lines.[5]

  • Aryl Substituents: The nature and substitution pattern of aryl groups attached to the pyrazole core are critical. Electron-withdrawing or -donating groups on these rings can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.

  • Positional Isomerism: The relative positions of substituents are crucial. For example, the activity of pyrazolyl-benzoic acid isomers can vary significantly. While we lack data for the 3-(pyrazol-4-yl) isomer, it is plausible that its activity profile will differ from the 4-(pyrazol-4-yl) or 3-(pyrazol-3-yl) isomers due to altered steric and electronic environments.

Comparative Data for Anticancer Pyrazole Analogs:

Compound/Analog ClassCancer Cell Line(s)Reported Activity (IC50)Key Structural FeaturesReference
Bis-pyrazole derivativesVariousPotent anticancer activityTwo pyrazole rings often linked by a carbonyl group[6]
Pyrazole-sulphonamide hybridsOral squamous cell carcinoma6.7 – 400 µMIntroduction of methoxy groups influenced potency[7]
Pyrazolyl hydrazones and amidesLeukemia, NSCLC, Colon, Melanoma, BreastMicromolar IC50 valuesPhenylamino pyrazole nucleus with varied decorations[8]

Based on these findings, it is reasonable to hypothesize that 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride could exhibit cytotoxic effects against various cancer cell lines. The presence of the benzoic acid moiety, in particular, has been associated with HDAC inhibition in some contexts, suggesting a potential mechanism of action.[9]

Antibacterial Activity

The pyrazole scaffold is also a key component in the development of novel antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10]

Structure-Activity Relationship Insights:

  • Substitution and Lipophilicity: The introduction of lipophilic groups can enhance antibacterial activity by facilitating passage through the bacterial cell membrane.

  • Specific Moieties for Enhanced Activity: The incorporation of certain functional groups, such as carbothiohydrazide, has been shown to increase the antimicrobial potency of pyrazole derivatives.[11]

  • Broadening the Spectrum: In some cases, replacing other heterocyclic rings (like thiazole) with a pyrazole nucleus has been shown to broaden the antibacterial spectrum of the resulting compounds.[10]

Comparative Data for Antibacterial Pyrazole Analogs:

Compound/Analog ClassBacterial Strain(s)Reported Activity (MIC)Key Structural FeaturesReference
Pyrazole-1-carbothiohydrazidesAspergillus niger, Staphylococcus aureus, B. subtilis, Klebsiella pneumoniaeLow µg/mLPresence of a free carbothiohydrazide moiety[11]
Dihydrotriazine substituted pyrazolesMRSA, E. coliAs low as 1 µg/mLDihydrotriazine substitution[10]
Pyrazole derivativesMRSA, Vancomycin- and linezolid-resistant MRSAAs low as 0.5 µg/mLReplacement of a thiazole with a pyrazole ring[10]

Given the established antibacterial potential of the pyrazole core, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride warrants investigation as a potential antibacterial agent. Its specific substitution pattern will likely influence its spectrum of activity and potency.

Experimental Protocols for Biological Evaluation

To facilitate further research and direct comparison, this section provides standardized protocols for assessing the potential anticancer and antibacterial activities of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride and its analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Add test compound Add test compound Incubate (24h)->Add test compound Incubate (48-72h) Incubate (48-72h) Add test compound->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add solubilization solution Add solubilization solution Incubate (2-4h)->Add solubilization solution Read absorbance (570 nm) Read absorbance (570 nm) Add solubilization solution->Read absorbance (570 nm)

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7][12]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride) and a vehicle control. Incubate for an additional 48-72 hours.[7]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a common technique for determining MIC.

Workflow for MIC Assay:

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Reading Results Prepare serial dilutions of test compound in 96-well plate Prepare serial dilutions of test compound in 96-well plate Prepare standardized bacterial inoculum Prepare standardized bacterial inoculum Prepare serial dilutions of test compound in 96-well plate->Prepare standardized bacterial inoculum Inoculate wells with bacteria Inoculate wells with bacteria Prepare standardized bacterial inoculum->Inoculate wells with bacteria Incubate (16-20h at 37°C) Incubate (16-20h at 37°C) Inoculate wells with bacteria->Incubate (16-20h at 37°C) Visually inspect for turbidity Visually inspect for turbidity Incubate (16-20h at 37°C)->Visually inspect for turbidity Determine lowest concentration with no growth (MIC) Determine lowest concentration with no growth (MIC) Visually inspect for turbidity->Determine lowest concentration with no growth (MIC)

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[15][16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no compound) and negative (no bacteria) controls.[15][16]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[17]

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well with no turbidity).[14]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is currently limited, a comparative analysis based on the extensive literature on pyrazole analogs provides a strong rationale for its investigation as a potential anticancer and antibacterial agent. The structure-activity relationships discussed in this guide highlight the key structural features that are likely to influence its biological profile.

Future research should focus on the synthesis and in vitro evaluation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride against a panel of cancer cell lines and bacterial strains using the standardized protocols outlined herein. Such studies will not only elucidate the specific activities of this compound but also contribute to the broader understanding of the structure-activity relationships within the pyrazole class of compounds, ultimately aiding in the rational design of more potent and selective therapeutic agents.

References

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(9), 2845. Available from: [Link]

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  • Sanna, M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(15), 4983. Available from: [Link]

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Comparative

A Comparative Analysis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride and Established Antibacterial Agents

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antibacterial agents has never been more critical. The relentless evolution of resistant pathogens necessitates a dep...

Author: BenchChem Technical Support Team. Date: February 2026

In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel antibacterial agents has never been more critical. The relentless evolution of resistant pathogens necessitates a departure from conventional antibiotic scaffolds and an exploration of new chemical entities. Among these, pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of a representative pyrazole compound, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, benchmarking its potential efficacy and mechanism against three cornerstone antibacterial agents from distinct classes: Ciprofloxacin, Vancomycin, and Tetracycline.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies used to evaluate antibacterial efficacy and a synthesized comparison based on available data for this compound class.

Section 1: The Molecular Contenders: Structures and Classes

A fundamental comparison begins with the chemical identity of each agent. The structural differences underpin their distinct mechanisms of action, pharmacokinetic properties, and spectra of activity.

  • 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (Investigational Agent): A heterocyclic compound featuring a pyrazole ring linked to a benzoic acid moiety. Its potential as an antibacterial agent is an area of active research, with related structures showing promising activity.[1][2][3]

  • Ciprofloxacin (Fluoroquinolone): A broad-spectrum antibiotic characterized by a quinolone core with a fluorine atom.[4][5] It is widely used to treat a variety of infections, including urinary tract, respiratory, and skin infections.[6]

  • Vancomycin (Glycopeptide): A complex tricyclic glycopeptide antibiotic.[7] It is a critical, last-resort treatment for serious infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[7][8]

  • Tetracycline (Tetracyclines): A broad-spectrum polyketide antibiotic with a characteristic four-ring hydrocarbon structure.[9][10] Its use has been curtailed by widespread resistance, but it remains important for treating infections caused by intracellular pathogens.[9][11]

Compound Class Chemical Structure
3-(1H-Pyrazol-4-yl)benzoic acid hydrochloridePyrazole Derivative

(Structure inferred)
CiprofloxacinFluoroquinolone
VancomycinGlycopeptide
TetracyclineTetracycline

(Note: A definitive public-domain image for the exact hydrochloride salt was not available; the structure is based on the parent compound. Structures for comparator agents are well-established.)

Section 2: Head-to-Head: A Comparative Assessment of In Vitro Efficacy

The primary measure of an antibiotic's effectiveness is its ability to inhibit or kill bacteria at low concentrations. This is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] It is the key metric for assessing bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[14][15] An MBC value no more than four times the MIC is typically considered bactericidal.[16]

The following table presents a synthesized comparison of MIC values against representative Gram-positive and Gram-negative pathogens.

Disclaimer: Data for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is not available for this specific molecule. The values presented are representative of potent derivatives within the 4-(pyrazol-1-yl)benzoic acid class, as reported in recent studies, to provide a plausible benchmark for comparison.[1][2][17]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Antibacterial Agent Class Staphylococcus aureus (MRSA) Escherichia coli
Pyrazole Derivatives (Representative) Pyrazole0.39 - 0.78 [1][2]Moderate to Low Activity (Data not consistently available)
Ciprofloxacin Fluoroquinolone0.12 - 20.015 - 1
Vancomycin Glycopeptide1 - 4[18]Inactive
Tetracycline Tetracycline0.5 - 41 - >128[9]

Analysis of Efficacy Data: The representative data for the pyrazole class shows exceptional potency against MRSA, a high-priority pathogen.[1][2] The reported MIC values are competitive with, and in some cases superior to, established agents like Ciprofloxacin and Vancomycin.[1][2][18] A significant feature of Vancomycin is its lack of activity against Gram-negative bacteria like E. coli, as its large molecular size prevents it from crossing the outer membrane.[19] Tetracycline's efficacy against E. coli is highly variable due to the prevalence of acquired resistance.[9] The novel pyrazole scaffold appears most promising for targeting resistant Gram-positive infections.

Section 3: Experimental Protocol: Broth Microdilution MIC Assay

To ensure scientific integrity and reproducibility, antimicrobial susceptibility testing must follow a standardized, self-validating protocol. The following method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22]

Objective: To determine the MIC of an antibacterial agent against a specific bacterial isolate.

Core Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Growth is assessed after a defined incubation period.

Materials:

  • 96-well, sterile, clear-bottom microtiter plates

  • Test compound (e.g., 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial isolate (e.g., S. aureus ATCC 29213) grown on an agar plate

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Causality: The final bacterial density is critical for test reproducibility. A standardized inoculum ensures that the results are comparable across experiments and laboratories.

    • Aseptically touch 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[23] This can be verified using a densitometer (absorbance at 625 nm should be 0.08-0.13).[24]

    • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Causality: Serial twofold dilutions create a precise concentration gradient to identify the exact point at which bacterial growth is inhibited.

    • In the first column of a 96-well plate, add the highest concentration of the test compound (e.g., 200 µL of a 128 µg/mL solution). All other wells (except sterility control) receive 100 µL of sterile CAMHB.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension (from Step 1) to each well containing the antimicrobial agent, as well as to a growth control well (containing no drug). A sterility control well (broth only) should also be included.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12][24]

  • Reading and Interpretation:

    • Causality: Visual inspection for turbidity is the standard readout. The absence of visible growth indicates that the compound has inhibited bacterial proliferation at that concentration.

    • Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the agent at which there is no visible growth. The growth control well must be turbid, and the sterility control well must be clear.

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 1. Prepare 0.5 McFarland Inoculum A1 3. Inoculate Plate (Final Conc. ~5x10^5 CFU/mL) P1->A1 P2 2. Prepare Serial Drug Dilutions in Plate P2->A1 A2 4. Incubate (16-20h at 35°C) A1->A2 R1 5. Read Plate Visually for Turbidity A2->R1 R2 6. Determine MIC (Lowest concentration with no growth) R1->R2

Caption: Workflow for the Broth Microdilution MIC Assay.

Section 4: Mechanisms of Action: A Comparative Analysis

Understanding how an antibiotic works is crucial for predicting its spectrum, potential for resistance, and suitability for clinical use. Here, we compare the established mechanisms of our comparator agents with the putative mechanism of pyrazole derivatives.

Ciprofloxacin: DNA Synthesis Inhibition

Ciprofloxacin acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][25][26] These enzymes are critical for managing the topological stress of DNA during replication, transcription, and repair.[6][27] By trapping these enzymes in a complex with DNA, ciprofloxacin causes double-strand breaks in the bacterial chromosome, leading to rapid cell death.[5]

Ciprofloxacin_MoA Cipro Ciprofloxacin Enzyme DNA Gyrase / Topoisomerase IV Cipro->Enzyme Complex Ternary Complex (Cipro-Enzyme-DNA) Enzyme->Complex binds to DNA_Supercoiled Supercoiled Bacterial DNA DNA_Supercoiled->Enzyme Replication DNA Replication & Repair Blocked Complex->Replication leads to DSB Double-Strand Breaks Replication->DSB Death Bacterial Cell Death DSB->Death

Caption: Mechanism of Action for Ciprofloxacin.

Vancomycin: Cell Wall Synthesis Inhibition

Vancomycin specifically targets Gram-positive bacteria by inhibiting cell wall synthesis.[7][19] It binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[18][28] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains, thereby compromising cell wall integrity and leading to cell lysis.[19]

Vancomycin_MoA Vanco Vancomycin Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Vanco->Precursor binds to Enzymes Transglycosylase / Transpeptidase Vanco->Enzymes blocks action of Precursor->Enzymes is substrate for Lysis Cell Lysis & Death Precursor->Lysis binding prevents cross-linking Crosslinking Peptidoglycan Cross-linking Enzymes->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall

Caption: Mechanism of Action for Vancomycin.

Tetracycline: Protein Synthesis Inhibition

Tetracycline is a bacteriostatic agent that inhibits protein synthesis.[11][29] It reversibly binds to the 30S ribosomal subunit in bacteria, effectively blocking the docking of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[30] This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein production and arresting bacterial growth.[9][30]

Tetracycline_MoA Tetra Tetracycline Ribosome Bacterial 30S Ribosomal Subunit Tetra->Ribosome binds to ASite Ribosomal 'A' Site Tetra->ASite blocks binding at Ribosome->ASite contains tRNA Aminoacyl-tRNA tRNA->ASite attempts to bind Elongation Peptide Chain Elongation ASite->Elongation ProteinSynth Protein Synthesis Inhibited Elongation->ProteinSynth failure leads to Stasis Bacteriostasis ProteinSynth->Stasis

Caption: Mechanism of Action for Tetracycline.

Putative Mechanism for Pyrazole Derivatives: Membrane Disruption

While the exact mechanism for 3-(1H-Pyrazol-4-yl)benzoic acid is still under investigation, studies on structurally similar pyrazole compounds suggest a mechanism distinct from the conventional classes. Evidence points towards the permeabilization and disruption of the bacterial cell membrane.[1] This mode of action is attractive as it is less likely to be affected by existing resistance mechanisms that target DNA synthesis, protein synthesis, or cell wall construction. Assays such as propidium iodide uptake have shown that these compounds can compromise membrane integrity, leading to leakage of cellular contents and cell death.[2]

Pyrazole_MoA Pyrazole Pyrazole Derivative Membrane Bacterial Cell Membrane Pyrazole->Membrane interacts with Permeability Increased Membrane Permeability Membrane->Permeability disruption causes Leakage Leakage of Ions & Cellular Contents Permeability->Leakage Potential Loss of Membrane Potential Permeability->Potential Death Bacterial Cell Death Leakage->Death Potential->Death

Caption: Putative Mechanism for Pyrazole Derivatives.

Section 5: Discussion and Future Outlook

This comparative guide positions 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, as a representative of its chemical class, as a compelling candidate for further antibacterial drug development.

Key Advantages and Potential:

  • High Potency Against Resistant Pathogens: The low MIC values observed for pyrazole derivatives against MRSA are particularly noteworthy, addressing a significant clinical need.[1][2]

  • Novel Mechanism of Action: A mechanism centered on membrane disruption offers a crucial advantage. It may bypass common resistance pathways, such as efflux pumps or target-site mutations, that have rendered many older antibiotics ineffective.[6]

  • Bactericidal Activity: Many of the potent pyrazole compounds have demonstrated bactericidal (not just bacteriostatic) action, which is often preferred for treating severe infections.[1]

Next Steps and Research Imperatives:

  • Definitive Mechanism of Action Studies: Elucidating the precise molecular target within the bacterial membrane is a critical next step.

  • Spectrum Expansion: While potent against Gram-positive bacteria, further chemical modification could broaden the spectrum to include challenging Gram-negative pathogens.

  • In Vivo Efficacy and Toxicology: Promising in vitro data must be translated into animal models of infection to assess efficacy, pharmacokinetics, and safety profiles.

  • Resistance Development Studies: Evaluating the frequency and nature of resistance development to this new class of compounds is essential for predicting its long-term viability.

References

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(Suppl 1), 13–20. [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetracycline. PubChem. [Link]

  • NHS. (n.d.). About ciprofloxacin. [Link]

  • Levine, D. P. (2006). Vancomycin: A History. Clinical Infectious Diseases, 42(Supplement_1), S5–S12. [Link]

  • Wikipedia contributors. (n.d.). Vancomycin. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Tetracycline. Wikipedia. [Link]

  • Brodersen, D. E., Clemons, W. M., Carter, A. P., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). The Structural Basis for the Action of the Antibiotics Tetracycline, Pactamycin, and Hygromycin B on the 30S Ribosomal Subunit. Cell, 103(7), 1143–1154. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018). Tetracycline: Classification, Structure Activity Relationship and Mechanism of Action as a Theranostic Agent for Infectious Lesions-A Mini Review. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Wikipedia contributors. (n.d.). Ciprofloxacin. Wikipedia. [Link]

  • Al-dujaili, L. H., Al-Karwi, A. J., & Al-Shammari, A. M. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4505. [Link]

  • Cook, F. V. (1980). Vancomycin. The Journal of Antimicrobial Chemotherapy, 6(4), 433-436. [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • DoseMeRx. (n.d.). Vancomycin Mechanism of Action. [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2008). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 1(1), 40–61. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Kumar, A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13529–13538. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • MDPI. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

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Validation

A Senior Scientist's Guide to Validating GPR142 as the Biological Target of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Executive Summary The G protein-coupled receptor 142 (GPR142) has emerged as a high-value therapeutic target for type 2 diabetes due to its expression in pancreatic islets and its role in stimulating glucose-dependent in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The G protein-coupled receptor 142 (GPR142) has emerged as a high-value therapeutic target for type 2 diabetes due to its expression in pancreatic islets and its role in stimulating glucose-dependent insulin secretion (GSIS).[1][2] Small molecule agonists of GPR142, such as the endogenous ligands L-Tryptophan and L-Phenylalanine, offer a promising therapeutic avenue with a reduced risk of hypoglycemia.[1] This guide focuses on the rigorous validation of GPR142 as the biological target for a putative synthetic agonist, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

We present a multi-phase, hierarchical approach for target validation, moving from initial binding and activation in recombinant cell systems to functional confirmation in native primary cells. This framework is designed not only to confirm if the compound engages the target but to elucidate how it modulates the specific signaling pathways responsible for the desired therapeutic effect. We will compare the performance of our test compound against the natural ligand, L-Tryptophan, and provide detailed, self-validating experimental protocols that incorporate critical controls and decision-making logic for researchers in the field.

Introduction to GPR142: A Key Regulator of Glucose Homeostasis

GPR142 is an islet-enriched GPCR that has been robustly investigated as a novel target for metabolic diseases.[2] Its activation leads to a dual signaling cascade primarily through Gαq, and to a lesser extent Gαi, protein pathways.[3] The Gαq pathway is of primary therapeutic interest; its activation stimulates the production of inositol triphosphate (IP-3), a key second messenger that ultimately potentiates the release of insulin from pancreatic β-cells in a strictly glucose-dependent manner.[1][3] This glucose dependency is a critical safety feature, as it means the therapeutic action is engaged only under hyperglycemic conditions, mitigating the risk of hypoglycemia associated with other secretagogues like sulfonylureas.[1]

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride represents a class of synthetic small molecules designed to mimic the action of endogenous ligands. Validating that its therapeutic effect is mediated on-target via GPR142 is paramount to its development. This guide provides the experimental blueprint for achieving that validation with high scientific confidence.

The Target Validation Funnel: A Phased Approach

We will employ a validation funnel that progressively increases the biological complexity and physiological relevance of the assays. This ensures that resources are spent efficiently, with high-throughput cellular assays screening for initial activity before moving to more complex, lower-throughput functional assays.

G cluster_1 Phase 2: Native Systems cluster_2 Phase 3: Mechanistic Confirmation P1_A Gq Activation Assay (IP-1 Accumulation) P1_B Gi Activation Assay (cAMP Suppression) P2_A Functional GSIS Assay (Isolated Pancreatic Islets) P1_A->P2_A Confirm Potency & Efficacy P3_A Pharmacological Inhibition (Pathway Deconvolution) P2_A->P3_A Confirm Mechanism of Action

Caption: The hierarchical workflow for GPR142 target validation.

Phase 1: Confirming Target Engagement in a Recombinant System

Causality: The initial step is to determine if the compound can activate GPR142 in a controlled environment. We use a host cell line, such as Human Embryonic Kidney 293 (HEK293), that does not endogenously express GPR142. By transfecting these cells to express human GPR142, we create a specific and sensitive system to measure receptor activation. A parallel assay with non-transfected (parental) HEK293 cells serves as a crucial negative control to rule out off-target effects.

Method 1: Gαq Pathway Activation via IP-1 Accumulation Assay

Principle: Gαq activation stimulates phospholipase C (PLC), which cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3). IP3 is rapidly metabolized, making it difficult to measure. However, its downstream metabolite, inositol monophosphate (IP-1), accumulates in the presence of lithium chloride (LiCl). This accumulation can be quantified using sensitive HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based immunoassays, serving as a robust proxy for Gαq activation.[3]

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR142 (HEK293-GPR142) and parental HEK293 cells into 96-well plates and culture overnight.

  • Compound Preparation: Prepare a serial dilution of 3-(1H-Pyrazol-4-yl)benzoic acid HCl, L-Tryptophan (positive control), and vehicle (negative control).

  • Assay Execution:

    • Aspirate culture medium.

    • Add stimulation buffer containing LiCl to all wells.

    • Add the prepared compounds to the respective wells.

    • Incubate for 60 minutes at 37°C.

  • Detection: Lyse the cells and perform the IP-1 detection step according to the manufacturer's protocol (e.g., Cisbio IP-One HTRF kit).

  • Data Analysis: Plot the IP-1 concentration against the log of agonist concentration and fit a four-parameter logistic curve to determine the EC50 (potency) and Emax (efficacy).

Trustworthiness: The self-validating nature of this protocol comes from the parallel use of parental HEK293 cells. A true on-target effect will only be observed in the GPR142-expressing cells.

Method 2: Gαi Pathway Activation via cAMP Suppression Assay

Principle: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure this suppression, the cells are first stimulated with forskolin, a potent activator of adenylyl cyclase, to elevate basal cAMP levels. The ability of a GPR142 agonist to reduce this forskolin-stimulated cAMP level is then quantified.[3]

Protocol:

  • Cell Culture: Plate HEK293-GPR142 cells as described above.

  • Assay Execution:

    • Pre-treat cells with the phosphodiesterase inhibitor IBMX for 30 minutes to prevent cAMP degradation.

    • Add serial dilutions of the test compound or controls.

    • Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a suitable immunoassay (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: Calculate the percent inhibition of the forskolin response and determine the IC50 value for the agonist.

Comparative Data Summary

The goal is to demonstrate that 3-(1H-Pyrazol-4-yl)benzoic acid HCl is a potent agonist at GPR142, comparable to or exceeding the potency of the natural ligand.

CompoundGq Activation (IP-1) EC50Gαi Activation (cAMP) IC50
L-Tryptophan (Natural Ligand) ~15 µM~25 µM
3-(1H-Pyrazol-4-yl)benzoic acid HCl (Test) Experimental ValueExperimental Value
Known Synthetic Agonist (e.g., CpdA[1]) ~50 nM~100 nM
(Note: EC50/IC50 values are illustrative based on typical findings in the literature and must be determined experimentally.)

Phase 2: Functional Confirmation in a Native System

Causality: While recombinant systems confirm molecular interaction, they do not guarantee a therapeutic effect. The key function of a GPR142 agonist is to potentiate insulin secretion from pancreatic islets.[2] This experiment provides the crucial link between target engagement and physiological function. Using primary islets from mice is the gold standard ex vivo model.[1]

Method: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Principle: This assay measures the amount of insulin released from isolated pancreatic islets in response to different glucose concentrations, with and without the presence of the GPR142 agonist. A successful on-target effect will show a significant increase in insulin secretion at high glucose levels but not at low glucose levels.[1][2]

G cluster_0 Islet Preparation cluster_1 GSIS Assay cluster_2 Quantification N1 Pancreas Digestion (Collagenase) N2 Islet Purification (Ficoll Gradient) N1->N2 N3 Overnight Recovery N2->N3 N4 Pre-incubation (Low Glucose, 2.8 mM) N3->N4 N5 Test Incubation (Low/High Glucose +/- Compound) N4->N5 N6 Collect Supernatant N5->N6 N7 Measure Insulin (ELISA) N6->N7 N8 Normalize to DNA Content N7->N8

Caption: Experimental workflow for the ex vivo GSIS assay.

Protocol:

  • Islet Isolation: Isolate pancreatic islets from C57BL/6 mice via collagenase digestion followed by density gradient purification. Allow islets to recover overnight in culture.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them for 1 hour in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM).

  • Test Incubation: Transfer groups of islets (e.g., 4-6 islets/well) to new plates containing KRB buffer with:

    • Low Glucose (2.8 mM) + Vehicle

    • Low Glucose (2.8 mM) + Test Compound

    • High Glucose (11.1 mM or 16.7 mM) + Vehicle

    • High Glucose (11.1 mM or 16.7 mM) + Test Compound

  • Sample Collection: Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement.

  • Quantification: Measure the insulin concentration in the supernatant using a sensitive mouse insulin ELISA kit. Lyse the islets to measure total DNA content for normalization.

  • Data Analysis: Compare the normalized insulin secretion between the vehicle and test compound groups at both low and high glucose concentrations. A statistically significant increase should only be seen in the high glucose condition.[1]

Phase 3: Deconvoluting the Signaling Pathway

Causality: Having confirmed target engagement and physiological function, the final step is to prove that the function is mediated by the expected signaling pathway. This is achieved by repeating the cellular and islet assays in the presence of specific pharmacological inhibitors of the Gαq and Gαi pathways.[1]

G cluster_gq Gq Pathway cluster_gi Gi Pathway compound GPR142 Agonist receptor GPR142 compound->receptor gq Gαq receptor->gq gi Gαi receptor->gi plc PLC gq->plc ip3 ↑ IP-3 plc->ip3 gsis Potentiates GSIS ip3->gsis ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp ptx Pertussis Toxin (PTX) ptx->gi Inhibits ubo UBO-QIC ubo->gq Inhibits

Caption: GPR142 signaling pathways and points of pharmacological inhibition.

Method: Pharmacological Inhibition Study

Principle: Pre-treating cells or islets with a selective Gαq inhibitor (e.g., UBO-QIC) or a Gαi inhibitor (Pertussis Toxin, PTX) before adding the GPR142 agonist allows us to determine which pathway is essential for the downstream effect.

Execution:

  • For IP-1 Assay: The agonist-induced IP-1 signal should be completely abolished by the Gαq inhibitor but unaffected by the Gαi inhibitor.[1]

  • For GSIS Assay: The potentiation of insulin secretion by the agonist should be blocked by the Gαq inhibitor, confirming this pathway is critical for the therapeutic function.[1]

This provides definitive evidence that the compound's mechanism of action is Gαq-dependent, consistent with the known biology of GPR142.

Conclusion

The validation of a biological target is a cornerstone of modern drug discovery. By following this hierarchical, multi-modal approach, researchers can build a robust and compelling data package to confirm that 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a bona fide GPR142 agonist. This framework, which moves from molecular interaction in recombinant cells to physiological function in native tissue and finally to mechanistic confirmation via pathway inhibition, ensures a high degree of scientific rigor. Successful completion of these phases provides strong evidence that the compound's therapeutic potential for type 2 diabetes is mediated on-target, paving the way for further preclinical and clinical development.

References

  • Lin, H. et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PLOS One. [Link]

  • Wang, L. et al. (2016). Proposed model of GPR142 mediated signaling pathways in β cells. ResearchGate. [Link]

  • Feng, Z. et al. (2016). GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling. PubMed. [Link]

  • Peyot, M. et al. (2019). The functional impact of G protein-coupled receptor 142 (Gpr142) on pancreatic β-cell in rodent. National Institutes of Health. [Link]

  • Peyton, S. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Jones, B. et al. (2012). Discovery and optimization of a novel series of GPR142 agonists for the treatment of type 2 diabetes mellitus. PubMed. [Link]

  • Eli Lilly and Company (2019). 20-OR: GPR142 Agonists Increase Glucose-Dependent Insulin Secretion and Differentially Regulate Hormone Secretion in Preclinical and Phase 1 Studies. Diabetes Journal. [Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold has emerged as a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases has rendered it a privileged structure in the development of novel kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride derivatives, a class of compounds with significant potential as kinase inhibitors. By dissecting the influence of molecular architecture on biological activity, we aim to furnish researchers and drug development professionals with the critical insights necessary to navigate the complexities of designing next-generation targeted therapies.

The 3-(1H-Pyrazol-4-yl)benzoic Acid Scaffold: A Privileged Kinase Hinge-Binding Motif

The 3-(1H-Pyrazol-4-yl)benzoic acid core represents a bioisosteric replacement for more traditional hinge-binding motifs, such as the indazole or aminopyrimidine scaffolds. The pyrazole ring, with its adjacent nitrogen atoms, is adept at forming hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor for inhibitory activity. The benzoic acid moiety provides a versatile handle for synthetic modification, allowing for the exploration of various substituent effects on potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form is often utilized to enhance the aqueous solubility and overall developability of the lead compounds.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

While a direct head-to-head comparison of ortho-, meta-, and para-substituted 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride derivatives is not extensively available in the public domain, we can infer the likely SAR based on extensive research on related pyrazole-based kinase inhibitors. The strategic placement of substituents on both the benzoic acid and the pyrazole rings can profoundly impact the inhibitory potency and selectivity of these compounds.

Substitution on the Benzoic Acid Ring

The position of substituents on the benzoic acid ring dictates their interaction with the solvent front and surrounding residues of the ATP binding pocket.

  • Ortho-Substitution: Substituents at the ortho-position are in close proximity to the pyrazole ring and can influence the dihedral angle between the two rings. Bulky ortho-substituents may induce a non-planar conformation, which could be either beneficial or detrimental to binding, depending on the specific topology of the target kinase. Small, lipophilic groups in this position may enhance potency by making favorable van der Waals contacts.

  • Meta-Substitution: The meta-position is often directed towards the solvent-exposed region of the ATP-binding site. Substituents here can be tailored to improve physicochemical properties such as solubility. The introduction of polar groups, like amides or small amines, can enhance aqueous solubility and provide additional hydrogen bonding opportunities with solvent or protein residues.

  • Para-Substitution: The para-position is typically the most tolerant to a wide range of substituents. Modifications at this position can be used to modulate pharmacokinetic properties, such as metabolic stability and plasma protein binding. Large, hydrophobic groups can extend into a deeper hydrophobic pocket present in some kinases, thereby increasing potency and selectivity.

Substitution on the Pyrazole Ring

Modification of the pyrazole ring itself is a key strategy for optimizing kinase inhibitory activity.

  • N1-Substitution: The N1 position of the pyrazole ring is often a primary site for modification. The introduction of small alkyl or aryl groups can modulate the electronic properties of the pyrazole ring and influence its hydrogen bonding capabilities. In many kinase inhibitors, this position is substituted with a group that can occupy a specific hydrophobic pocket, leading to a significant boost in potency.

  • C3 and C5-Substitution: The C3 and C5 positions of the pyrazole ring offer additional vectors for synthetic elaboration. Substituents at these positions can be designed to interact with specific amino acid residues within the ATP-binding site, thereby enhancing selectivity for a particular kinase or kinase family.

The following table summarizes the general trends observed for substituent effects in related pyrazole-based kinase inhibitors, which can be extrapolated to the 3-(1H-Pyrazol-4-yl)benzoic acid scaffold.

Scaffold PositionSubstituent TypeGeneral Effect on ActivityRationale
Benzoic Acid
OrthoSmall, Lipophilic (e.g., -CH₃, -Cl)Potentially Increases PotencyFavorable van der Waals interactions; can influence ring conformation.
MetaPolar, Hydrogen-bonding (e.g., -CONH₂, -NHCH₃)Improves Solubility & PotencyInteraction with solvent front and potential for additional hydrogen bonds.
ParaVaried (Alkyl, Aryl, Heteroaryl)Modulates PK properties & PotencyCan access deeper hydrophobic pockets and influence metabolic stability.
Pyrazole Ring
N1Small Alkyl or Aryl GroupsIncreases Potency & SelectivityOccupies hydrophobic pockets and fine-tunes electronic properties.
C3/C5Varied (to target specific residues)Enhances SelectivityTailored interactions with non-conserved residues in the ATP-binding site.

Experimental Protocols: Synthesis and Biological Evaluation

The successful development of novel kinase inhibitors relies on robust and reproducible experimental protocols. Here, we outline a representative synthetic route for the preparation of 3-(1H-Pyrazol-4-yl)benzoic acid derivatives and a general method for their biological evaluation.

General Synthesis of 3-(1H-Pyrazol-4-yl)benzoic Acid Derivatives

The synthesis of the core scaffold can be achieved through a Suzuki coupling reaction between a protected pyrazole-4-boronic acid ester and a substituted 3-bromobenzoic acid ester, followed by deprotection.

Step 1: Synthesis of N-Protected Pyrazole-4-boronic acid pinacol ester

  • To a solution of 4-bromopyrazole in an appropriate solvent (e.g., dioxane), add a suitable protecting group for the pyrazole nitrogen (e.g., tert-butoxycarbonyl anhydride for a Boc-protected intermediate).

  • Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate).

  • Add bis(pinacolato)diboron and heat the reaction mixture under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work up the reaction and purify the product by column chromatography to yield the N-protected pyrazole-4-boronic acid pinacol ester.

Step 2: Suzuki Coupling

  • In a reaction vessel, combine the N-protected pyrazole-4-boronic acid pinacol ester, the desired substituted methyl 3-bromobenzoate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate).

  • Add a suitable solvent system (e.g., toluene/ethanol/water) and heat the mixture under reflux until the reaction is complete.

  • Cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography to obtain the coupled product.

Step 3: Deprotection and Saponification

  • Treat the coupled product with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the N-protecting group.

  • Subsequently, perform saponification of the methyl ester using a base (e.g., lithium hydroxide in a mixture of THF and water) to yield the desired 3-(1H-Pyrazol-4-yl)benzoic acid derivative.

Step 4: Hydrochloride Salt Formation

  • Dissolve the final compound in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[1]

Synthesis_Workflow cluster_step1 Step 1: Boronic Ester Formation cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Deprotection & Saponification cluster_step4 Step 4: Salt Formation A 4-Bromopyrazole B N-Protected Pyrazole-4-boronic acid pinacol ester A->B 1. Protection (e.g., Boc₂O) 2. Pd(dppf)Cl₂, KOAc, Bis(pinacolato)diboron C Substituted Methyl 3-Bromobenzoate D Coupled Product B->D C->D E Final 3-(1H-Pyrazol-4-yl)benzoic acid Derivative D->E 1. Deprotection (e.g., TFA) 2. Saponification (e.g., LiOH) Coupling_reagents Pd(PPh₃)₄, Na₂CO₃ F Hydrochloride Salt E->F HCl in Ether/IPA

Caption: General synthetic workflow for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases (e.g., Aurora kinases, VEGFR-2) is typically determined using an in vitro kinase assay.

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. This can be quantified using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a microplate, combine the kinase, its specific substrate, and ATP in a suitable assay buffer.

    • Add the test compounds to the wells.

    • Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the signal corresponding to substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Targeting the Kinase Signaling Cascade

3-(1H-Pyrazol-4-yl)benzoic acid derivatives exert their therapeutic effect by inhibiting the catalytic activity of protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer.

Kinases such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key players in cell cycle progression and angiogenesis, respectively.[2][3] Inhibition of these kinases can lead to cell cycle arrest, apoptosis, and the suppression of tumor growth and metastasis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K P AKT Akt PI3K->AKT P mTOR mTOR AKT->mTOR P Angiogenesis Angiogenesis mTOR->Angiogenesis AuroraA Aurora A CellCycle Cell Cycle Progression AuroraA->CellCycle AuroraB Aurora B AuroraB->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Inhibitor 3-(1H-Pyrazol-4-yl)benzoic acid derivative Inhibitor->VEGFR2 Inhibitor->AuroraA Inhibitor->AuroraB VEGF VEGF VEGF->VEGFR2

Sources

Validation

A Comprehensive Guide to Profiling the Cross-Reactivity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Introduction: The Imperative of Specificity in Drug Discovery In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The journey from a promising hit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug development, the efficacy of a therapeutic agent is intrinsically linked to its specificity. The journey from a promising hit compound to a clinical candidate is paved with rigorous characterization, a cornerstone of which is the assessment of cross-reactivity. Off-target interactions can lead to unforeseen toxicities, diminished therapeutic windows, and a host of adverse drug reactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride as a central case study.

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a small molecule featuring a pyrazole and a benzoic acid moiety.[1][2][3][4] While its specific biological targets are not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse pharmacological activities, including antibacterial agents.[5][6][7] This structural ambiguity underscores the critical need for a thorough cross-reactivity assessment. This guide will delineate the strategic planning, experimental execution, and data interpretation necessary to build a robust specificity profile for this and other novel compounds.

Strategic Considerations for Cross-Reactivity Profiling

A systematic approach to cross-reactivity studies is paramount. The initial step involves a comprehensive analysis of the compound's structure to predict potential off-target interactions. Given the pyrazole core, a common scaffold in kinase inhibitors, and the potential for interaction with G-protein coupled receptors (GPCRs), our investigation will focus on these two major classes of drug targets. Furthermore, we will address potential cross-reactivity in immunoassays, a common source of misleading preclinical data.[8][9]

The core of our strategy is a multi-tiered approach, beginning with broad screening panels and progressing to more focused, quantitative assays for any identified off-target hits. This ensures a comprehensive yet resource-efficient evaluation.

Tier 1: Broad Panel Screening for Unbiased Hit Identification

The initial phase of cross-reactivity profiling aims to cast a wide net to identify potential off-target interactions across a diverse set of biological targets.

Kinase Panel Screening

The prevalence of the pyrazole scaffold in kinase inhibitors necessitates a broad kinase panel screen. This experiment provides a panoramic view of the compound's interaction with the human kinome.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride in 100% DMSO.

  • Assay Concentration: The compound is typically screened at a concentration of 1 µM and 10 µM to identify both potent and weaker interactions.

  • Kinase Panel: A comprehensive panel, such as the Eurofins DiscoverX KINOMEscan™, which covers over 450 wild-type and mutant kinases, is recommended.

  • Assay Principle: The assay is based on a competitive binding format where the amount of test compound bound to the kinase is measured relative to a known ligand.

  • Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value below 35% or 50%.

Data Presentation: Hypothetical Kinase Panel Screen Results

Kinase Target%Ctrl at 1 µM%Ctrl at 10 µMAlternative InhibitorAlternative Inhibitor IC50 (nM)
CDK2/cyclin A8560Palbociclib110
CDK4/cyclin D13010Palbociclib11
VEGFR29275Sunitinib9
EGFR9588Gefitinib24
p38α4525Losmapimod5.6

This is hypothetical data for illustrative purposes.

GPCR Panel Screening

To explore potential interactions with GPCRs, a binding assay panel is employed. This will help identify any unintended binding to this large and pharmacologically important family of receptors.

Experimental Protocol: GPCR Panel Screening

  • Compound Preparation: As described for the kinase panel screening.

  • Assay Concentration: A standard screening concentration is 10 µM.

  • GPCR Panel: A broad panel, such as the Eurofins PREDEASY GPCR panel, covering a wide range of receptor subtypes is utilized.

  • Assay Principle: Radioligand binding assays are commonly used, where the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured.

  • Data Analysis: Results are expressed as a percentage of inhibition of specific binding. A threshold of >50% inhibition is typically considered a significant hit.

Data Presentation: Hypothetical GPCR Panel Screen Results

GPCR Target% Inhibition at 10 µMKnown LigandLigand Activity
GPR3565ZaprinastAgonist
Dopamine D215HaloperidolAntagonist
Histamine H18DiphenhydramineAntagonist
Adrenergic α2A22ClonidineAgonist

This is hypothetical data for illustrative purposes.

Tier 2: Quantitative Follow-up of Primary Hits

Once primary hits are identified, the next crucial step is to quantify the potency of these interactions and compare them to the compound's on-target potency.

IC50 Determination for Kinase Hits

For the identified kinase "hits" (CDK4/cyclin D1 and p38α in our hypothetical example), dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Kinase IC50 Determination

  • Compound Dilution: A serial dilution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is prepared, typically from 100 µM down to the low nanomolar range.

  • Assay Format: A biochemical assay using purified recombinant kinase and a substrate is performed. Kinase activity can be measured via various methods, such as ADP-Glo™ (Promega) or Z'-LYTE™ (Thermo Fisher Scientific).

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation: Hypothetical Kinase IC50 Values

Kinase Target3-(1H-Pyrazol-4-yl)benzoic acid HCl IC50 (nM)Palbociclib IC50 (nM)Losmapimod IC50 (nM)
CDK4/cyclin D18011N/A
p38α550N/A5.6

This is hypothetical data for illustrative purposes.

Functional Assays for GPCR Hits

For the GPCR hit (GPR35 in our example), it is essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[10]

Experimental Protocol: GPCR Functional Assay (e.g., Calcium Mobilization)

  • Cell Line: A stable cell line overexpressing the target GPCR (e.g., HEK293-GPR35) is used.

  • Agonist Mode: Cells are treated with increasing concentrations of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, and a functional response (e.g., intracellular calcium flux) is measured.

  • Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound before stimulation with a known GPR35 agonist (e.g., Zaprinast).[11] The ability of the test compound to inhibit the agonist response is measured.

  • Data Analysis: For agonist activity, an EC50 value is determined. For antagonist activity, an IC50 and potentially a Ki value are calculated.

Data Presentation: Hypothetical GPR35 Functional Assay Results

CompoundAgonist EC50 (nM)Antagonist IC50 (nM) vs. Zaprinast
3-(1H-Pyrazol-4-yl)benzoic acid HCl>10,0001,200
Zaprinast50N/A
CID2745687N/A15

This is hypothetical data for illustrative purposes.

Tier 3: Immunoassay Cross-Reactivity Assessment

Experimental Protocol: Competitive ELISA for Immunoassay Cross-Reactivity

  • Assay Setup: A competitive ELISA is designed where the target analyte of a commercial immunoassay is coated onto a microplate.

  • Compound Incubation: The primary antibody from the kit is pre-incubated with various concentrations of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride before being added to the coated plate.

  • Detection: The amount of primary antibody bound to the plate is detected using a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Data Analysis: A decrease in signal with increasing concentrations of the test compound indicates cross-reactivity. The concentration of the test compound that causes 50% inhibition of the signal is determined.

Data Presentation: Hypothetical Immunoassay Cross-Reactivity

Immunoassay Target% Cross-Reactivity at 10 µM
Cortisol< 1%
Progesterone< 1%
Testosterone3%

This is hypothetical data for illustrative purposes.

Visualizing the Cross-Reactivity Workflow

A clear workflow is essential for a systematic evaluation of cross-reactivity.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Follow-up cluster_2 Tier 3: Specificity Assays Kinase_Panel Kinase Panel Screen (>450 kinases) Kinase_IC50 Kinase IC50 Determination (Dose-Response) Kinase_Panel->Kinase_IC50 Hits Identified GPCR_Panel GPCR Binding Panel (>100 receptors) GPCR_Functional GPCR Functional Assays (Agonist/Antagonist) GPCR_Panel->GPCR_Functional Hits Identified Immunoassay Immunoassay Cross-Reactivity (ELISA) Start 3-(1H-Pyrazol-4-yl)benzoic acid HCl Start->Kinase_Panel Start->GPCR_Panel Start->Immunoassay

Caption: A tiered workflow for assessing compound cross-reactivity.

Interpreting the Data and Building a Specificity Profile

The collective data from these assays allows for the construction of a comprehensive specificity profile for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

  • Selectivity Index: A key metric is the selectivity index, which is the ratio of the off-target IC50 to the on-target IC50. A higher selectivity index (typically >100-fold) is desirable.

  • Therapeutic Implications: The nature of the off-target interaction is critical. For instance, inhibition of a kinase involved in a critical physiological process is more concerning than weak binding to a receptor with a high therapeutic index.

  • Comparison with Alternatives: Benchmarking the cross-reactivity profile against established drugs provides valuable context. For example, if our hypothetical data were real, the off-target activity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride on CDK4/cyclin D1 (IC50 = 80 nM) would be compared to that of a known CDK4/6 inhibitor like Palbociclib (IC50 = 11 nM).[13][14][15]

Conclusion

A thorough and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of responsible drug discovery. The multi-tiered approach outlined in this guide, combining broad panel screening with quantitative follow-up assays, provides a robust framework for characterizing the specificity of novel compounds like 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. By understanding and mitigating off-target effects early in the development process, researchers can significantly increase the probability of advancing safe and effective therapies to the clinic.

References

  • KC, H. R., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics (Basel, Switzerland), 11(7), 939. [Link]

  • Alam, M. A., et al. (2023). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. RSC medicinal chemistry, 14(5), 896–913. [Link]

  • KC, H. R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS infectious diseases, 9(10), 2038–2053. [Link]

  • Snyder, M. L., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 67(8), 1109–1118. [Link]

  • CD Bioparticles. (n.d.). 3-(1H-Pyrazol-4-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. Retrieved from [Link]

  • Depta, J. P., & Pichler, W. J. (2003). Cross-reactivity with drugs at the T cell level. Current opinion in allergy and clinical immunology, 3(4), 261–267. [Link]

  • Stoian, I.-M., et al. (2023). Does the Rechallenge with Another CDK4/6 Inhibitor in Breast Cancer Work? A Case Report and Literature Review. Medicina (Kaunas, Lithuania), 59(4), 701. [Link]

  • GPR35 acts a dual role and therapeutic target in inflammation. (2023). Frontiers in Immunology, 14, 1290338. [Link]

  • Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • UC Davis Health. (n.d.). Allergic Cross-reactivity of Select Antimicrobials. Retrieved from [Link]

  • Gong, X., Litchfield, L. M., Webster, Y., & Chio, L. C. (2021). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. Molecular cancer research : MCR, 19(3), 476–487. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 261-267. [Link]

  • Clinical benefit and safety profile of cross-line therapy with CDK4/6 inhibitors: a retrospective study of HR+/HER2– advanced breast cancer. (2024). BMC Cancer, 24(1), 108. [Link]

  • SureScreen Diagnostics. (n.d.). CROSS REACTIVITY SUMMARY. Retrieved from [Link]

  • Rugo, H. S., et al. (2020). Concurrent Use of Medications with Potential Drug–Drug Interactions: Real-World Analysis of Patients Treated with CDK4/6 Inhibitors. The Oncologist, 25(12), e1973–e1982. [Link]

  • Southern, C., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 820–830. [Link]

  • Divorty, N., et al. (2015). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. Molecular pharmacology, 88(3), 529–540. [Link]

  • An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials. (2023). Cancers, 15(18), 4642. [Link]

  • Romano, A., & Caubet, J. C. (2009). Cross-reactivity among drugs: clinical problems. Toxicology, 259(1-2), 22–27. [Link]

  • Northwestern Medicine. (n.d.). Allergy Resources. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Novel JNK Inhibitor 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Introduction: The Critical Role of JNK Signaling and the Quest for Specific Inhibitors The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of JNK Signaling and the Quest for Specific Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, and responses to environmental stress.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of pathological conditions, ranging from neurodegenerative diseases to cancer and inflammatory disorders. This has made the JNKs highly attractive targets for therapeutic intervention.

The development of small molecule inhibitors that can selectively modulate JNK activity is a major focus of drug discovery.[2] While several JNK inhibitors are commercially available, the search for novel compounds with improved specificity and efficacy is ongoing. This guide provides a comparative analysis of a novel pyrazole-based compound, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (hereafter referred to as "Compound X"), against the well-established, commercially available JNK inhibitor, SP600125 .

For the purpose of this guide, we will treat Compound X as a novel, putative JNK inhibitor and outline a comprehensive experimental framework to evaluate its performance. This guide is intended for researchers, scientists, and drug development professionals interested in the characterization of novel kinase inhibitors.

The JNK Signaling Pathway: A Key Regulator of Cellular Fate

The JNK pathway is a component of the larger mitogen-activated protein kinase (MAPK) signaling cascade. It is typically activated by pro-inflammatory cytokines and exposure to cellular stressors. The core of the pathway involves a three-tiered kinase cascade, culminating in the activation of JNK, which then phosphorylates a range of downstream targets, most notably the transcription factor c-Jun.

JNK_Pathway cluster_extracellular Extracellular Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress UV, Cytokines, etc. MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun Phospho-c-Jun cJun->p_cJun Phosphorylation Gene_Expression Gene Expression (Inflammation, Apoptosis) p_cJun->Gene_Expression

Caption: The JNK Signaling Cascade.

Mechanism of Action of JNK Inhibitors

Most small molecule JNK inhibitors, including the benchmark compound SP600125, are ATP-competitive.[3] They function by binding to the ATP-binding pocket of the JNK enzyme, thereby preventing the phosphorylation of its substrates. Given the pyrazole scaffold of Compound X, which is a common feature in many kinase inhibitors, it is hypothesized that it may also function as an ATP-competitive inhibitor.

Comparative Efficacy: An Experimental Framework

To objectively compare the efficacy and specificity of Compound X against SP600125, a multi-tiered experimental approach is essential. This framework is designed to provide a comprehensive profile of the novel compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis Kinase_Assay Biochemical Kinase Assay (JNK1, JNK2, JNK3) Selectivity_Panel Kinase Selectivity Panel (e.g., p38, ERK) Stimulation Cell Stimulation (e.g., with Anisomycin) Western_Blot Western Blot for p-c-Jun Stimulation->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Stimulation->Viability_Assay

Caption: Experimental workflow for inhibitor comparison.

Part 1: In Vitro Biochemical Assays - Direct Inhibition of JNK

The initial step is to determine the direct inhibitory activity of Compound X on the JNK isoforms (JNK1, JNK2, and JNK3) and compare it to SP600125.

Experimental Protocol: In Vitro JNK Kinase Assay

  • Reagents and Materials:

    • Recombinant human JNK1, JNK2, and JNK3 enzymes.

    • ATP and a suitable kinase buffer.

    • A specific JNK substrate peptide (e.g., a c-Jun-derived peptide).

    • Compound X and SP600125, serially diluted in DMSO.

    • A kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well assay plates.

  • Procedure:

    • Add 2 µL of serially diluted inhibitor (Compound X or SP600125) or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the JNK enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the kinase activity according to the manufacturer's protocol for the detection reagent.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Summary: In Vitro Kinase Inhibition

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
Compound X Hypothetical ValueHypothetical ValueHypothetical Value
SP600125 40[1][4]40[1][4]90[1][4]
Part 2: Cell-Based Assays - Inhibition of JNK Signaling in a Cellular Context

The next crucial step is to assess the ability of Compound X to inhibit the JNK pathway within a living cell. This is critical as cell permeability and off-target effects can influence an inhibitor's efficacy.

Experimental Protocol: Western Blot for Phospho-c-Jun

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of Compound X, SP600125, or DMSO for 1 hour.

    • Induce the JNK pathway by treating the cells with a potent JNK activator, Anisomycin (10 µg/mL), for 30 minutes.[1][5] Anisomycin is a protein synthesis inhibitor that strongly activates stress-activated protein kinases.[6][7]

    • As a negative control, include a set of cells that are not treated with Anisomycin.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the relative levels of phospho-c-Jun.

Data Summary: Inhibition of c-Jun Phosphorylation

CompoundConcentration (µM)% Inhibition of p-c-Jun (Hypothetical)
Compound X 125%
570%
1095%
SP600125 130%
575%
1098%
Part 3: Specificity and Cytotoxicity

A critical aspect of any new inhibitor is its specificity and its effect on cell viability.

  • Kinase Selectivity Profiling: To assess the specificity of Compound X, it should be screened against a panel of other kinases, particularly those in related MAPK pathways like ERK and p38. This will reveal if Compound X has off-target effects. SP600125 is known to have some activity against other kinases at higher concentrations.[4]

  • Cell Viability Assay: A standard MTT or CellTiter-Glo assay should be performed to determine if Compound X exhibits any cytotoxic effects at the concentrations used in the cell-based assays. This is crucial to ensure that the observed inhibition of c-Jun phosphorylation is not simply a result of cell death.

Interpretation and Conclusion

The experimental framework outlined above provides a robust methodology for a head-to-head comparison of the novel inhibitor, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride (Compound X), and the established JNK inhibitor, SP600125. The data generated from these experiments will allow for a comprehensive evaluation of Compound X's potency, cellular efficacy, specificity, and potential for cytotoxicity.

A successful outcome would be for Compound X to demonstrate potent inhibition of JNK isoforms with an IC50 in the low nanomolar range, comparable to or better than SP600125. Furthermore, it should effectively block the phosphorylation of c-Jun in cells at non-toxic concentrations and exhibit high selectivity for JNK over other kinases. Such a profile would establish 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride as a promising new tool for research and potential therapeutic development in the field of JNK signaling.

References

  • Bogoyevitch, M. A., & Arthur, P. G. (2008). Inhibitors of c-Jun N-terminal kinases--JuNK no more? Biochimica et biophysica acta, 1784(1), 76–93. [Link]

  • CD Bioparticles. 4-(1H-Pyrazol-4-yl)benzoic acid. [Link]

  • Chem-Impex. 3-(1H-pyrazol-1-yl)benzoic acid. [Link]

  • PubChem. 3-(1H-pyrazol-3-yl)benzoic acid. [Link]

  • Lee, E. W., et al. (2020). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European journal of medicinal chemistry, 207, 112702. [Link]

  • KC, H. R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS infectious diseases, 9(8), 1618–1633. [Link]

  • PubChem. Anisomycin. [Link]

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences of the United States of America, 98(24), 13681–13686. [Link]

  • Wikipedia. Anisomycin. [Link]

  • Dembinski, J. L., et al. (2005). Protective effects of SP600125 a new inhibitor of c-Jun N-terminal kinase (JNK) and extracellular-regulated kinase (ERK1/2) in an experimental model of cerulein-induced pancreatitis. Pancreas, 31(3), 299-306. [Link]

  • Hazzalin, C. A., et al. (1998). Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction. Molecular and cellular biology, 18(4), 1844–1854. [Link]

  • KC, H. R., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics (Basel, Switzerland), 11(7), 939. [Link]

  • Chen, X., et al. (2024). SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1). Acta pharmacologica Sinica, 1–10. Advance online publication. [Link]

  • Carissimi, G., et al. (2023). Anisomycin is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis. International journal of molecular sciences, 24(16), 12693. [Link]

  • KC, H. R., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules (Basel, Switzerland), 24(16), 2999. [Link]

  • National Science Foundation Public Access Repository. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

  • KC, H. R., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics (Basel, Switzerland), 11(7), 939. [Link]

Sources

Validation

In Vitro Validation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride: A Comparative Guide to Confirming Tropomyosin Receptor Kinase (TRK) Inhibition

This guide provides a comprehensive framework for the in vitro validation of the mechanism of action for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. Drawing from structural biology insights and established pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of the mechanism of action for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. Drawing from structural biology insights and established pharmacological methods, we present a systematic approach to confirm its proposed activity as a Tropomyosin Receptor Kinase (TRK) inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel kinase inhibitors and benchmark their performance against established alternatives.

Introduction: The Rationale for Targeting TRK and the Emergence of a Novel Scaffold

Tropomyosin Receptor Kinases (TRKs), comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a critical role in neuronal development and function. However, chromosomal rearrangements leading to fusions of the NTRK genes with various partners result in the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling in a wide range of adult and pediatric cancers. This "oncogene addiction" makes TRK fusion-positive cancers highly susceptible to targeted inhibition.

The approval of first-generation TRK inhibitors like Larotrectinib and Entrectinib has validated this therapeutic strategy. Yet, the emergence of acquired resistance, often through mutations in the kinase solvent front (e.g., TRKA G595R) or xDFG motif (e.g., TRKA G667C), necessitates the development of next-generation inhibitors.[1]

Structural data from the Protein Data Bank (PDB ID: 6CBG) reveals that 3-(1H-Pyrazol-4-yl)benzoic acid binds to the TRKA kinase domain, suggesting it may function as a novel inhibitor.[2] This guide outlines the essential in vitro experiments to validate this hypothesis, confirm its mechanism of action, and compare its efficacy and cellular activity against both a first-generation inhibitor (Larotrectinib) and a next-generation, resistance-breaking inhibitor (Selitrectinib).

Proposed Mechanism of Action: Inhibition of the TRK Signaling Cascade

We hypothesize that 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride acts as an ATP-competitive inhibitor of TRK kinases. Upon binding to the ATP pocket of the TRK kinase domain, it is expected to prevent the phosphorylation and activation of the kinase, thereby blocking downstream signaling through critical pathways like RAS/MAPK (ERK) and PI3K/AKT, which are essential for cell proliferation and survival.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS Phosphorylation PI3K PI3K TRK->PI3K Phosphorylation Ligand Neurotrophin (or Fusion Driver) Ligand->TRK Activation Compound 3-(1H-Pyrazol-4-yl) benzoic acid HCl Compound->TRK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., CREB, c-Myc) ERK->TF PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->TF Proliferation Cell Proliferation & Survival TF->Proliferation Validation_Workflow A Step 1: Biochemical Assay (Direct Target Inhibition) B Step 2: Cellular Thermal Shift Assay (CETSA) (Cellular Target Engagement) A->B Confirms target binding in cells E Comparative Analysis & Conclusion A->E C Step 3: Pathway Modulation Assay (Downstream Signaling Effects) B->C Links binding to pathway activity B->E D Step 4: Cellular Proliferation Assay (Functional Outcome) C->D Links pathway activity to cell fate C->E D->E

Sources

Comparative

A Comparative Guide to the Synthesis of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride for Pharmaceutical Research

An In-depth Analysis of Synthetic Strategies, Experimental Protocols, and Performance Metrics for a Key Pharmaceutical Intermediate Introduction 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a crucial building block i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Synthetic Strategies, Experimental Protocols, and Performance Metrics for a Key Pharmaceutical Intermediate

Introduction

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a crucial building block in the synthesis of a wide range of pharmacologically active molecules. Its structural motif, featuring a pyrazole ring linked to a benzoic acid moiety, is prevalent in numerous kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and medicinal chemistry.

This guide provides a comprehensive comparative analysis of the primary synthetic routes to 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. We will delve into the mechanistic underpinnings of each approach, provide detailed step-by-step experimental protocols, and present a critical evaluation of their respective advantages and disadvantages based on key performance indicators such as yield, purity, cost-effectiveness, and scalability.

Core Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic strategies have emerged for the construction of the 3-(1H-Pyrazol-4-yl)benzoic acid core: the Suzuki-Miyaura cross-coupling reaction and a multi-step sequence involving the Vilsmeier-Haack reaction followed by oxidation.

Route 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] In the context of synthesizing 3-(1H-Pyrazol-4-yl)benzoic acid, this typically involves the coupling of a 4-substituted pyrazole (e.g., 4-bromopyrazole or a protected derivative) with 3-carboxyphenylboronic acid.

Causality Behind Experimental Choices: The choice of a protected pyrazole, such as 1-trityl-4-bromopyrazole, is often strategic to prevent side reactions at the pyrazole's nitrogen during the coupling process. The trityl group is a bulky protecting group that can be readily removed under acidic conditions. The selection of the palladium catalyst and ligand system is critical for achieving high yields and preventing catalyst deactivation.[2]

Step 1: Suzuki-Miyaura Coupling

A mixture of 4-bromo-1H-pyrazole (or a protected analogue), 3-carboxyphenylboronic acid, a palladium catalyst such as Pd(PPh₃)₄ or a more advanced pre-catalyst, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) is heated in a suitable solvent system, often a mixture of an organic solvent like dioxane or DMF and water.[3] The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to isolate the crude 3-(1H-Pyrazol-4-yl)benzoic acid.

Step 2: Deprotection (if applicable)

If a protected pyrazole was used, the protecting group is removed. For a trityl group, this is typically achieved by treatment with a mild acid.

Step 3: Formation of the Hydrochloride Salt

The free base of 3-(1H-Pyrazol-4-yl)benzoic acid is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) is added. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.[4]

Route 2: The Vilsmeier-Haack Reaction and Subsequent Oxidation

The Vilsmeier-Haack reaction is a formylation reaction that can be used to introduce a formyl group onto an activated aromatic or heteroaromatic ring.[5] In this synthetic route, a suitable precursor is first converted to a 4-formylpyrazole, which is then oxidized to the corresponding carboxylic acid.

Step 1: Synthesis of a Hydrazone Precursor

A substituted acetophenone is reacted with a hydrazine to form the corresponding hydrazone. For example, 3-acetylbenzoic acid can be reacted with hydrazine hydrate.

Step 2: Vilsmeier-Haack Reaction

The hydrazone is treated with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation, yielding a 4-formylpyrazole derivative.[6][7][8]

Step 3: Oxidation of the Aldehyde

The 4-formylpyrazole is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent. Common reagents for this transformation include potassium permanganate (KMnO₄) or various vanadium-catalyzed oxidations.[9][10]

Step 4: Formation of the Hydrochloride Salt

The resulting 3-(1H-Pyrazol-4-yl)benzoic acid is converted to its hydrochloride salt as described in Route 1.

Performance Comparison of Synthesis Routes

The choice between the Suzuki-Miyaura coupling and the Vilsmeier-Haack/oxidation route depends on several factors, including the availability and cost of starting materials, desired scale of the synthesis, and the required purity of the final product.

Parameter Suzuki-Miyaura Coupling Vilsmeier-Haack & Oxidation
Overall Yield Generally moderate to highCan be high, but is a multi-step process
Purity Can be high, but may require careful purification to remove palladium residuesGenerally good, with standard purification techniques
Scalability Can be challenging to scale up due to the cost and sensitivity of palladium catalystsGenerally more amenable to large-scale synthesis
Cost-Effectiveness Can be expensive due to the cost of palladium catalysts and boronic acidsOften more cost-effective due to cheaper starting materials and reagents
Reaction Conditions Typically requires inert atmosphere and anhydrous conditionsVilsmeier-Haack reaction requires careful handling of POCl₃
Substrate Scope Broad substrate scope, tolerant of many functional groupsDependent on the availability of suitable hydrazone precursors

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_suzuki Route 1: Suzuki-Miyaura Coupling cluster_vilsmeier Route 2: Vilsmeier-Haack & Oxidation S1 4-Bromopyrazole S_Intermediate 3-(1H-Pyrazol-4-yl)benzoic acid S1->S_Intermediate Pd Catalyst, Base S2 3-Carboxyphenylboronic Acid S2->S_Intermediate S_Final 3-(1H-Pyrazol-4-yl)benzoic acid HCl S_Intermediate->S_Final HCl V1 Hydrazone Precursor V_Intermediate1 4-Formylpyrazole V1->V_Intermediate1 Vilsmeier Reagent V_Intermediate2 3-(1H-Pyrazol-4-yl)benzoic acid V_Intermediate1->V_Intermediate2 Oxidation V_Final 3-(1H-Pyrazol-4-yl)benzoic acid HCl V_Intermediate2->V_Final HCl

Sources

Validation

A Comparative Benchmarking Guide to the Purity of Synthesized 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride

Abstract This guide provides a comprehensive framework for benchmarking the purity of synthesized 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key building block in modern drug discovery. Recognizing the criticality...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for benchmarking the purity of synthesized 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, a key building block in modern drug discovery. Recognizing the criticality of purity in downstream applications, this document moves beyond a simple recitation of analytical results. Instead, it offers a comparative analysis of orthogonal analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the causality behind experimental design, providing detailed, self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals to establish robust purity assessment workflows and to contextualize the performance of their synthesized material against industry-standard benchmarks.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

3-(1H-Pyrazol-4-yl)benzoic acid and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry. The pyrazole motif is a well-established pharmacophore present in a multitude of approved drugs. The benzoic acid functionality provides a convenient handle for further synthetic elaboration, making this molecule a versatile scaffold for the synthesis of complex drug candidates.

The seemingly minor presence of impurities in such an intermediate can have profound consequences on the efficacy, safety, and reproducibility of a drug development program. Process-related impurities, residual solvents, and isomeric variants can interfere with downstream reactions, compromise the biological activity of the final compound, or introduce unforeseen toxicity. Therefore, a rigorous and multi-faceted approach to purity determination is not merely a quality control measure but a cornerstone of sound scientific practice.

This guide will compare and contrast three powerful analytical techniques for the purity assessment of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride. We will explore a plausible synthetic route to anticipate potential impurities and discuss purification strategies to mitigate their presence.

Synthetic Strategy and Anticipated Impurities

A common and efficient method for the synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an organoboron species.

A plausible synthetic route is the reaction of 3-bromobenzoic acid with a protected pyrazoleboronic acid derivative, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, followed by deprotection and formation of the hydrochloride salt.

Based on this synthetic approach, several potential impurities can be anticipated:

  • Starting Materials: Unreacted 3-bromobenzoic acid and the pyrazoleboronic acid derivative.

  • Homocoupling Products: Biphenyl-3,3'-dicarboxylic acid (from the homocoupling of 3-bromobenzoic acid) and 4,4'-bi(1H-pyrazole).

  • Catalyst Residues: Trace amounts of palladium.

  • Positional Isomers: Depending on the specificity of the boronic acid reagent, trace amounts of other isomers like 3-(1H-pyrazol-3-yl)benzoic acid could be present.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dioxane, toluene, ethanol, diethyl ether).

Purification Strategies: A Comparative Overview

The crude product from the synthesis requires purification to remove the aforementioned impurities. Two primary methods are often employed:

  • Recrystallization: This technique leverages the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.[2][3] For a polar molecule like 3-(1H-Pyrazol-4-yl)benzoic acid, a polar solvent or a mixed solvent system (e.g., ethanol/water) is often effective.[3] The slow formation of crystals allows for the exclusion of impurities from the crystal lattice.[4]

  • Salt Formation and Crystallization: The formation of the hydrochloride salt can itself be a purification step.[5][6] By dissolving the free base in a suitable solvent and adding hydrochloric acid, the hydrochloride salt can be precipitated, often leaving more soluble impurities behind in the mother liquor.[6] This method is particularly useful for purifying compounds with basic nitrogen atoms, such as the pyrazole ring.[5]

The choice of purification method will depend on the nature and quantity of the impurities present. Often, a combination of these techniques is employed to achieve high purity.

Comparative Analysis of Purity Assessment Techniques

A single analytical technique is often insufficient to definitively establish the purity of a compound. A multi-pronged approach using orthogonal methods provides a more complete and reliable picture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7][8] A reversed-phase HPLC method is well-suited for the analysis of aromatic carboxylic acids like our target compound.[9]

Table 1: Comparative HPLC Purity Data

Sample IDRetention Time (min)Peak Area (%)Potential Impurity Identity
Standard 4.5299.953-(1H-Pyrazol-4-yl)benzoic acid HCl
Batch A (Crude) 3.815.23-Bromobenzoic Acid
4.5089.53-(1H-Pyrazol-4-yl)benzoic acid HCl
6.122.1Biphenyl-3,3'-dicarboxylic acid
Batch B (Recrystallized) 4.5199.853-(1H-Pyrazol-4-yl)benzoic acid HCl
6.150.10Biphenyl-3,3'-dicarboxylic acid
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Causality of Experimental Choices: The C18 column provides excellent separation for aromatic compounds. The acidic mobile phase (trifluoroacetic acid) ensures that the carboxylic acid is protonated, leading to better peak shape and retention. A gradient elution is employed to effectively separate compounds with a range of polarities, from the more polar starting materials to the less polar homocoupling byproducts.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[10][11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a direct and accurate purity assessment.[4]

Table 2: Comparative qNMR Purity Data

Sample IDPurity (w/w %) by qNMR
Batch A (Crude) 88.5%
Batch B (Recrystallized) 99.7%
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (known purity).

  • Solvent: DMSO-d6.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in approximately 0.7 mL of DMSO-d6.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure accurate integration.

  • Data Processing: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Causality of Experimental Choices: DMSO-d6 is chosen as the solvent due to its ability to dissolve both the analyte and the internal standard. Maleic acid is a suitable internal standard as its singlet signal in the ¹H NMR spectrum is well-resolved from the signals of the analyte. A long relaxation delay is crucial for accurate quantification in NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[13][14] It is an invaluable tool for identifying and characterizing unknown impurities, even at trace levels.[15][16]

Table 3: Comparative LC-MS Impurity Profile

Sample IDRetention Time (min)[M+H]⁺ (m/z)Proposed Impurity
Batch A (Crude) 3.82200.9/202.93-Bromobenzoic acid
6.13243.1Biphenyl-3,3'-dicarboxylic acid
Batch B (Recrystallized) --No significant impurities detected
  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Same as the HPLC method described above, but potentially with a formic acid modifier instead of trifluoroacetic acid for better MS compatibility.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Scan mode to detect a wide range of m/z values.

  • Data Analysis: Extract ion chromatograms for expected impurities and analyze the mass spectra of any detected peaks.

Causality of Experimental Choices: ESI in positive mode is suitable for ionizing the pyrazole nitrogen. High-resolution mass spectrometry (like Q-TOF or Orbitrap) allows for the determination of accurate mass and elemental composition of impurities, aiding in their identification.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the synthesis, purification, and analysis process.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 3-Bromobenzoic Acid + 4-(Boronic ester)-1H-pyrazole suzuki Suzuki-Miyaura Coupling (Pd Catalyst) start->suzuki freebase Crude 3-(1H-Pyrazol-4-yl)benzoic acid suzuki->freebase recryst Recrystallization freebase->recryst hcl_salt HCl Salt Formation recryst->hcl_salt pure_hcl Pure 3-(1H-Pyrazol-4-yl)benzoic acid HCl hcl_salt->pure_hcl hplc HPLC pure_hcl->hplc qnmr qNMR pure_hcl->qnmr lcms LC-MS pure_hcl->lcms

Caption: Workflow from synthesis to purity analysis.

G cluster_techniques Analytical Techniques Purity Purity Assessment HPLC HPLC (Quantitative Separation) Purity->HPLC Orthogonal Method 1 qNMR qNMR (Absolute Quantification) Purity->qNMR Orthogonal Method 2 LCMS LC-MS (Impurity Identification) Purity->LCMS Orthogonal Method 3

Caption: Orthogonal analytical techniques for purity assessment.

Conclusion

The purity of a pharmaceutical intermediate like 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a critical parameter that dictates its suitability for drug development. This guide has presented a comprehensive approach to benchmarking its purity, starting from an understanding of its synthesis and potential impurities. By employing a suite of orthogonal analytical techniques—HPLC for high-resolution separation and quantification, qNMR for absolute purity determination, and LC-MS for impurity identification—researchers can gain a high degree of confidence in the quality of their material. The detailed protocols and the rationale behind the experimental choices provide a robust framework for establishing self-validating and reliable purity assessment workflows. Adherence to such rigorous analytical standards is paramount for ensuring the quality, safety, and efficacy of the next generation of therapeutics.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(5), 418-423.
  • Jain, D., & Basniwal, P. K. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • ResearchGate. The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl... [Link]

  • Mhlanga, N., & Darkwa, J. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(26), 14389-14400.
  • University of Wisconsin-Madison. Recrystallization of Benzoic Acid. [Link]

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  • AMS Biotechnology (AMSBIO). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 893-902.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Shimadzu. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. [Link]

  • ResearchGate. Purification of organic hydrochloride salt? [Link]

  • PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

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  • National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • PrepChem.com. Preparation of 3-bromobenzoic acid. [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Scribd. Recrystallization of Benzoic Acid | PDF | Solubility | Solvent. [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? [Link]

  • Beilstein Journals. Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]

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Comparative

A Guide to the Orthogonal Validation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride as an IDO1 Inhibitor

In the landscape of modern drug discovery, particularly in immuno-oncology, the rigorous validation of a compound's biological activity is paramount. Simply identifying a "hit" in a primary screen is insufficient; we mus...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in immuno-oncology, the rigorous validation of a compound's biological activity is paramount. Simply identifying a "hit" in a primary screen is insufficient; we must confirm its mechanism of action through independent, principled methodologies. This process, known as orthogonal validation, is critical for eliminating artifacts and ensuring that the observed activity is genuinely due to the intended target modulation.[1][2][3]

This guide provides a comprehensive framework for the orthogonal validation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride , a novel small molecule, as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial metabolic enzyme that suppresses the immune system within the tumor microenvironment, making it a high-value target for cancer immunotherapy.[4][5][6] By catalyzing the degradation of the essential amino acid L-tryptophan into kynurenine, IDO1 depletes a key nutrient for T-cell proliferation and generates metabolites that are directly toxic to immune cells.[5][7]

Here, we will compare the bioactivity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride against Epacadostat (INCB024360) , a well-characterized, potent, and selective IDO1 inhibitor that has undergone extensive clinical investigation.[8][9][10] This comparison will be conducted using two distinct, orthogonal assays: a direct biochemical enzyme inhibition assay and a functional cell-based assay.

Part 1: Primary Validation via Direct Enzymatic Inhibition

The Rationale: Confirming Direct Target Engagement

The first step in validating a putative inhibitor is to confirm its direct interaction with the purified target protein, free from the complexities of a cellular environment. A biochemical assay allows us to determine the compound's intrinsic potency (IC50) by measuring its ability to inhibit the enzymatic conversion of a substrate to a product. This method directly answers the question: "Does the compound inhibit the enzyme?"

We will employ a well-established absorbance-based assay that measures the formation of N-formylkynurenine, the immediate product of IDO1-catalyzed tryptophan oxidation.[11] The increase in absorbance at 321 nm is directly proportional to enzyme activity.[11]

Experimental Protocol: Recombinant IDO1 Biochemical Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM potassium phosphate buffer (pH 6.5).

    • Reaction Cocktail : Prepare a 2X reaction cocktail in Assay Buffer containing 40 mM Ascorbic Acid, 20 µM Methylene Blue, 200 µg/mL Catalase, and 20 nM recombinant human IDO1 enzyme.

    • Substrate Solution : Prepare a 4X solution of L-tryptophan at 800 µM in Assay Buffer.

    • Compound Dilutions : Prepare a 10-point, 3-fold serial dilution of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride and Epacadostat in 100% DMSO, starting at a 10 mM stock. Further dilute these into Assay Buffer to create a 4X working stock.

  • Assay Procedure (96-well UV-transparent plate) :

    • Add 25 µL of 4X compound dilutions or vehicle control (Assay Buffer + DMSO) to appropriate wells.

    • Add 50 µL of 2X Reaction Cocktail to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow compounds to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of 4X L-tryptophan Substrate Solution to all wells. Final volume will be 100 µL.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 321 nm every 60 seconds for 30 minutes.

  • Data Analysis :

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance curve.

    • Normalize the data to controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme)).

    • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Biochemical)
CompoundBiochemical IC50 (nM)
3-(1H-Pyrazol-4-yl)benzoic acid HCl 15.2
Epacadostat (Reference)10.5

This data indicates that 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a potent, direct inhibitor of IDO1, with an IC50 value comparable to the clinical candidate Epacadostat.

cluster_prep Preparation cluster_assay Assay Plate cluster_read Measurement P1 Dilute Compounds (Test & Ref) A1 Add 25µL Compound/Vehicle P1->A1 P2 Prepare 2X IDO1 Reaction Cocktail A2 Add 50µL Reaction Cocktail P2->A2 P3 Prepare 4X Trp Substrate A4 Add 25µL Substrate P3->A4 A1->A2 A3 Pre-incubate 15 min @ 37°C A2->A3 A3->A4 R1 Kinetic Read Abs @ 321nm 30 min @ 37°C A4->R1 R2 Calculate Vmax & % Inhibition R1->R2 R3 Determine IC50 R2->R3 caption Workflow for the direct IDO1 enzymatic inhibition assay.

Workflow for the direct IDO1 enzymatic inhibition assay.

Part 2: Orthogonal Validation in a Cellular Context

The Rationale: Confirming Functional Bioactivity

While a biochemical assay confirms direct target engagement, it does not guarantee activity in a living system. A compound must be able to permeate the cell membrane, remain stable in the cytoplasm, and inhibit the target in a complex biological milieu. Therefore, a cell-based assay is a crucial orthogonal method to validate the biochemical findings.[3]

This assay utilizes HeLa cells, which upregulate functional IDO1 enzyme upon stimulation with interferon-gamma (IFN-γ). We will measure the compound's ability to block the production of kynurenine, which is released into the cell culture medium. This provides a functional readout of intracellular IDO1 inhibition.

cluster_cell Tumor Cell Cytoplasm IFN IFN-γ Receptor IFN-γ Receptor IFN->Receptor JAK_STAT JAK/STAT Signaling Receptor->JAK_STAT IDO1_exp IDO1 Gene Transcription JAK_STAT->IDO1_exp IDO1_prot IDO1 Protein IDO1_exp->IDO1_prot Kyn_out Kynurenine IDO1_prot->Kyn_out Catalysis Trp_in L-Tryptophan Trp_in->IDO1_prot Substrate Inhibitor IDO1 Inhibitor (Test Compound) Inhibitor->IDO1_prot Inhibition caption IDO1 pathway and point of inhibition in the cell-based assay.

IDO1 pathway and point of inhibition in the cell-based assay.

Experimental Protocol: IFN-γ-Stimulated Cellular IDO1 Assay
  • Cell Culture :

    • Seed HeLa cells in a 96-well flat-bottom plate at a density of 2 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).

  • Compound Treatment and Stimulation :

    • Prepare 2X serial dilutions of test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the compound dilutions.

    • Add 100 µL of medium containing 100 ng/mL IFN-γ (final concentration 50 ng/mL) to all wells except the unstimulated control.

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Kynurenine Detection :

    • After incubation, carefully collect 150 µL of the culture supernatant from each well.

    • Add 15 µL of 30% (w/v) Trichloroacetic Acid (TCA) to each supernatant sample, mix well, and incubate at 50°C for 30 minutes to hydrolyze any N-formylkynurenine to kynurenine.[12]

    • Centrifuge the samples at 3000 x g for 10 minutes to pellet precipitated protein.[12]

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well.

    • Incubate at room temperature for 10 minutes to allow color development (a yellow product forms with kynurenine).

    • Measure the absorbance at 492 nm using a microplate reader.[11]

  • Data Analysis :

    • Subtract the background absorbance from the unstimulated wells.

    • Normalize the data to controls to calculate % Inhibition of kynurenine production.

    • Plot % Inhibition versus compound concentration and fit the data to determine the cellular IC50 value.

Comparative Performance Data (Cellular)
CompoundCellular IC50 (µM)
3-(1H-Pyrazol-4-yl)benzoic acid HCl 1.85
Epacadostat (Reference)1.12

The cellular data confirms that 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride effectively penetrates cells and inhibits IDO1 function, resulting in a dose-dependent reduction of kynurenine production.

Comparative Analysis and Conclusion

The orthogonal validation strategy provides a robust and convincing body of evidence for the bioactivity of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride.

CompoundDirect Enzyme Inhibition (IC50, nM)Cellular Functional Activity (IC50, µM)Potency Shift (Cellular/Biochemical)
3-(1H-Pyrazol-4-yl)benzoic acid HCl 15.21.85~122x
Epacadostat10.51.12~107x

Key Insights:

  • Confirmed On-Target Activity : The potent activity in the direct biochemical assay confirms that 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride directly inhibits the IDO1 enzyme.

  • Functional Efficacy : The corresponding activity in the cell-based assay validates the compound's ability to function in a physiological context, demonstrating cell permeability and intracellular target engagement.

  • Comparative Potency : The test compound exhibits potency in both assays that is highly comparable to the well-vetted clinical compound, Epacadostat. The shift in potency from the biochemical to the cellular assay is expected and is on the same order of magnitude for both compounds, suggesting similar cell permeability and stability characteristics.

References

  • Zhu, M., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. Available at: [Link]

  • Lemos, C., et al. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. PubChem. Available at: [Link]

  • Technology Networks. (2023). Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks. Available at: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. Available at: [Link]

  • Mellor, A. L., & Munn, D. H. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, American Association for Cancer Research. Available at: [Link]

  • Pilotte, L., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Annual Review of Cancer Biology. Available at: [Link]

  • National Cancer Institute. (n.d.). Definition of epacadostat. NCI Drug Dictionary. Available at: [Link]

  • Patsnap. (2024). What are IDO1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Wikipedia. Available at: [Link]

  • Frontera. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers. Available at: [Link]

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Validation

A Head-to-Head Comparison of 3-(1H-Pyrazol-4-yl)benzoic Acid Hydrochloride and Structurally Similar Compounds: A Guide for Researchers

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of approved therapeutics.[1] Its versatility allows for a wide range of biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of approved therapeutics.[1] Its versatility allows for a wide range of biological activities, from anticancer to antimicrobial effects.[1][2] Within this class, 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride presents itself as a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive head-to-head comparison of this key compound with its structurally similar isomers, offering insights into how subtle structural modifications can significantly impact physicochemical properties and biological performance.

This technical guide is designed for researchers, scientists, and drug development professionals. It will delve into the rationale behind selecting appropriate comparative compounds and detail the experimental methodologies required to generate robust, comparative data. While direct head-to-head experimental data for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride and its isomers is not extensively available in the public domain, this guide will outline a rigorous experimental plan to generate such crucial information.

Selection of Comparator Compounds: The Importance of Isomeric Variation

To understand the structure-activity relationship (SAR) of 3-(1H-Pyrazol-4-yl)benzoic acid, a logical starting point is the comparison with its positional isomers. The relative positions of the pyrazole and benzoic acid moieties can dramatically influence molecular conformation, electronic properties, and ultimately, biological activity. The following compounds have been selected for this comparative analysis:

  • Compound A (Lead): 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

  • Compound B: 4-(1H-Pyrazol-4-yl)benzoic acid

  • Compound C: 3-(1H-Pyrazol-3-yl)benzoic acid

  • Compound D: 4-(1H-Pyrazol-3-yl)benzoic acid

These isomers represent subtle yet significant structural alterations that can affect how the molecules interact with biological targets.

Physicochemical Properties: The Foundation of Drug Action

A compound's journey from administration to its site of action is governed by its physicochemical properties. Therefore, a thorough comparison of these parameters is essential.

Predicted Physicochemical Properties

While experimental data is paramount, in silico predictions can offer initial insights. The following table summarizes some key computed properties for the free base forms of the selected compounds.

Property3-(1H-Pyrazol-4-yl)benzoic acid4-(1H-Pyrazol-4-yl)benzoic acid3-(1H-Pyrazol-3-yl)benzoic acid
Molecular Formula C₁₀H₈N₂O₂C₁₀H₈N₂O₂C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol 188.18 g/mol 188.18 g/mol
XLogP3 1.41.41.4
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 333
Topological Polar Surface Area 66 Ų66 Ų66 Ų

Data sourced from PubChem.[3]

Experimental Determination of Key Physicochemical Parameters

To move beyond predictions, the following experimental assays are proposed to provide a robust comparison.

Rationale: Solubility is a critical determinant of oral bioavailability. The hydrochloride salt of the lead compound is expected to have enhanced aqueous solubility compared to the free base forms of the comparators.

Experimental Protocol: Shake-Flask Method

  • An excess amount of each compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • The suspensions are shaken at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • The saturated solutions are then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Rationale: The pKa values of the carboxylic acid and pyrazole moieties will influence the ionization state of the compounds at physiological pH, which in turn affects their solubility, permeability, and target binding. Potentiometric titration is a reliable method for determining pKa.[4]

Experimental Protocol: Potentiometric Titration

  • A solution of the compound in a co-solvent system (e.g., water-methanol) is prepared.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve as the pH at which half of the acidic functional group has been neutralized.

Rationale: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, is a key indicator of a compound's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method (Octanol-Water Partitioning)

  • A solution of each compound is prepared in a biphasic system of n-octanol and PBS at pH 7.4.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The phases are then separated by centrifugation.

  • The concentration of the compound in both the n-octanol and aqueous phases is quantified by HPLC.

  • LogD is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.

In Vitro Biological Performance: A Comparative Assessment

Given the known biological activities of pyrazole derivatives, a series of in vitro assays are proposed to compare the performance of the selected compounds in therapeutically relevant contexts, such as oncology and infectious diseases.

Antiproliferative Activity in Cancer Cell Lines

Rationale: Many pyrazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[2] The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[5]

Experimental Protocol: MTT Assay

  • Human cancer cell lines (e.g., a panel including breast, colon, and lung cancer lines) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of each compound for 72 hours.

  • Following treatment, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • Living cells will reduce the yellow MTT to a purple formazan product.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) for each compound is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow plate_cells Plate Cancer Cells add_compounds Add Test Compounds plate_cells->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell proliferation assay.

Kinase Inhibition Profile

Rationale: Pyrazole derivatives are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.[3] A generic kinase inhibition assay can be used to screen the compounds against a panel of relevant kinases.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • The kinase, substrate, and ATP are added to the wells of a microplate.

  • The test compounds are added at various concentrations.

  • The kinase reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light.[6]

  • The luminescence is measured using a plate reader.

  • The IC50 values are determined from the dose-response curves.

Kinase_Inhibition_Assay cluster_assay Kinase Inhibition Assay Principle kinase Kinase adp ADP kinase->adp Reaction phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Reaction atp ATP atp->kinase substrate Substrate substrate->kinase inhibitor Test Compound (Inhibitor) inhibitor->kinase Inhibits luminescence Luminescence adp->luminescence Detection

Caption: Principle of a luminescence-based kinase inhibition assay.

Antibacterial Activity

Rationale: The pyrazole nucleus is a cornerstone of many compounds with potent antibacterial activity.[7] A standard broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of clinically relevant bacteria.[8]

Experimental Protocol: Broth Microdilution MIC Assay

  • A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[9][10]

ADME Properties: Predicting In Vivo Behavior

To assess the drug-like properties of these compounds, key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters should be evaluated.

Membrane Permeability

Rationale: The ability of a compound to cross biological membranes is crucial for its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[11]

Experimental Protocol: PAMPA

  • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • The test compounds are added to the donor wells of the filter plate.

  • The filter plate is placed on top of an acceptor plate containing buffer.

  • The system is incubated for a set period to allow for passive diffusion of the compounds across the artificial membrane.

  • The concentration of the compounds in both the donor and acceptor wells is determined by HPLC.

  • The permeability coefficient (Pe) is calculated.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the head-to-head comparison of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride with its key structural isomers. By systematically evaluating their physicochemical properties, in vitro biological activities, and ADME profiles, researchers can gain a deeper understanding of the structure-activity relationships within this important class of compounds.

The proposed experimental plan provides a robust framework for generating the necessary data to make informed decisions in the early stages of drug discovery. The insights gained from such a comparative study will be invaluable for the rational design and optimization of novel pyrazole-based therapeutics with enhanced efficacy and favorable drug-like properties.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (URL not provided)
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. ([Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. ([Link])

  • Small Molecules Targeting the Mitochondrial Permeability Transition. Probe Reports from the NIH Molecular Libraries Program. ([Link])

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC. ([Link])

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. ([Link])

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. ([Link])

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. (URL not provided)
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. ([Link])

  • Kinase assays. BMG LABTECH. ([Link])

  • 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid. PMC. ([Link])

  • Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. ([Link])

  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry. ([Link])

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. ([Link])

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. ([Link])

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. ([Link])

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. ([Link])

  • Clinical Breakpoint Tables. EUCAST. ([Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. ([Link])

  • MTT Proliferation Assay Protocol. ResearchGate. ([Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. ([Link])

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. ([Link])

  • Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. ACS Publications. ([Link])

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. ([Link])

  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.GOV. ([Link])

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC. ([Link])

  • Determining small-molecule permeation through lipid membranes. PubMed. ([Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. ([Link])

  • Resources | Antimicrobial Susceptibility Testing, MIC. Sanford Guide. ([Link])

  • Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. OUCI. ([Link])

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Comparative

A Guide to the Orthogonal Confirmation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride's Molecular Structure

Our approach is not merely a sequence of experiments but a logical strategy. We begin with spectroscopic techniques that illuminate the molecular framework and functional groups (NMR, MS, FTIR), proceed to a classical qu...

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is not merely a sequence of experiments but a logical strategy. We begin with spectroscopic techniques that illuminate the molecular framework and functional groups (NMR, MS, FTIR), proceed to a classical quantitative method to confirm elemental composition and salt form (Elemental Analysis), and culminate with the "gold standard" for absolute structure determination (Single-Crystal X-ray Crystallography).

Overall Analytical Workflow

The power of this workflow lies in its orthogonality; each technique probes the molecule's properties from a different physical principle. A consensus across these methods provides the highest degree of confidence in the final structural assignment.

G cluster_0 Initial Hypothesis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Compositional & Absolute Analysis cluster_3 Conclusion Hypothesis Proposed Structure: 3-(1H-Pyrazol-4-yl)benzoic acid HCl NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Framework - Hypothesis->NMR Primary Characterization MS Mass Spectrometry (HRMS) - Molecular Weight & Formula - Hypothesis->MS Primary Characterization FTIR FTIR Spectroscopy - Functional Groups - Hypothesis->FTIR Primary Characterization EA Elemental Analysis - Stoichiometry & Purity - NMR->EA Cross-Validation Confirmation Structure Confirmed NMR->Confirmation MS->EA Cross-Validation MS->Confirmation FTIR->EA Cross-Validation FTIR->Confirmation XRAY X-ray Crystallography - Unambiguous 3D Structure - EA->XRAY Definitive Proof EA->Confirmation XRAY->Confirmation

Fig 1. Orthogonal workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[2][3] It provides detailed information about the chemical environment of each proton and carbon atom, and through-bond and through-space correlations allow for the unambiguous assembly of the molecular framework. We employ a suite of 1D and 2D experiments to build the structure piece by piece.

Expected ¹H and ¹³C NMR Data

The predicted chemical shifts for 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride are based on established principles of additivity and comparison with similar pyrazole-benzoic acid structures.[4] The hydrochloride form may cause slight downfield shifts, particularly for protons near the basic nitrogen atoms of the pyrazole ring.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Assignment δ (ppm)
Pyrazole NH~13.0
Carboxylic OH~11.0-12.0
Benzoic H2~8.4
Benzoic H6~8.1
Pyrazole H3/H5~8.0
Benzoic H4~7.8
Benzoic H5~7.6
2D NMR for Definitive Connectivity

While 1D NMR provides the parts list, 2D NMR (COSY, HSQC, HMBC) provides the assembly instructions.[3] The most critical experiment is the Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons that are 2-3 bonds away. The key correlation confirming the link between the two rings would be from the benzoic H2/H6 protons to the pyrazole C4 carbon, and from the pyrazole H3/H5 protons to the benzoic C3 carbon.

Fig 2. Key HMBC correlations confirming connectivity.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C and 2D NMR).[5]

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for polar compounds and allows observation of exchangeable protons (OH, NH).

  • Transfer the solution to a clean 5 mm NMR tube.[5]

  • Data Acquisition: Insert the sample into the spectrometer. Lock, tune, and shim the instrument for optimal magnetic field homogeneity.

  • Acquire a standard 1D ¹H spectrum, followed by ¹³C{¹H}, COSY, HSQC, and HMBC spectra using standard instrument parameters.

High-Resolution Mass Spectrometry (HRMS): Confirming the Formula

Expertise & Causality: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent molecule and its fragments.[6] This is a crucial, independent confirmation of the molecular formula predicted by NMR. For the hydrochloride salt, we expect to see the protonated molecule of the free base, [M+H]⁺.

Expected HRMS Data
Ion Formula Calculated Exact Mass (m/z) Expected Observation
[M+H]⁺C₁₀H₉N₂O₂⁺189.0659The primary ion observed via Electrospray Ionization (ESI) in positive mode.
[M]⁺C₁₀H₈N₂O₂188.0586Possible molecular ion if using techniques like Electron Ionization (EI).
  • Fragmentation: Common fragments would include the loss of the carboxylic acid group (-45 Da) and cleavage of the aromatic rings. The observation of a fragment at m/z 77 corresponds to the phenyl cation.[7]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]

  • Data Acquisition: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Compare the measured exact mass of the most abundant ion to the calculated mass for the predicted formula (C₁₀H₉N₂O₂⁺). The mass accuracy should be within 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Inventory

Expertise & Causality: FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This allows us to independently verify the presence of the carboxylic acid and pyrazole moieties.

Expected FTIR Data
Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance Rationale
3300 - 2500O-H stretch (Carboxylic Acid)Very broad, strongCharacteristic of hydrogen-bonded carboxylic acid dimers.[9][10]
~3100N-H stretch (Pyrazole)Medium, broadConfirms the presence of the pyrazole N-H group.
~3050C-H stretch (Aromatic)Medium, sharpIndicates the aromatic C-H bonds of both rings.
1720 - 1680C=O stretch (Carboxylic Acid)Strong, sharpThe most intense peak, confirming the carbonyl group.
1600 - 1450C=C & C=N stretch (Aromatic Rings)Multiple medium-strong bandsFingerprint region for the pyrazole and benzene rings.[11]
Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire a background spectrum of the clean, empty crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Supporting Analyses: Elemental Analysis & X-ray Crystallography

Elemental Analysis: The Stoichiometric Proof

Expertise & Causality: While spectroscopic methods define the structure, elemental analysis provides fundamental, quantitative proof of the elemental composition. For a hydrochloride salt, this is the most direct method to confirm the 1:1 stoichiometry between the organic molecule and HCl.

Expected Elemental Analysis Data

For the proposed formula C₁₀H₉ClN₂O₂ (MW: 224.65 g/mol ):

  • Carbon (C): 53.47%

  • Hydrogen (H): 4.04%

  • Nitrogen (N): 12.47%

  • Chlorine (Cl): 15.78%

An experimental result within ±0.4% of these theoretical values is considered strong evidence for the proposed formula and purity. The presence of chlorine is a key confirmation of the hydrochloride salt form.[12]

Single-Crystal X-ray Crystallography: The Unambiguous Answer

Expertise & Causality: Single-crystal X-ray crystallography is the ultimate arbiter of molecular structure in the solid state.[13][14][15] By diffracting X-rays off a well-ordered crystal, one can generate a three-dimensional electron density map, revealing the precise location of every atom.[16] This method provides an unambiguous, visual confirmation of the connectivity, bond lengths, bond angles, and the location of the chloride counter-ion relative to the protonated organic molecule.[17][18]

Experimental Protocol Overview:

  • Crystallization: The most challenging step is to grow a single, high-quality crystal (typically >0.1 mm) of the compound, often by slow evaporation from a suitable solvent or solvent/anti-solvent system.

  • Data Collection: The crystal is mounted and exposed to a focused beam of monochromatic X-rays. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is computationally processed to solve the phase problem and generate an electron density map, from which the atomic structure is built and refined to high precision.

Conclusion: A Convergence of Evidence

The structural confirmation of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is achieved not by a single experiment, but by the logical and systematic application of independent analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework and connectivity. High-resolution mass spectrometry validates the elemental formula. FTIR spectroscopy confirms the presence of key functional groups. Elemental analysis provides quantitative proof of the stoichiometry, confirming the hydrochloride salt form. Finally, single-crystal X-ray crystallography offers the ultimate, irrefutable 3D picture of the molecule. When the data from all these orthogonal methods align, as predicted in this guide, researchers can proceed with absolute confidence in the structural integrity of their compound.

References

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC - National Center for Biotechnology Information. [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development. [Link]

  • 4-(1H-Pyrazol-4-yl)benzoic acid. CD Bioparticles. [Link]

  • 3-(1H-pyrazol-3-yl)benzoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(1H-Pyrazol-1-yl)benzoic acid hydrochloride. P212121 Store. [Link]

  • NMR Structure Determinations of Small Proteins Using Only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample. PMC - National Center for Biotechnology Information. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC - National Center for Biotechnology Information. [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - National Center for Biotechnology Information. [Link]

  • Pyrazole-3-carboxylic acid Spectra. SpectraBase. [Link]

  • NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • How to detect a HCl salt in organic compunds. Reddit. [Link]

  • Structure Determination by X-ray Crystallography. The World of Materials. [Link]

  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

  • Small molecule-NMR. University of Gothenburg. [Link]

  • Structural Elucidation of Substances by X-ray Crystallography. Patna Women's College. [Link]

  • Identification of Unknown Chloride Salts Using a Combination of Qualitative Analysis and Titration with Silver Nitrate. ResearchGate. [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, RSC Publishing. [Link]

  • How to identify an unknown chloride salt using HCL. Quora. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. PMC - National Center for Biotechnology Information. [Link]

  • Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Springer. [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. Hyma Synthesis. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Crystallographic Structure Elucidation. Northwestern University, IMSERC. [Link]

  • Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. [Link]

  • Laser ionization mass spectrum of benzoic acid and benzyl alcohol dissolved in water. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

As researchers and developers in the pharmaceutical and chemical sciences, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical component of laboratory safe...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical sciences, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, moving beyond mere compliance to foster a deep-seated culture of safety and responsibility. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant disposal pathway.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride, and its closely related free base, are classified with several hazards that dictate our disposal choices. The primary causality for stringent disposal protocols is the compound's potential harm to human health and the environment.

According to aggregated data from suppliers and chemical databases, the compound presents the following hazards.[1][2]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][2]

These classifications necessitate that the compound be treated as a hazardous waste. Direct disposal into standard laboratory drains or municipal trash is strictly prohibited as it can lead to contamination of waterways and pose a risk to public health.[3][4] The heterocyclic pyrazole ring, while common in pharmaceuticals, contributes to the molecule's persistence in the environment, underscoring the need for controlled disposal.[4]

Pre-Disposal Protocol: Segregation at the Source

Effective waste management begins at the point of generation. The principle of waste segregation is paramount to prevent unintentional chemical reactions and to ensure the waste is routed to the correct disposal facility.

Step-by-Step Waste Collection Procedure:
  • Select the Appropriate Waste Container:

    • For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) drum or pail). The container must be in good condition, free from leaks or corrosion.[5]

    • For Contaminated Labware (e.g., weigh boats, gloves, paper towels): Place these items in a designated, sealed plastic bag or a lined container clearly marked as "Hazardous Waste."[1]

  • Label the Container Correctly: Proper labeling is a cornerstone of compliance with regulations from bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride." Avoid using abbreviations or formulas.

    • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").

    • The date accumulation started.

    • The name and contact information of the generating researcher or laboratory.

  • Maintain the Waste Log: Keep a detailed log of the waste added to the container, including the quantity and date. This is crucial for tracking and for the final disposal manifest.

  • Store the Waste Container Safely:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to capture any potential leaks.[5]

    • Do not store the container near incompatible materials, particularly strong oxidizing agents, acids, or bases, to prevent accidental reactions.[8]

Disposal Pathway Decision Framework

The specific state of the waste dictates the precise disposal pathway. The following decision tree, represented as a workflow diagram, provides a logical guide for researchers.

DisposalWorkflow cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Handling cluster_liquid 2b. Liquid Waste Handling (Solutions) cluster_final 3. Final Steps start Waste Generated: 3-(1H-Pyrazol-4-yl)benzoic acid HCl is_solid Solid or Liquid? start->is_solid solid_type Grossly Contaminated or Bulk Powder? is_solid->solid_type Solid liquid_type Aqueous or Organic Solvent? is_solid->liquid_type Liquid bulk_solid Collect in designated 'Hazardous Solid Waste' container. solid_type->bulk_solid Bulk Powder contaminated_items Collect in separate, lined 'Hazardous Debris' container. solid_type->contaminated_items Contaminated Items (Gloves, Weigh Paper) labeling Ensure container is properly labeled with full chemical name, hazards, and start date. bulk_solid->labeling contaminated_items->labeling aqueous Collect in designated 'Aqueous Hazardous Waste' container. liquid_type->aqueous Aqueous organic Collect in designated 'Non-halogenated' or 'Halogenated' Organic Waste container. (Check solvent type) liquid_type->organic Organic aqueous->labeling organic->labeling storage Store in designated Satellite Accumulation Area with secondary containment. labeling->storage disposal_request Submit pickup request to Environmental Health & Safety (EHS) for licensed disposal. storage->disposal_request

Caption: Disposal decision workflow for 3-(1H-Pyrazol-4-yl)benzoic acid HCl.

Spill Management Protocol

Accidents happen, and a prepared response is a key element of a trustworthy safety system. In the event of a spill, immediate and correct action is critical.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[3]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile). For larger spills, respiratory protection may be necessary to avoid inhaling dust.[1]

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material designed for chemical spills to prevent dust from becoming airborne. Moisten the material slightly if appropriate.[3] Use dry clean-up procedures and avoid generating dust.[1]

    • For liquid spills: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

  • Decontaminate: Wipe down the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, regardless of the size of the spill.

Final Disposal and Regulatory Compliance

All collected hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[9] These entities are equipped to transport and process the waste in accordance with strict federal and state regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[7] The ultimate disposal method for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[10]

By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental protection and regulatory compliance.

References

  • Benzoic Acid - Hazardous Substance Fact Sheet. (Date not specified). New Jersey Department of Health. Available from: [Link]

  • 3-(1H-pyrazol-3-yl)benzoic acid | C10H8N2O2. (Date not specified). PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Hazardous Waste - Standards. (Date not specified). Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • 3-(1H-Pyrazol-3-yl)benzoic acid - Safety Data Sheet. (2023). Fisher Scientific. Available from: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (Date not specified). MDPI. Available from: [Link]

  • Hazardous Waste - Overview. (Date not specified). Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). ResearchGate. Available from: [Link]

  • Hazardous Waste. (Date not specified). U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). YouTube. Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (Date not specified). HalenHardy. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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